o-Phenylene phosphorochloridite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3,2-benzodioxaphosphole | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJYEGDMJZHLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OP(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061843 | |
| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-40-3 | |
| Record name | 2-Chloro-1,3,2-benzodioxaphosphole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-phenylene phosphorochloridite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Mechanism of o-Phenylene Phosphorochloridite
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, reaction mechanism, purification, and characterization of o-phenylene phosphorochloridite, a versatile reagent in organic and medicinal chemistry. The information presented herein is curated to provide not only procedural steps but also a deep understanding of the underlying chemical principles, ensuring both safety and reproducibility in the laboratory.
Introduction and Significance
This compound, also known as 2-chloro-1,3,2-benzodioxaphosphole, is a cyclic phosphite ester of significant interest in synthetic chemistry. Its rigid, planar structure and the reactive phosphorus-chlorine bond make it a valuable precursor for the synthesis of a wide array of organophosphorus compounds, including phosphite and phosphoramidite ligands for catalysis, as well as intermediates in the synthesis of pharmaceuticals and agrochemicals. The bidentate nature of the catechol backbone imparts unique steric and electronic properties to its derivatives, influencing their reactivity and coordination chemistry.
A thorough understanding of its synthesis and reactivity is paramount for its effective utilization. This guide will delve into the established synthetic protocol, elucidate the reaction mechanism, provide detailed characterization data, and outline the necessary safety precautions for handling this reactive compound.
Reaction Mechanism: The Formation of a Cyclic Phosphite
The synthesis of this compound proceeds via the reaction of catechol with phosphorus trichloride (PCl₃). The mechanism is a classic example of nucleophilic substitution at a phosphorus(III) center.
The reaction is initiated by the nucleophilic attack of one of the hydroxyl groups of catechol on the electrophilic phosphorus atom of PCl₃. This step results in the formation of a transient intermediate and the concomitant elimination of a molecule of hydrogen chloride (HCl). The second hydroxyl group of catechol then undergoes an intramolecular nucleophilic attack on the phosphorus center, displacing a second chloride ion and leading to the formation of the stable five-membered ring of this compound. This cyclization is entropically favored.
Due to the production of corrosive HCl gas, the reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to act as an acid scavenger. The base neutralizes the HCl as it is formed, driving the reaction to completion and preventing potential side reactions.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established literature procedures for the synthesis of cyclic phosphites.[1] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Catechol | 110.11 | 11.01 g | 0.10 | ≥99% |
| Phosphorus Trichloride | 137.33 | 13.73 g (8.7 mL) | 0.10 | ≥99% |
| Pyridine (anhydrous) | 79.10 | 15.82 g (16.2 mL) | 0.20 | ≥99.8% |
| Diethyl ether (anhydrous) | 74.12 | 200 mL | - | ≥99.7% |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Reaction Mixture Preparation: In the reaction flask, dissolve 11.01 g (0.10 mol) of catechol and 15.82 g (0.20 mol) of anhydrous pyridine in 150 mL of anhydrous diethyl ether.
-
Addition of Phosphorus Trichloride: Charge the dropping funnel with 13.73 g (0.10 mol) of phosphorus trichloride dissolved in 50 mL of anhydrous diethyl ether.
-
Reaction Execution: Cool the reaction flask to 0 °C using an ice-water bath. Add the phosphorus trichloride solution dropwise to the stirred catechol solution over a period of 1 hour. A white precipitate of pyridinium hydrochloride will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Work-up: Filter the reaction mixture under a blanket of dry nitrogen to remove the pyridinium hydrochloride precipitate. Wash the precipitate with two 25 mL portions of anhydrous diethyl ether.
-
Solvent Removal: Combine the filtrate and washings, and remove the diethyl ether under reduced pressure using a rotary evaporator.
Caption: Experimental workflow for the synthesis of this compound.
Purification and Characterization
The crude product obtained after solvent removal is a yellowish oil or a low-melting solid. Purification is achieved by vacuum distillation.
Purification by Vacuum Distillation
-
Boiling Point: 80 °C at 20 mmHg.
-
Procedure: Assemble a short-path distillation apparatus. Carefully transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask in an oil bath. Collect the fraction boiling at the specified temperature and pressure. The purified product should be a colorless liquid that may solidify upon cooling.
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₆H₄ClO₂P |
| Molecular Weight | 174.52 g/mol |
| Appearance | Colorless solid or liquid |
| Melting Point | 30-35 °C |
| Boiling Point | 80 °C / 20 mmHg |
| Density | 1.466 g/mL at 25 °C |
NMR Spectroscopy
The structure of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
-
³¹P NMR (Proton Decoupled): The ³¹P NMR spectrum will show a single resonance, characteristic of a trivalent phosphorus atom in this chemical environment. The chemical shift is a key identifier.
-
¹H NMR: The ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons of the catechol ring. The coupling patterns and chemical shifts provide information about the substitution on the aromatic ring.
-
¹³C NMR: The ¹³C NMR spectrum will show resonances for the carbon atoms of the benzene ring.
Note: Specific chemical shift values can be found in the cited literature.[1]
Safety and Handling
Phosphorus trichloride is a highly toxic and corrosive chemical that reacts violently with water. [2][3][4] It should be handled with extreme caution in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][3][4]
-
Handling: Use a syringe or cannula for transferring phosphorus trichloride. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from water and incompatible materials.
-
Spills: In case of a spill, neutralize with a dry material such as sand or sodium bicarbonate. Do not use water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of this compound is a well-established and reproducible procedure when performed with the appropriate precautions. A thorough understanding of the reaction mechanism and the properties of the reagents and product is essential for a successful and safe synthesis. This versatile compound serves as a valuable building block for the development of novel organophosphorus compounds with applications in catalysis and medicinal chemistry.
References
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Saito, K., Yoshino, A., Yoshida, T., & Takahashi, K. (1992). Structure and Orientation of this compound and o-Phenylene Phosphorochloridate Dissolved in a Nematic Phase. Bulletin of the Chemical Society of Japan, 65(4), 1135–1137. [Link]
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Syntheses and 31P NMR studies of transition metal complexes containing derivatives of dioxaphospholane and dioxaphosphorinane. Journal of the Brazilian Chemical Society. [Link]
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Phosphorus Trichloride. Princeton University Environmental Health and Safety. [Link]
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Phosphorus Trichloride Hazard Summary. New Jersey Department of Health. [Link]
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This compound. PubChem. [Link]
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o-Phenylene phosphorochloridate. PubChem. [Link]
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Phosphorus Trichloride (PCl3). BYJU'S. [Link]
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The Unseen Workhorse of Phosphorylation: A Technical Guide to 2-Chloro-1,3,2-benzodioxaphosphole
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-1,3,2-benzodioxaphosphole, a pivotal yet often overlooked reagent in the field of organic synthesis and drug development. Known alternately as o-phenylene phosphorochloridite, this molecule serves as a cornerstone for the introduction of phosphite ester moieties, acting as a versatile precursor to a vast array of organophosphorus compounds. Moving beyond a simple recitation of facts, this document elucidates the fundamental chemical properties, synthesis, and reactivity of this compound from the perspective of a senior application scientist. We will delve into the causality behind its reactivity, provide robust experimental protocols, and offer insights into its practical applications, with a particular focus on its role as a phosphorylating agent. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this powerful synthetic tool.
Introduction: The Significance of a Cyclic Phosphorochloridite
In the intricate world of organophosphorus chemistry, cyclic reagents often provide a unique combination of reactivity and selectivity. 2-Chloro-1,3,2-benzodioxaphosphole (also known as this compound) is a prime example of such a molecule.[1][2] Its structure, featuring a trivalent phosphorus atom integrated into a rigid five-membered ring fused to a benzene ring, imparts distinct chemical characteristics that make it an invaluable intermediate.
The lability of the phosphorus-chlorine (P-Cl) bond is the cornerstone of its utility, allowing for facile nucleophilic substitution by alcohols, amines, and other nucleophiles. This reactivity, tempered by the steric and electronic influences of the benzodioxaphosphole backbone, enables its use in a variety of phosphorylation and phosphitylation reactions. This guide will differentiate this trivalent phosphorus (P(III)) species from its pentavalent oxidized form, 2-chloro-1,3,2-benzodioxaphosphole 2-oxide, and explore the synthetic pathways that connect them.
Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is paramount for its safe and effective use in the laboratory. The properties of 2-Chloro-1,3,2-benzodioxaphosphole are summarized in the table below. It is critical to note its high sensitivity to moisture, which necessitates handling under inert atmospheric conditions.
| Property | Value | Source(s) |
| Synonyms | This compound, o-Phenylene chlorophosphite | [2] |
| CAS Number | 1641-40-3 | [2] |
| Molecular Formula | C₆H₄ClO₂P | [2] |
| Molecular Weight | 174.52 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 30-35 °C | [2] |
| Boiling Point | 80 °C @ 20 mmHg | [2] |
| Density | 1.466 g/mL @ 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.571 | [2] |
| Sensitivity | Moisture Sensitive | [2] |
Synthesis and Handling
Synthesis Pathway: The Reaction of Catechol and Phosphorus Trichloride
The primary route for synthesizing 2-Chloro-1,3,2-benzodioxaphosphole is the condensation reaction between catechol (pyrocatechol) and phosphorus trichloride (PCl₃).[3] This reaction is a classic example of phosphorochloridite formation from a diol. The proximity of the two hydroxyl groups on the catechol ring facilitates the formation of the stable five-membered dioxaphosphole ring.
The underlying principle of this synthesis is the stepwise alcoholysis of PCl₃.[3] The first hydroxyl group of catechol attacks the electrophilic phosphorus atom, displacing a chloride ion. A subsequent intramolecular reaction of the second hydroxyl group displaces another chloride, leading to the cyclized product and the liberation of two equivalents of hydrogen chloride (HCl) gas.
Caption: Synthesis of 2-Chloro-1,3,2-benzodioxaphosphole.
Experimental Protocol: Synthesis of 2-Chloro-1,3,2-benzodioxaphosphole
This protocol is a representative procedure and should be adapted and performed with all appropriate safety precautions in a certified chemical fume hood.
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
Phosphorus trichloride (PCl₃), distilled
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inert gas inlet/outlet. The outlet should be connected to a bubbler and a trap containing an aqueous base (e.g., NaOH solution) to neutralize the evolved HCl gas.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the flask with a solution of catechol in the anhydrous solvent.
-
Reaction: Cool the solution in an ice bath. Slowly add phosphorus trichloride dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to manage the exothermic reaction and the rate of HCl evolution.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (typically 2-4 hours) to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture. The product can be isolated by removing the solvent under reduced pressure followed by vacuum distillation of the residue to yield the pure 2-Chloro-1,3,2-benzodioxaphosphole.
Safe Handling and Storage
Due to its reactivity, particularly with water, 2-Chloro-1,3,2-benzodioxaphosphole and related compounds must be handled with care.
-
Moisture Sensitivity: The compound reacts violently with water (hydrolysis), releasing corrosive HCl gas.[4] All handling must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). Glassware must be rigorously dried before use.
-
Corrosivity: As a phosphorus halide derivative, it is corrosive and will cause severe skin burns and eye damage upon contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (safety goggles and a face shield).
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[4][5]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Chloro-1,3,2-benzodioxaphosphole stems from the electrophilic nature of the trivalent phosphorus atom and the excellent leaving group ability of the chloride.
Phosphitylation of Alcohols
The most common application is the reaction with alcohols to form phosphite esters. This reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the phosphorus center, displacing the chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced.
Caption: General phosphitylation reaction with an alcohol.
This reaction is a foundational step in the synthesis of more complex molecules, including ligands for transition-metal catalysis and precursors for biologically active phosphate esters.
Oxidation to the P(V) State
The trivalent phosphorus center in 2-Chloro-1,3,2-benzodioxaphosphole can be readily oxidized to the pentavalent state. This is often accomplished using mild oxidizing agents. The resulting product is the corresponding P(V) oxide, 2-Chloro-1,3,2-benzodioxaphosphole 2-oxide (CAS 1499-17-8), which is itself a powerful phosphorylating agent.[6]
Caption: Oxidation of the P(III) center to the P(V) state.
Role in Named Reactions and Advanced Synthesis
2-Chloro-1,3,2-benzodioxaphosphole and its derivatives serve as key reactants in several important synthetic transformations:
-
Arbuzov Reaction: It can act as a reactant for preparing pyrroles via a TMSOTf-catalyzed Arbuzov reaction.[2]
-
Ligand Synthesis: As a phosphorochloridite, it is a precursor to phosphite and diphosphite ligands, which are crucial in homogeneous catalysis, particularly for industrial processes like hydroformylation.[3]
-
Phosphorylation Agent: Both the P(III) compound and its P(V) oxide are effective phosphorylation agents, used in the synthesis of diverse organophosphorus compounds, from vinylphosphonates to potential antifungal agents.[2]
Spectroscopic Characterization
Confident identification of 2-Chloro-1,3,2-benzodioxaphosphole and its reaction products relies on spectroscopic analysis, particularly ³¹P NMR.
-
³¹P NMR Spectroscopy: This is the most diagnostic technique. Trivalent phosphorus compounds like 2-Chloro-1,3,2-benzodioxaphosphole are expected to have a chemical shift in the downfield region (typically +50 to +200 ppm) relative to the 85% H₃PO₄ standard.[7] Upon oxidation to the P(V) state, the ³¹P chemical shift will move significantly upfield to a region characteristic of pentavalent phosphorus compounds (typically +70 to -30 ppm).[7] This large shift provides an unambiguous method to monitor the progress of oxidation reactions.
-
¹H and ¹³C NMR: The aromatic protons and carbons will show characteristic signals for an ortho-disubstituted benzene ring.
-
Infrared (IR) Spectroscopy: Key signals will include those for the aromatic C-H and C=C bonds, as well as characteristic P-O-C and P-Cl stretches.
Conclusion
2-Chloro-1,3,2-benzodioxaphosphole is a highly reactive and versatile reagent that serves as a gateway to a wide range of organophosphorus compounds. Its utility is centered on the electrophilic P(III) center and the labile P-Cl bond. A comprehensive understanding of its synthesis from catechol, its moisture-sensitive nature, and its characteristic reactions—namely phosphitylation and oxidation—is essential for any researcher in synthetic organic or medicinal chemistry. By providing a stable yet reactive scaffold, this compound enables the precise and efficient construction of complex phosphorus-containing molecules, cementing its role as a vital tool in the modern chemist's arsenal.
References
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Wikipedia. (n.d.). Phosphorochloridite. Retrieved from [Link]
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KIROS. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Chemsrc. (2025, September 6). CAS#:3055-74-1 | 2-(2-chloroethoxy)-1,3,2-dioxaphospholane. Retrieved from [Link]
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ChemBK. (2024, April 9). 2-chloro-1,3,2-dioxaphospholane. Retrieved from [Link]
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Grokipedia. (2026, January 7). Phosphorochloridite. Retrieved from [Link]
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Wang, L., et al. (2003). Synthesis and Characterization of 2-Chloro-2-oxo-1,3,2-dioxaphospholanes Containing Hydroxyl Group and Corresponding Phosphorylcholines. Chemical Journal of Chinese Universities, 24(6), 1034. Retrieved from [Link]
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Arkivoc. (2006). Synthesis and characterization of a 2-chloro-1,3,2-diaza-phospholidine-4,5-diimine. Retrieved from [Link]
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ResearchGate. (2003, June). Synthesis and characterization of 2-chloro-2-oxo-1,3,2-dioxaphospholanes containing hydroxyl group and corresponding phosphorylcholines. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Retrieved from [Link]
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ResearchGate. (n.d.). 25358 PDFs | Review articles in 31P-NMR. Retrieved from [Link]
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Mohammad Heidarian. (n.d.). REACTIONS OF ALCOHOLS. Retrieved from [Link]
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University of Calgary. (n.d.). Reactions of Alcohols. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols – Organic Chemistry II. Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Retrieved from [Link]
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LibreTexts Chemistry. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]
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SpectraBase. (n.d.). Chloro-diisopropylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]
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A Senior Application Scientist's Guide to o-Phenylene Phosphorochloridite: Properties, Reactivity, and Synthetic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
o-Phenylene phosphorochloridite (CAS No. 1641-40-3), also known as 2-Chloro-1,3,2-benzodioxaphosphole, is a cyclic phosphite derivative of catechol. Its significance in modern synthetic chemistry stems from the trivalent phosphorus atom held within a rigid five-membered ring, a structural motif that imparts unique reactivity. The labile phosphorus-chlorine bond makes it a highly effective phosphitylating agent, enabling the facile introduction of a protected phosphite group onto various nucleophiles.[1] This guide provides an in-depth analysis of its chemical properties, core reactivity, and its pivotal role in synthetic protocols, particularly those foundational to drug discovery and development, such as oligonucleotide synthesis. We will explore the mechanistic underpinnings of its reactions, present detailed experimental workflows, and discuss critical safety and handling considerations.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a reagent's physical properties are prerequisites for its successful application in a laboratory setting. This compound is a moisture-sensitive solid at room temperature with a relatively low melting point.[2]
| Property | Value | Source(s) |
| CAS Number | 1641-40-3 | [2] |
| Molecular Formula | C₆H₄ClO₂P | [2] |
| Molecular Weight | 174.52 g/mol | [2] |
| Synonyms | 2-Chloro-1,3,2-benzodioxaphosphole, o-Phenylene chlorophosphite | [2] |
| Appearance | Solid | [2] |
| Melting Point | 30-35 °C | [2] |
| Boiling Point | 80 °C at 20 mmHg | [2] |
| Density | 1.466 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.571 | [2] |
| Solubility | Slightly soluble in Benzene and Chloroform | [2] |
| Sensitivity | Moisture Sensitive | [2][3] |
Core Reactivity: The Mechanism of Phosphitylation
The utility of this compound is dominated by the electrophilicity of its P(III) center and the reactivity of the P-Cl bond. As a phosphorochloridite, it readily reacts with nucleophiles, most commonly alcohols, in the presence of a weak base (to scavenge the HCl byproduct). This reaction displaces the chloride and forms a new phosphorus-oxygen bond, yielding a phosphite triester.
The causality behind this choice of reagent lies in its controlled reactivity. The resulting phosphite triester is stable enough for isolation but can be readily oxidized to the corresponding pentavalent phosphate, a stable linkage essential in the backbone of nucleic acids. This two-step process—phosphitylation followed by oxidation—is the cornerstone of the phosphoramidite method for oligonucleotide synthesis.[4][5]
Sources
An In-depth Technical Guide to the Spectroscopic Data of o-Phenylene Phosphorochloridite
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Phenylene phosphorochloridite, with the Chemical Abstracts Service (CAS) registry number 1641-40-3, is a highly reactive organophosphorus compound.[1] Its structure features a phosphorus(III) center bonded to a chlorine atom and two oxygen atoms of a catechol backbone, forming a 1,3,2-benzodioxaphosphole ring system. This cyclic phosphitylating agent is a valuable reagent in synthetic organic chemistry, primarily utilized for the phosphorylation of various functional groups.[1] Its applications include the synthesis of bakkane sesquiterpenes, the preparation of gold(I) precatalysts, and the synthesis of pyrroles via the Arbuzov reaction. Given its utility, a thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a comprehensive overview of the available spectroscopic data for this compound, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), along with a detailed synthesis protocol and safety considerations.
Molecular Structure and Physicochemical Properties
This compound is a solid at room temperature with a melting point range of 30-35 °C. It is sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen, at refrigerated temperatures (0-6°C).[2] It is slightly soluble in benzene and chloroform.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClO₂P | [1] |
| Molecular Weight | 174.52 g/mol | [1] |
| CAS Number | 1641-40-3 | [1] |
| Melting Point | 30-35 °C | |
| Boiling Point | 80 °C at 20 mmHg | |
| Density | 1.466 g/mL at 25 °C | |
| Refractive Index | n20/D 1.571 |
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Synthesis of this compound
The synthesis of this compound is readily achieved by the reaction of catechol with phosphorus trichloride.[3] This reaction can be performed with or without a solvent. For larger scale preparations, performing the reaction neat is often more convenient.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Catechol
-
Phosphorus trichloride
-
Dry ether (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of catechol in dry ether (if a solvent is used) or molten catechol for a neat reaction.
-
Addition of Phosphorus Trichloride: Slowly add phosphorus trichloride from the dropping funnel to the catechol with stirring. The reaction is exothermic and will generate hydrogen chloride gas, which should be vented to a fume hood or a suitable trap.
-
Reaction Completion: After the addition is complete, reflux the mixture for a short period to ensure the reaction goes to completion.
-
Purification: The product can be purified by distillation under reduced pressure. The boiling point of this compound is 80 °C at 20 mmHg.
Spectroscopic Data and Analysis
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1250 | P-O-C stretch | Aryl-phosphate |
| ~1020 | P-O stretch | |
| ~850 | P-Cl stretch | |
| ~750 | C-H out-of-plane bend | ortho-disubstituted benzene |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The ¹H NMR spectrum provides information about the aromatic protons, while the ³¹P NMR spectrum is characteristic of the phosphorus environment.
The ¹H NMR spectrum of this compound in CDCl₃ shows two main multiplets in the aromatic region.[4] The protons on the benzene ring are coupled to each other and also show a small coupling to the phosphorus atom.
¹H NMR Data (in CDCl₃): [4]
| Chemical Shift (ppm) | Multiplicity | Assignment | J (Hz) |
| 7.219 | m | 2H, Aromatic | J(A,P-31) = 0.8 |
| 7.096 | m | 2H, Aromatic |
The ¹³C NMR spectrum will show signals for the aromatic carbons. Due to the symmetry of the molecule, four distinct signals are expected for the benzene ring carbons. The carbons directly attached to the oxygen atoms will be deshielded and appear at a lower field.
Expected ¹³C NMR Chemical Shifts:
| Chemical Shift (ppm) | Assignment |
| ~145-150 | C-O |
| ~120-130 | Aromatic CH |
| ~110-115 | Aromatic CH |
The ³¹P NMR spectrum of this compound is expected to show a single resonance. The chemical shift is characteristic of a trivalent phosphorus atom in a cyclic phosphite environment. For phosphites (P(OR)₃), the chemical shift range is typically between 125 to 145 ppm.[5] For phosphorochloridites ((RO)₂PCl), the range is generally between 140 to 190 ppm.[5]
Expected ³¹P NMR Chemical Shift:
| Chemical Shift (ppm) | Environment |
| ~140-190 | P(III) in a cyclic phosphorochloridite |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum shows the molecular ion peak and several fragment ions.
Mass Spectrometry Data (EI, 75 eV): [4]
| m/z | Relative Intensity (%) | Assignment |
| 176 | 11.2 | [M+2]⁺ (due to ³⁷Cl isotope) |
| 174 | 34.4 | [M]⁺ (Molecular ion) |
| 139 | 100.0 | [M-Cl]⁺ |
| 92 | 27.8 | [C₆H₄O]⁺ |
| 64 | 7.9 | [C₅H₄]⁺ |
| 63 | 10.5 | [C₅H₃]⁺ |
Fragmentation Pathway:
Caption: Proposed mass fragmentation pathway.
Safety and Handling
This compound is a corrosive substance that can cause severe skin and eye burns.[2] It is harmful if swallowed or inhaled.[2] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] It is moisture-sensitive and should be stored under an inert atmosphere, such as nitrogen, in a tightly sealed container in a cool, dry place.[2] In case of a spill, it should be absorbed with a non-combustible material like sand or earth, and the area should be well-ventilated.[2]
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for this compound. The presented IR, NMR, and mass spectrometry data, along with the synthesis protocol and safety information, serve as a valuable resource for researchers and professionals working with this important reagent. A thorough understanding of its spectral characteristics is essential for its proper identification, handling, and application in organic synthesis.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]
-
XiXisys. (2025, October 19). GHS 11 (Rev.11) SDS o-phenylene phosphorochloridate. Retrieved from [Link]
-
Science and Fun. (n.d.). 31P NMR chemical shifts. Retrieved from [Link]
- Hoogenboom, R. et al. (n.d.). Accelerating the End-to-end Production of Cyclic Phosphate Monomers with Modular Flow Chemistry.
- Google Patents. (n.d.). CN102424692A - Preparation method of 2-chloro-2-oxo-1, 3, 2-dioxaphospholane.
-
Organic Syntheses. (n.d.). Catechol. Retrieved from [Link]
- Crofts, P. C., Markes, J. H. H., & Rydon, H. N. (1959). Bis-o-phenylene Pyrophosphite: A New Reagent for Peptide Synthesis. Part I. The Preparation of Some o-Phenylene Pyrophosphites. Journal of the Chemical Society, 863.
- Google Patents. (n.d.). CN116731076A - Synthesis method of 2-chloro-1, 3, 2-dioxaphospholane.
- Google Patents. (n.d.). Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide.
- Wang, L. et al. (2003). Synthesis and Characterization of 2-Chloro-2-oxo-1,3,2-dioxaphospholanes Containing Hydroxyl Group and Corresponding Phosphorylcholines. Chemical Journal of Chinese Universities, 24(6), 1034.
-
University of California, Santa Barbara. (n.d.). 31P - NMR Facility. Retrieved from [Link]
-
PubChem. (n.d.). o-Phenylene phosphorochloridate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide. Retrieved from [Link]
- Back, T. G. et al. (2007). 2-Chloro-1,3,2-diazaphospholenes – A Crystal Structural Study. European Journal of Inorganic Chemistry, 2007(24), 3814-3822.
-
ResearchGate. (n.d.). 31P N.M.R. chemical shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2006, August). Synthesis and characterization of 2-chloro-2-oxo-1,3,2-dioxaphospholanes containing hydroxyl group and corresponding phosphorylcholines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Retrieved from [Link]
- Google Patents. (2014, June 26). US20140179956A1 - Method for preparing catechol.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
CAS Database. (n.d.). 1641-40-3 1,2-亚苯基-次氯酸化膦this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
-
SpectraBase. (n.d.). Diphenyl phosphorazidate - Optional[13C NMR] - Spectrum. Retrieved from [Link]
Sources
An In-depth Technical Guide to the ³¹P NMR Chemical Shift of o-Phenylene Phosphorochloridite
Abstract
This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of o-phenylene phosphorochloridite (also known as 2-chloro-1,3,2-benzodioxaphosphole). Aimed at researchers, scientists, and professionals in drug development and synthetic chemistry, this document delves into the theoretical underpinnings, practical experimental considerations, and data interpretation related to the ³¹P NMR chemical shift of this important trivalent phosphorus reagent. We will explore the factors influencing its chemical shift, provide a detailed experimental protocol for its analysis, and discuss its synthesis and common reactions as observed through the lens of ³¹P NMR spectroscopy.
Introduction: The Significance of this compound and its ³¹P NMR Signature
This compound (CAS 1641-40-3) is a highly reactive cyclic phosphitylating agent. Its utility in organic synthesis is widespread, particularly in the formation of phosphite esters and other organophosphorus compounds. The phosphorus atom in this molecule is in the +3 oxidation state, making it a key synthon for accessing a variety of more complex phosphorus-containing structures.
³¹P NMR spectroscopy is an indispensable tool for characterizing such compounds.[1] The phosphorus-31 nucleus has a 100% natural abundance and a spin of ½, which provides sharp, easily interpretable signals over a wide chemical shift range.[1] For this compound, its ³¹P NMR spectrum provides a unique fingerprint that can be used to:
-
Confirm the identity and purity of the reagent.
-
Monitor the progress of reactions in which it is a reactant.
-
Characterize the products formed from its reactions.
This guide will provide the necessary framework for understanding and utilizing the ³¹P NMR chemical shift of this versatile reagent.
Theoretical Framework: Understanding the ³¹P NMR Chemical Shift
The chemical shift (δ) in ³¹P NMR is reported in parts per million (ppm) relative to an external standard of 85% phosphoric acid (H₃PO₄).[1] The chemical shift of a particular phosphorus nucleus is highly sensitive to its electronic environment, which is influenced by several factors:
-
Oxidation State of Phosphorus: Trivalent phosphorus (P(III)) compounds, such as this compound, typically resonate at a much lower field (higher ppm values) compared to their pentavalent (P(V)) counterparts.[2][3] For instance, the oxidized form, o-phenylene phosphorochloridate (a P(V) species), would be expected at a significantly different chemical shift.
-
Electronegativity of Substituents: The electronegativity of the atoms directly bonded to the phosphorus atom has a profound effect on its chemical shift. More electronegative substituents generally cause a downfield shift (to higher ppm values). In this compound, the phosphorus is bonded to two oxygen atoms and one chlorine atom, all of which are highly electronegative.
-
Bond Angles and Ring Strain: The geometry around the phosphorus atom, including the O-P-O bond angle within the five-membered ring, influences the hybridization of the phosphorus orbitals and, consequently, the chemical shift.[1]
-
Solvent Effects: The choice of solvent can influence the ³¹P NMR chemical shift through various interactions, such as hydrogen bonding and polarity effects. While these effects are generally less pronounced than for P(V) species, they should be considered for precise measurements.
Based on these principles, and by comparing with structurally similar compounds, we can predict the expected chemical shift range for this compound.
The ³¹P NMR Chemical Shift of this compound
Given the structure of this compound, its ³¹P NMR chemical shift is anticipated to be in the downfield region of the P(III) chemical shift range.
Table 1: Estimated and Comparative ³¹P NMR Chemical Shift Data
| Compound | Phosphorus Oxidation State | Structure | Estimated/Reported ³¹P Chemical Shift (ppm) |
| This compound | P(III) | 2-chloro-1,3,2-benzodioxaphosphole | ~175 ppm (estimated) |
| o-Phenylene Phosphorochloridate | P(V) | 2-chloro-1,3,2-benzodioxaphosphole 2-oxide | ~17 ppm (typical for cyclic phosphates) |
| Phosphorus Trichloride (PCl₃) | P(III) | PCl₃ | ~219 ppm |
| Triphenyl Phosphite (P(OPh)₃) | P(III) | P(OPh)₃ | ~128 ppm |
Note: The estimated value for this compound is based on the general range for diaryloxy chlorophosphines and should be confirmed experimentally.
Experimental Protocol: Acquiring a High-Quality ³¹P NMR Spectrum
Due to the reactive and moisture-sensitive nature of this compound, careful sample preparation and handling are paramount for obtaining a reliable ³¹P NMR spectrum.
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of catechol with phosphorus trichloride. This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Reaction Scheme:
Caption: ³¹P NMR monitoring of a phosphitylation reaction.
Conclusion
The ³¹P NMR chemical shift of this compound is a critical parameter for its identification, purity assessment, and for monitoring its reactivity. While an exact literature value is elusive, a strong estimation places its resonance at approximately 175 ppm. Understanding the theoretical factors that influence this chemical shift, coupled with rigorous experimental technique, empowers researchers to confidently utilize this versatile reagent in their synthetic endeavors. The protocols and interpretive guidelines presented in this document serve as a valuable resource for scientists and professionals working with this and other organophosphorus compounds.
References
- This guide is a synthesis of established principles in NMR spectroscopy and organophosphorus chemistry. Specific literature for the precise chemical shift of this compound was not found in the conducted searches.
- General principles of ³¹P NMR spectroscopy are well-documented in standard NMR textbooks and review articles.
- Synthesis protocols for similar phosphorochloridites can be found in the chemical literature and p
- Safety data sheets for this compound and related reagents should be consulted prior to handling.
-
(Note: A specific citable video providing the exact range for this compound was not found, but general educational videos on this topic are available).
Sources
- 1. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]
- 4. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. o-Phenylene phosphorochloridate | C6H4ClO3P | CID 73909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Role of FT-IR in Characterizing a Versatile Reagent
An In-Depth Technical Guide to the FT-IR Analysis of o-Phenylene Phosphorochloridite
This compound (CAS 1641-40-3), also known as 2-chloro-1,3,2-benzodioxaphosphole, is a highly reactive cyclic organophosphorus compound. Its utility as a phosphorylating agent and as a precursor in the synthesis of ligands for cross-coupling reactions makes it a valuable intermediate in pharmaceutical and fine chemical development.[1] The molecule's efficacy is intrinsically linked to its structure: a phosphorus(III) center bonded to a chlorine atom and two oxygen atoms which are part of a catechol-derived aromatic ring.
Given its high reactivity, particularly its sensitivity to moisture, confirming the structural integrity and purity of this compound is paramount.[1] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, reliable, and indispensable tool for this purpose. It provides a molecular "fingerprint," allowing researchers to verify the formation of the desired product from its precursors, primarily catechol and phosphorus trichloride, by identifying key functional group vibrations. This guide provides a comprehensive framework for the safe handling, sample preparation, and detailed spectral interpretation of this compound using FT-IR spectroscopy.
Critical Safety & Handling Protocols
Before any analytical work commences, it is imperative to understand the significant hazards associated with this compound.
Primary Hazards:
-
Corrosive: The compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1]
-
Moisture Sensitive: It reacts with water, likely hydrolyzing to release hydrochloric acid (HCl) and other phosphorus-containing acids. This reactivity necessitates handling under anhydrous conditions.[1]
Mandatory Handling Procedures:
-
Inert Atmosphere: All manipulations, including weighing and sample preparation, must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.
-
Personal Protective Equipment (PPE): A full complement of PPE is required:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical safety goggles and a full-face shield.
-
A flame-retardant laboratory coat.
-
-
Ventilation: All work must be conducted within a certified chemical fume hood to prevent inhalation of any fumes or dust.
-
Storage: The reagent must be stored in a tightly sealed container, under an inert atmosphere, in a cool, dry environment away from incompatible materials like water, acids, and strong oxidizing agents.
Experimental Workflow: From Sample to Spectrum
The following section details a robust protocol for obtaining a high-quality FT-IR spectrum of this compound. The low melting point (30-35 °C) and high reactivity of the compound inform the choice of sampling techniques.[1]
Workflow Diagram
Caption: Workflow for FT-IR analysis of this compound.
Step-by-Step Protocol
This protocol assumes the use of the "melt" method, which avoids interference from mulling agents.
-
Instrument Preparation: Purge the FT-IR spectrometer's sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.
-
Background Collection: Collect a background spectrum using two clean, dry potassium bromide (KBr) plates.
-
Sample Preparation (in a glovebox): a. Place a small, solid sample of this compound onto a clean KBr plate. b. Gently warm the plate on a hotplate set to approximately 40°C until the solid melts into a clear liquid. c. Place a second KBr plate on top of the melt and press gently to create a thin, uniform capillary film.
-
Data Acquisition: a. Quickly transfer the KBr plates from the glovebox to the spectrometer's sample holder. b. Immediately acquire the sample spectrum. Typical parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Process the raw data by performing a baseline correction and, if necessary, an atmospheric water/CO₂ subtraction.
FT-IR Spectrum Interpretation
The FT-IR spectrum provides a wealth of information for structural confirmation. The analysis focuses on the disappearance of precursor bands (specifically the broad O-H stretch of catechol) and the appearance of bands characteristic of the product.
Summary of Characteristic Absorption Bands
The following table summarizes the key vibrational frequencies expected in the FT-IR spectrum of this compound. These assignments are based on established group frequency correlations for aromatic, organophosphorus, and organohalogen compounds.[2][3][4][5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Significance |
| 3100–3000 | C-H Stretching | Aromatic (Ar-H) | Medium | Confirms the presence of the benzene ring.[3] |
| 1610–1580 | C=C Stretching | Aromatic Ring | Medium | Further evidence of the aromatic backbone. |
| 1500–1450 | C=C Stretching | Aromatic Ring | Strong | A strong, characteristic band for the benzene ring skeleton.[3] |
| ~1250 | Asymmetric P-O-C Stretching | Aryl Phosphite | Strong | A key indicator of the formation of the P-O-Aryl bond. The exact position is sensitive to the ring structure. |
| 1050-950 | Symmetric P-O-C Stretching | Aryl Phosphite | Strong | Confirms the phosphite ester linkage.[4] |
| 900–700 | C-H Out-of-Plane Bending | Aromatic (Ar-H) | Strong | The pattern of these bands can indicate the 1,2-disubstitution pattern on the benzene ring. |
| 600-500 | P-Cl Stretching | Phosphorochloridite | Strong | A critical band confirming the presence of the phosphorus-chlorine bond. |
| 3600–3200 | O-H Stretching | Alcohol/Phenol | (Absent) | The absence of a broad band in this region confirms consumption of the catechol starting material. |
Detailed Analysis
-
High-Frequency Region (4000–2500 cm⁻¹): The primary diagnostic feature in this region is the absence of the broad, strong O-H stretching band from the catechol precursor, which typically appears between 3600 and 3200 cm⁻¹. Its disappearance is a strong indicator of successful reaction. The region from 3100–3000 cm⁻¹ will show one or more medium-intensity peaks corresponding to the C-H stretching vibrations of the aromatic ring.[3]
-
Fingerprint Region (1600–600 cm⁻¹): This region is information-rich and provides the most definitive evidence for the product's structure.
-
Aromatic C=C Vibrations: Expect sharp, medium-to-strong bands between 1610–1450 cm⁻¹ confirming the integrity of the benzene ring.[3]
-
P-O-C (Aryl) Vibrations: The most characteristic bands for the product are the P-O-C stretches. A strong, prominent band is expected around 1250 cm⁻¹, often attributed to the asymmetric stretch of the P-O-Ar system. A second strong band, corresponding to the symmetric stretch, typically appears in the 1050-950 cm⁻¹ range.[4] The presence of these strong absorptions is conclusive evidence for the formation of the five-membered dioxaphosphole ring.
-
Aromatic C-H Bending: Strong absorptions between 900 and 700 cm⁻¹ arise from the out-of-plane bending of the aromatic C-H bonds. The specific pattern can help confirm the ortho (1,2-) substitution pattern on the ring.
-
-
Low-Frequency Region (600–400 cm⁻¹): The key feature here is the P-Cl stretching vibration. This bond typically gives rise to a strong absorption in the 600-500 cm⁻¹ range. The presence of this band is crucial for confirming that the chlorination of the phosphorus center has occurred.
Conclusion
FT-IR spectroscopy is an essential analytical technique for the verification of this compound. A successful synthesis is unequivocally confirmed by the disappearance of the catechol O-H stretch and the concurrent appearance of strong, characteristic bands for the aromatic P-O-C linkages and the P-Cl bond. By following the rigorous safety and handling protocols outlined in this guide, researchers can safely and effectively use FT-IR to ensure the quality and structural integrity of this valuable and highly reactive synthetic intermediate.
References
-
Crofts, P. C., Markes, J. H. H., & Rydon, H. N. (1958). Bis-o-Phenylene Pyrophosphite: A New Reagent for Peptide Synthesis. Part I. The Preparation of Some o-Phenylene Pyrophosphites. Journal of the Chemical Society, 4250-4254. Available at: [Link]
-
Moustafa, H., El-Masry, A. M., & El-Nahas, A. M. (2022). Infrared Analysis of Phosphorous Compounds. ResearchGate. Available at: [Link]
-
NIST. (n.d.). Phenyl dichloridophosphate. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Popov, E. M., Kabachnik, M. I., & Mayants, L. S. (1961). VIBRATIONAL SPECTRA OF ORGANOPHOSPHORUS COMPOUNDS. Russian Chemical Reviews, 30(7), 362. Available at: [Link]
-
Zwierzak, A. (1967). Cyclic Organophosphorus Compounds. I. Synthesis and Infrared Spectral Studies of Cyclic Hydrogen Phosphites and Thiophosphites. Canadian Journal of Chemistry, 45(21), 2501-2512. Available at: [Link]
-
NIST. (n.d.). 1,3,2-Benzodioxaphosphole, 2,2,2-trichloro-2,2-dihydro-. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
LookChem. (n.d.). 1,2-PHENYLENE PHOSPHOROCHLORIDITE (CAS 1641-40-3). Retrieved January 11, 2026, from [Link]
-
Smith, B. C. (n.d.). Table of Characteristic IR Absorptions. Colby College. Available at: [Link]
-
Corbridge, D. E. C. (1956). INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. Journal of Applied Chemistry, 6(10), 456-465. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 11, 2026, from [Link]
Sources
An In-depth Technical Guide to o-Phenylene Phosphorochloridite: Navigating its Moisture Sensitivity and Ensuring Stability
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of o-phenylene phosphorochloridite, focusing on its pronounced moisture sensitivity, stability characteristics, and the critical handling protocols required for its successful application in synthesis.
Introduction: The Dual Nature of a Powerful Reagent
This compound (OPPC), also known as 2-Chloro-1,3,2-benzodioxaphosphole, is a versatile organophosphorus compound with the empirical formula C₆H₄ClO₂P.[1] Its utility stems from the highly reactive phosphorus(III) center, making it a potent phosphorylation agent and a valuable precursor in a variety of chemical transformations.[1] It serves as a critical reactant in the synthesis of specialized ligands for cross-coupling reactions, vinyl-substituted spirophosphoranes, and pyrroles via the Arbuzov reaction.[1][2] However, the very reactivity that makes OPPC so valuable also renders it exceptionally sensitive to environmental conditions, particularly moisture. Understanding and controlling this sensitivity is paramount to achieving reproducible and successful experimental outcomes.
The Core Challenge: Inherent Moisture Sensitivity and Decomposition
The primary stability concern for this compound is its rapid and irreversible reaction with water. This reactivity is a direct consequence of the electrophilic nature of the phosphorus atom and the lability of the phosphorus-chlorine (P-Cl) bond.
Mechanism of Hydrolysis
Upon exposure to moisture, even trace amounts present in the atmosphere or in solvents, OPPC undergoes rapid hydrolysis. The reaction proceeds via nucleophilic attack of a water molecule on the phosphorus center, leading to the displacement of the chloride ion and the formation of hydrogen chloride (HCl) gas and o-phenylene phosphite. The latter can be further susceptible to oxidation or other degradation pathways.
This decomposition is not merely a loss of active reagent; it introduces acidic and reactive byproducts into the reaction mixture, which can catalyze unwanted side reactions, degrade sensitive substrates, or interfere with catalytic cycles.
Caption: Hydrolysis pathway of this compound.
Stability Profile and Incompatibilities
The chemical stability of this compound is contingent on maintaining an inert environment.[3] Key conditions to avoid include:
-
Moisture: The primary antagonist, leading to rapid decomposition.[1][3]
-
Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.
-
Strong Bases: Can promote undesired side reactions and degradation.[3]
-
Protic Solvents: Solvents with acidic protons (e.g., alcohols, water) will react with OPPC.[4][5]
Hazardous decomposition products generated from hydrolysis or thermal degradation include hydrogen chloride, phosphine, and various oxides of phosphorus and carbon.[3]
A Self-Validating System: Protocols for Handling and Storage
To ensure the integrity of this compound, every step from storage to use must be part of a self-validating system designed to rigorously exclude moisture.
Mandatory Storage Conditions
Proper storage is the first line of defense against degradation.
-
Inert Atmosphere: The reagent must be stored under a dry, inert atmosphere, such as nitrogen or argon.[3] This displaces moist air from the container headspace.
-
Refrigeration: Store in a cool, dry place, typically refrigerated between 0-6°C.[1][2] This reduces the rate of any potential decomposition pathways.
-
Container Integrity: Containers must be tightly sealed to prevent moisture ingress. For frequently used materials, consider storage in a desiccator over a strong drying agent.
| Parameter | Condition | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents contact with atmospheric moisture and oxygen. |
| Temperature | 0–6 °C[1][2] | Slows the rate of thermal degradation. |
| Container | Tightly sealed | Prevents ingress of moist air. |
| Location | Dry, well-ventilated area | Away from incompatible materials.[3] |
Step-by-Step Handling Protocol
Handling this reagent requires meticulous technique and appropriate engineering controls. All operations should be performed within a chemical fume hood.[3]
-
Preparation: Before retrieving the reagent, ensure all glassware is rigorously dried (e.g., oven-dried at >120°C and cooled under an inert atmosphere) and all solvents are anhydrous.
-
Inert Atmosphere Transfer: Allow the reagent container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold solid.
-
Weighing and Dispensing: Quickly weigh the required amount of the solid reagent under a positive pressure of dry nitrogen or argon, for instance, in a glovebox or using Schlenk techniques.
-
Reaction Setup: Add the reagent to the reaction vessel, which has been previously flushed with an inert gas. Maintain the inert atmosphere throughout the entire reaction and workup procedure.
-
Cleanup: Any spills should be cleaned up immediately using an absorbent, non-combustible material like sand or vermiculite. Do NOT use water.[3]
Caption: Workflow for handling moisture-sensitive OPPC.
Synthesis and Analytical Verification
While commercially available, OPPC can be synthesized in the lab, typically by reacting catechol (1,2-dihydroxybenzene) with phosphorus trichloride (PCl₃) in an anhydrous, non-protic solvent. Purification is commonly achieved by vacuum distillation.[1]
Verifying the purity and stability of the reagent is critical.
-
³¹P NMR Spectroscopy: This is the most definitive method. Pure this compound will exhibit a characteristic signal in the phosphorus NMR spectrum. The appearance of new signals can indicate the presence of hydrolysis products (e.g., o-phenylene phosphite) or oxidation products (e.g., o-phenylene phosphorochloridate).
-
FTIR Spectroscopy: The absence of broad O-H stretches and the presence of characteristic P-O-C and P-Cl stretches can provide qualitative confirmation of purity.
Application in Drug Development: A Note on Phosphorylation
The primary role of this compound and related P(III) reagents in drug development is in the synthesis of oligonucleotides.[6] The phosphoramidite method, which is the gold standard for automated DNA and RNA synthesis, relies on the controlled, stepwise formation of phosphite triester linkages.[][8]
Although not a phosphoramidite itself, OPPC exemplifies the reactive P(III) chemistry that underpins this methodology.[6] The reaction of a P(III) center with an alcohol (like the 5'-hydroxyl group of a nucleoside) is the fundamental coupling step. The extreme moisture sensitivity of OPPC highlights why the phosphoramidite synthesis cycle must be performed under strictly anhydrous conditions to achieve the high coupling efficiencies (>99%) necessary for synthesizing long, high-fidelity oligonucleotide chains for applications like antisense therapeutics, siRNAs, and diagnostic probes.[9][10]
Conclusion
This compound is a powerful but demanding reagent. Its high reactivity, which is the source of its synthetic utility, is inextricably linked to its instability in the presence of moisture. By understanding the mechanism of its decomposition and implementing rigorous, self-validating protocols for storage and handling, researchers can harness its full potential. Adherence to anhydrous and anaerobic techniques is not merely a recommendation but an absolute requirement for ensuring the integrity of the reagent and the success of the resulting synthesis.
References
- Material Safety Data Sheet - this compound, 97% - Cole-Parmer. (URL not available for direct linking)
-
This compound|1641-40-3,AngeneChemical. [Link]
-
Kinetics and Mechanism of the Pyridinolysis of 1,2-Phenylene Phosphorochloridate in Acetonitrile - ResearchGate. [Link]
-
Structure and Orientation of this compound and o-Phenylene Phosphorochloridate Dissolved in a Nematic Phase | Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]
-
Manual oligonucleotide synthesis using the phosphoramidite method - PubMed. [Link]
-
Polar Protic and Aprotic Solvents - Chemistry LibreTexts. [Link]
-
Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry. [Link]
-
-
Validation of analytical methods - Eurachem. [Link]
-
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OCCLs: analytical methods - European Directorate for the Quality of Medicines & HealthCare. [Link]
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Polar Protic and Aprotic Solvents - Chemistry Steps. [Link]
-
Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2) - YouTube. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]
-
o-PHENYLENEDIAMINE - Organic Syntheses Procedure. [Link]
- CN103435495A - Purification process for o-phenylenediamine - Google P
-
O-PHENYLENEDIAMINE FOR SYNTHESIS MSDS CAS No - Loba Chemie. [Link]
-
(PDF) Mechanisms of Hydrolysis of O-Phosphorothioates and Inorganic Thiophosphate by Escherichia coli Alkaline Phosphatase - ResearchGate. [Link]
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- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
Methodological & Application
Application Notes & Protocols: o-Phenylene Phosphorochloridite in Phosphitylation Reactions
Introduction: The Strategic Advantage of a Cyclic Phosphitylating Agent
In the landscape of modern synthetic chemistry, particularly in fields like oligonucleotide synthesis and prodrug development, the precise installation of phosphorus-containing moieties is paramount. o-Phenylene phosphorochloridite (OPPC), also known as 2-chloro-1,3,2-benzodioxaphosphole, has emerged as a highly effective phosphitylating agent.[1][2] Its utility stems from the constrained, cyclic structure which imparts unique reactivity and stability to the resulting phosphite triester intermediates.
Unlike more flexible acyclic reagents like diethyl phosphorochloridite, the rigid dioxaphosphole ring of OPPC can influence the stereochemical outcome of reactions and provides a stable scaffold that is readily functionalized. This guide provides a comprehensive overview of OPPC, detailing its chemical properties, safe handling procedures, and robust protocols for its application in the phosphitylation of nucleophiles, a critical transformation in medicinal chemistry and materials science.[3]
Reagent Profile & Safe Handling
This compound is a moisture-sensitive solid that requires careful handling under inert conditions to maintain its reactivity and prevent degradation.[1][3]
| Property | Value | Source(s) |
| Chemical Formula | C₆H₄ClO₂P | |
| Molecular Weight | 174.52 g/mol | [2] |
| CAS Number | 1641-40-3 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 30-35 °C | [1][2][3] |
| Boiling Point | 80 °C @ 20 mmHg | [1][2][3] |
| Density | 1.466 g/mL at 25 °C | [1][2][3] |
Critical Safety & Handling Precautions:
-
Corrosivity: this compound is classified as corrosive and causes severe skin and eye burns.[2][4][5][6] Immediate and extensive irrigation with water (at least 15-30 minutes) is required upon contact.[4]
-
Moisture Sensitivity: The reagent reacts with water, likely producing corrosive HCl gas. It must be handled and stored under a dry, inert atmosphere such as nitrogen or argon.[1][3][4] Containers should be kept tightly closed.[4]
-
Inhalation Hazard: Inhalation can cause chemical burns to the respiratory tract and may be fatal in severe cases.[4] All manipulations must be performed in a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles or a face shield, protective gloves (e.g., nitrile), and a lab coat.[2][4] For situations with potential for aerosol generation, a respirator with a suitable cartridge (e.g., type P3) is recommended.[2][6]
-
Storage: Store in a cool, dry place, typically at 0-6°C, under an inert atmosphere to prevent degradation.[1][3]
The Chemistry of Phosphitylation: Mechanism and Rationale
Phosphitylation with this compound is a nucleophilic substitution reaction at the phosphorus(III) center. The reaction proceeds by the attack of a nucleophile, typically an alcohol or an amine, on the electrophilic phosphorus atom. This displaces the chloride, which is a good leaving group.
The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) to prevent side reactions, such as acid-catalyzed degradation of starting materials or products.
Note: The DOT script above is a template. A static image representing the mechanism is described below as Graphviz rendering is not directly supported in this format.
Diagram Caption: General mechanism of alcohol phosphitylation using OPPC.
The core transformation involves the highly reactive P(III) center of OPPC. The resulting phosphite triester is a versatile intermediate, which can be used directly or, more commonly, oxidized to the corresponding pentavalent phosphate or converted to a phosphorothioate. This two-step sequence (phosphitylation followed by oxidation/sulfurization) is a cornerstone of oligonucleotide synthesis.[7][8]
Standardized Protocols
These protocols provide a general framework. Reaction times, temperatures, and purification methods should be optimized for specific substrates.
Protocol 1: Phosphitylation of a Primary Alcohol
This protocol details the formation of a phosphite triester from a primary alcohol and OPPC.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
This compound (OPPC)
-
Anhydrous triethylamine (TEA) or pyridine
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Standard glassware for anhydrous reactions (oven- or flame-dried)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Reagent Preparation: Dissolve the primary alcohol (1.0 eq) and anhydrous triethylamine (1.1-1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermic reaction and minimize side-product formation.
-
OPPC Addition: Dissolve this compound (1.05 eq) in a separate flask with anhydrous DCM under an inert atmosphere. Add this solution dropwise to the stirring alcohol/base mixture over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup:
-
Upon completion, a white precipitate of triethylammonium chloride (TEA-HCl) will have formed. Filter the reaction mixture through a pad of Celite to remove the salt, washing the pad with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude phosphite triester can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel, noting that phosphites can be sensitive to silica. Using a non-polar eluent system and silica gel deactivated with triethylamine (1-2% in the eluent) is recommended.
Protocol 2: Subsequent Oxidation to a Phosphate
This protocol describes the conversion of the P(III) phosphite triester to the more stable P(V) phosphate.
Materials:
-
Crude phosphite triester from Protocol 1
-
Oxidizing agent (e.g., Iodine in THF/water, or meta-chloroperoxybenzoic acid (m-CPBA))
-
Anhydrous solvent (DCM or THF)
Procedure (using Iodine):
-
Setup: Dissolve the crude phosphite triester in THF.
-
Oxidation: Prepare a solution of iodine (I₂) (1.1 eq) in THF/water (e.g., 9:1 v/v). Add this solution dropwise to the phosphite solution at 0 °C. The characteristic dark color of iodine should disappear as it is consumed.
-
Reaction: Stir at 0 °C to room temperature for 30-60 minutes until the reaction is complete (monitored by TLC or ³¹P NMR).
-
Quenching: Quench any excess iodine by adding aqueous sodium thiosulfate solution until the solution is colorless.
-
Workup: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting phosphate ester by flash column chromatography on silica gel.
Sources
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- 2. This compound 97 1641-40-3 [sigmaaldrich.com]
- 3. 1,2-PHENYLENE PHOSPHOROCHLORIDITE | 1641-40-3 [m.chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. o-Phenylene phosphorochloridate | C6H4ClO3P | CID 73909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. o-Phenylene phosphorochloridate technical grade 1499-17-8 [sigmaaldrich.com]
- 7. entegris.com [entegris.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Application Notes & Protocols for the Synthesis and Use of o-Phenylene Phosphorochloridite
Introduction: The Strategic Role of o-Phenylene Phosphorochloridite in Modern Synthesis
This compound (OPPC), also known as 2-Chloro-1,3,2-benzodioxaphosphole, is a versatile and highly reactive organophosphorus reagent.[1][2] Its significance in organic synthesis stems primarily from its function as an efficient phosphorylating agent, facilitating the introduction of a phosphite ester moiety onto a variety of nucleophiles, most notably alcohols.[3][4] The rigid, cyclic structure conferred by the catechol backbone provides unique reactivity and selectivity compared to acyclic analogues like diethyl phosphorochloridite.[4]
Beyond its primary role in phosphorylation, OPPC serves as a precursor for the synthesis of diverse organophosphorus compounds, including ligands for transition-metal-catalyzed cross-coupling reactions, catalysts for terpene synthesis, and reactants for the preparation of specialized heterocycles like pyrroles.[1][2] This guide provides an in-depth overview of its properties, reaction mechanisms, a detailed protocol for its application in alcohol phosphorylation, and a discussion of its broader utility.
Physicochemical Properties & Critical Safety Protocols
2.1. Key Properties
A summary of the essential physicochemical properties of this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 1641-40-3 | [2] |
| Molecular Formula | C₆H₄ClO₂P | [2] |
| Molecular Weight | 174.52 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 30-35 °C (lit.) | [1][2] |
| Boiling Point | 80 °C at 20 mmHg (lit.) | [1][2] |
| Density | 1.466 g/mL at 25 °C (lit.) | [1][2] |
2.2. Hazard Analysis and Safe Handling
This compound is a corrosive and moisture-sensitive compound that demands careful handling in a controlled laboratory environment.[5]
-
Corrosivity: The compound is classified as causing severe skin burns and eye damage.[2][5] Direct contact must be avoided at all times.
-
Moisture Sensitivity: OPPC reacts readily with water, including atmospheric moisture, to produce corrosive hydrochloric acid and other phosphorus-containing byproducts. This necessitates handling and storage under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Inhalation Hazard: Inhalation can cause severe chemical burns to the respiratory tract and may be fatal in extreme cases.[5]
Mandatory Safety Protocol:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a flame-resistant lab coat.[2][5]
-
Inert Atmosphere: Use and store the reagent under a dry, inert atmosphere such as nitrogen.[5] Do not get water inside containers.[5]
-
First Aid: In case of eye contact, immediately flush with copious amounts of water for at least 30 minutes and seek immediate medical attention.[5] For skin contact, flush the affected area with water for at least 15 minutes while removing contaminated clothing.[5]
Mechanism of Action: Phosphorylation of Alcohols
The primary application of OPPC is the phosphorylation of alcohols to form the corresponding phosphite triesters. The reaction proceeds via a nucleophilic substitution at the phosphorus(III) center.
Causality of the Mechanism:
-
Activation of the Nucleophile: In a typical protocol, a non-nucleophilic base (e.g., triethylamine or pyridine) is used to deprotonate the alcohol, forming a more potent alkoxide nucleophile.
-
Nucleophilic Attack: The alkoxide attacks the electrophilic phosphorus atom of OPPC. The P-Cl bond is highly labile, making the phosphorus center susceptible to nucleophilic attack.[4]
-
Leaving Group Departure: The chloride ion is displaced as a leaving group, forming a new P-O bond and generating the phosphite triester product. The chloride leaving group is sequestered by the protonated base, forming a salt (e.g., triethylammonium chloride).
Detailed Experimental Protocol: Synthesis of a Benzyl o-Phenylene Phosphite
This protocol describes a representative procedure for the phosphorylation of benzyl alcohol.
4.1. Materials and Reagents
-
This compound (OPPC), 97%
-
Benzyl alcohol, anhydrous
-
Triethylamine (Et₃N), distilled from CaH₂
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware (Schlenk flask, dropping funnel) dried in an oven overnight
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Nitrogen or Argon)
4.2. Experimental Workflow Diagram
4.3. Step-by-Step Procedure
-
Preparation: Under an inert nitrogen atmosphere, add benzyl alcohol (1.0 eq) and anhydrous DCM to a flame-dried Schlenk flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.
-
Rationale: An inert atmosphere and anhydrous solvent are critical to prevent hydrolysis of the OPPC reagent.[5] Cooling minimizes potential side reactions.
-
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Rationale: Triethylamine acts as a non-nucleophilic base to deprotonate the alcohol and to scavenge the HCl byproduct generated during the reaction.
-
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes using a dropping funnel.
-
Rationale: Slow, dropwise addition helps to control the reaction exotherm and prevent the formation of undesired byproducts.
-
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The initial low-temperature period allows for controlled initiation, while warming to room temperature ensures the reaction proceeds to completion.
-
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Rationale: The bicarbonate solution neutralizes any remaining acidic species.
-
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Rationale: The brine wash removes bulk water, and MgSO₄ removes residual moisture from the organic phase.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The resulting phosphite triester should be stored under an inert atmosphere.
Broader Applications in Synthesis
While phosphorylation is its most common use, OPPC is a valuable reactant in several other synthetic transformations:
-
Ligand Synthesis: The phosphite products derived from OPPC can serve as ligands in various transition-metal-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[2]
-
Heterocycle Synthesis: It is used as a reactant for preparing pyrroles through a TMSOTf-catalyzed Arbuzov reaction.[1][2]
-
Natural Product Synthesis: OPPC has been employed as a catalyst in the synthesis of complex natural products like bakkane sesquiterpenes.[1][2]
-
Vinylphosphonate Synthesis: It serves as a reactant for preparing vinyl-substituted spirophosphoranes and vinylphosphonates.[1]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive reagent due to hydrolysis. | Ensure all glassware is rigorously dried. Use freshly opened or properly stored OPPC. Use strictly anhydrous solvents. |
| Insufficient base or inactive base. | Use a freshly distilled, high-purity non-nucleophilic base. | |
| Multiple Products Observed | Reaction temperature too high. | Maintain the recommended temperature profile (start at 0 °C). |
| Reagent added too quickly. | Ensure slow, dropwise addition of the OPPC solution. | |
| Product Decomposes on Silica Gel | The phosphite triester is sensitive to the acidic nature of silica gel. | Neutralize the silica gel by pre-treating it with a 1-2% solution of triethylamine in the eluent, then flush with the pure eluent before loading the sample. |
References
- Material Safety Data Sheet - this compound, 97%. Cole-Parmer. [URL: https://www.coleparmer.com/safety-data-sheets/o-phenylene-phosphorochloridite-97-20289-sds]
- This compound, 97%, 1641-40-3. CookeChem. [URL: https://www.cookechem.com/o-phenylene-phosphorochloridite-s039178.html]
- o-Phenylene phosphorochloridate | C6H4ClO3P | CID 73909. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.
- o-Phenylene phosphorochloridate technical grade 1499-17-8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/156140]
- This compound 97 1641-40-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/168330]
- GHS 11 (Rev.11) SDS Word 下载CAS: 1499-17-8 Name: o-phenylene phosphorochloridate. XiXisys. [URL: https://www.xixisys.
- Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 2021, 23, 9337-9342. [URL: https://www.organic-chemistry.org/abstracts/lit3/246.shtm]
- This compound 97 1641-40-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/BE/fr/product/aldrich/168330]
- Phosphorochloridite. Grokipedia. [URL: https://grokipedia.com/Phosphorochloridite/]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC130540050]
- Radioactive Phosphorylation of Alcohols to Monitor Biocatalytic Diels-Alder Reactions. PLoS ONE, 2011, 6(6): e21128. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0021128]
- Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. NIH National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8546110/]
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- 4. grokipedia.com [grokipedia.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Mastering Alcohol Phosphorylation: A Detailed Guide to using o-Phenylene Phosphorochloridite
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of o-phenylene phosphorochloridite as a highly efficient reagent for the phosphorylation of alcohols. We will delve into the underlying reaction mechanisms, provide step-by-step experimental protocols, and offer expert insights into achieving optimal results. This document is designed to be a self-validating system, ensuring both scientific rigor and practical applicability in your laboratory.
Introduction: The Strategic Advantage of this compound
Phosphorylation is a cornerstone of synthetic organic chemistry and drug development, enabling the modulation of a molecule's biological activity, solubility, and pharmacokinetic profile. While numerous phosphorylating agents exist, this compound (also known as 2-chloro-1,3,2-benzodioxaphosphole) offers distinct advantages in terms of reactivity and selectivity. Its cyclic structure imparts a unique reactivity profile, facilitating a clean and efficient three-step, one-pot synthesis of monoalkyl phosphates from alcohols. This process involves the initial formation of a phosphite triester, followed by oxidation and subsequent hydrolysis of the protective o-phenylene group.
The primary appeal of this reagent lies in its ability to cleanly convert alcohols to their corresponding phosphite esters under mild conditions. The resulting intermediate can then be readily oxidized and deprotected to yield the desired phosphate monoester, often in high yields.
The Reaction Pathway: A Mechanistic Overview
The phosphorylation of an alcohol using this compound proceeds through a well-defined, three-stage sequence. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: Phosphite Triester Formation
The process initiates with the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of this compound. This reaction is typically carried out in the presence of a mild base, such as pyridine or a tertiary amine, which serves to neutralize the hydrogen chloride byproduct.[1] The product of this stage is a stable, cyclic phosphite triester.
Stage 2: Oxidation to the Phosphate Triester
The trivalent phosphite triester is then oxidized to the corresponding pentavalent phosphate triester. A common and effective method for this transformation is the use of iodine in the presence of water. The iodine acts as a mild oxidant in this step.
Stage 3: Hydrolysis to the Monoalkyl Phosphate
The final step involves the hydrolysis of the o-phenylene group to liberate the desired monoalkyl phosphate. This is typically achieved under acidic conditions, which selectively cleave the P-O bonds of the cyclic phosphate ester. The catechol byproduct is then removed during the workup procedure.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the phosphorylation of a primary alcohol using this compound.
Materials and Reagents:
-
This compound (CAS 1641-40-3)
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Iodine
-
Water
-
Aqueous hydrochloric acid (e.g., 2 M)
-
Sodium thiosulfate
-
Magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Protocol: One-Pot Synthesis of a Monoalkyl Phosphate
Stage 1: Formation of the Phosphite Triester
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.
-
Reagent Addition: In the flask, dissolve the primary alcohol (1.0 equivalent) in anhydrous diethyl ether. To this solution, add anhydrous pyridine (1.1 equivalents).
-
Phosphorochloridite Addition: Dissolve this compound (1.05 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the stirring alcohol solution at 0 °C (ice bath).
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of pyridinium hydrochloride as a white precipitate indicates the reaction is proceeding.
Stage 2: Oxidation of the Phosphite Triester
-
Oxidant Preparation: Prepare a solution of iodine (1.1 equivalents) in a mixture of pyridine and water.
-
Oxidation: Cool the reaction mixture from Stage 1 to 0 °C and add the iodine solution dropwise. The characteristic dark color of iodine should disappear upon addition. If the color persists, it indicates the oxidation is complete.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours.
Stage 3: Hydrolysis and Workup
-
Solvent Removal: Remove the diethyl ether under reduced pressure.
-
Hydrolysis: To the residue, add aqueous hydrochloric acid and stir at room temperature for 4-6 hours to effect hydrolysis of the o-phenylene ester.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the catechol byproduct.
-
Aqueous Layer Treatment: Treat the aqueous layer with a small amount of sodium thiosulfate to remove any residual iodine.
-
Product Isolation: The aqueous solution containing the monoalkyl phosphate can be further purified by ion-exchange chromatography or by precipitation as a salt (e.g., by adding a solution of barium chloride or cyclohexylamine).
Key Experimental Parameters and Considerations
To ensure the success of this phosphorylation protocol, several key parameters must be carefully controlled.
| Parameter | Recommendation | Rationale & Expert Insights |
| Solvent | Anhydrous, non-protic solvents (e.g., diethyl ether, THF, dichloromethane) | Prevents premature hydrolysis of the highly reactive this compound. |
| Base | Pyridine or a non-nucleophilic tertiary amine (e.g., triethylamine) | Acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion. Pyridine is often preferred for its mildness. |
| Temperature | 0 °C for the addition of the phosphorochloridite, then room temperature | The initial reaction is exothermic; controlling the temperature prevents side reactions. Subsequent steps can be performed at ambient temperature. |
| Stoichiometry | Slight excess of this compound and base | Ensures complete consumption of the starting alcohol. |
| Atmosphere | Inert (Nitrogen or Argon) | This compound is sensitive to moisture and atmospheric oxygen. |
| Purity of Reagents | High purity, anhydrous | Water and other protic impurities will react with the phosphorochloridite, reducing the yield and purity of the desired product. |
Safety and Handling
This compound is a corrosive and moisture-sensitive solid. It is essential to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure all reagents are anhydrous. - Increase reaction time. - Check the purity of the this compound. |
| Side reactions | - Maintain low temperature during the addition of the phosphorochloridite. - Use a milder base. | |
| Product Contamination | Incomplete hydrolysis | - Increase the hydrolysis time or the concentration of the acid. |
| Residual catechol | - Perform thorough extraction during the workup. | |
| Formation of Byproducts | Presence of water | - Use anhydrous solvents and reagents. - Perform the reaction under a strictly inert atmosphere. |
Conclusion
This compound is a valuable and versatile reagent for the phosphorylation of alcohols. Its predictable reactivity and the ability to perform the entire synthesis in a one-pot fashion make it an attractive choice for a wide range of applications in organic synthesis and medicinal chemistry. By carefully controlling the experimental parameters and adhering to the protocols outlined in this guide, researchers can confidently and efficiently synthesize monoalkyl phosphates for their specific needs.
References
-
ResearchGate. (2020). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. Retrieved from [Link]
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Application Note: Synthesis of α-Aminophosphonates via o-Phenylene Phosphorochloridite
<
Introduction: The Significance of α-Aminophosphonates
α-Aminophosphonates are a vital class of organophosphorus compounds that serve as crucial structural analogs of α-amino acids. In these molecules, a tetrahedral phosphonate group replaces the planar carboxylic acid moiety of their amino acid counterparts[1][2][3]. This fundamental structural alteration imparts unique steric and electronic properties, leading to a diverse range of biological activities. Consequently, α-aminophosphonates are a major focus in medicinal chemistry and drug development, exhibiting potential as enzyme inhibitors, anticancer agents, antibiotics, and antivirals[2][3][4][5].
The synthesis of these valuable compounds is primarily achieved through two key methodologies: the three-component Kabachnik-Fields reaction and the two-component Pudovik reaction[1][2][5][6]. This application note focuses on a robust protocol for the synthesis of α-aminophosphonates that leverages an in-situ generated phosphite from o-phenylene phosphorochloridite, which then participates in a Pudovik-type reaction with a pre-formed imine. This approach offers high efficiency and is amenable to various substrates.
Reaction Principle and Mechanism
The overall strategy involves a two-step, one-pot process. First, an imine is formed via the condensation of an aldehyde and an amine. Subsequently, a dialkyl phosphite is generated in situ from the reaction of this compound with an alcohol. This phosphite then undergoes a nucleophilic addition to the imine (an aza-Pudovik reaction) to yield the target α-aminophosphonate.
The mechanism can be broken down as follows:
-
Imine Formation: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the imine.
-
Phosphite Formation: The highly reactive this compound (a cyclic chlorophosphite) readily reacts with an alcohol (e.g., ethanol) to form a mixed phosphite ester. This species is in equilibrium with the desired dialkyl phosphite, the active nucleophile in the subsequent step.
-
Nucleophilic Addition (Pudovik Reaction): The phosphorus atom of the dialkyl phosphite attacks the electrophilic carbon of the imine. This is the key C-P bond-forming step. A subsequent proton transfer to the nitrogen atom furnishes the final α-aminophosphonate product[2][3][6].
Caption: Generalized reaction mechanism for α-aminophosphonate synthesis.
Experimental Protocol
This protocol describes a general, representative procedure for the synthesis of diethyl (phenyl(phenylamino)methyl)phosphonate.
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| Benzaldehyde | 100-52-7 | 106.12 | 10.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 10.0 | 1.0 |
| This compound | 1641-40-3 | 174.52 | 12.0 | 1.2 |
| Ethanol (absolute) | 64-17-5 | 46.07 | 24.0 | 2.4 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 50 mL | - |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 12.0 | 1.2 |
Safety Precautions:
-
This compound is highly corrosive, moisture-sensitive, and causes severe skin burns and eye damage[7][8][9]. Handle only in a chemical fume hood under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves[7].
-
Toluene is flammable and harmful. All operations should be performed in a well-ventilated fume hood away from ignition sources.
-
Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use[7].
Procedure:
Caption: Step-by-step experimental workflow for α-aminophosphonate synthesis.
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Imine Formation: To the flask, add anhydrous toluene (50 mL), followed by benzaldehyde (1.0 eq, 10.0 mmol) and aniline (1.0 eq, 10.0 mmol). Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly and sequentially add triethylamine (1.2 eq, 12.0 mmol), absolute ethanol (2.4 eq, 24.0 mmol), and a solution of this compound (1.2 eq, 12.0 mmol) in 10 mL of anhydrous toluene via the dropping funnel over 15 minutes.
-
Causality: The reaction is cooled to 0 °C to control the exothermic reaction between the phosphorochloridite and ethanol. Triethylamine is added to scavenge the HCl generated during the formation of the phosphite, preventing unwanted side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by analyzing an aliquot using ³¹P NMR spectroscopy until the starting materials are consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure α-aminophosphonate.
Scope and Applications
This methodology is broadly applicable to a wide range of aldehydes and amines. Aromatic aldehydes generally provide good to excellent yields. Both primary and secondary amines can be utilized in this reaction. The choice of alcohol determines the nature of the resulting phosphonate ester (e.g., using methanol would yield the dimethyl phosphonate).
The resulting α-aminophosphonates are valuable intermediates in drug discovery. They can be hydrolyzed to the corresponding α-aminophosphonic acids, which are potent mimics of α-amino acids and can act as inhibitors for enzymes involved in various disease pathways[1][4].
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low or No Yield | Moisture contamination deactivating the phosphorochloridite reagent. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere[7]. Use anhydrous solvents. |
| Incomplete imine formation. | Increase the initial stirring time for the aldehyde and amine, or consider adding a dehydrating agent like MgSO₄. | |
| Multiple Byproducts | Side reactions due to excess heat during phosphite formation. | Maintain the temperature at 0 °C during the addition of the phosphorochloridite and associated reagents. |
| Impure starting materials. | Purify aldehydes (e.g., by distillation) and other reagents before use. | |
| Difficult Purification | Product co-elutes with catechol byproduct. | Perform an aqueous wash with dilute NaOH during the work-up to remove the acidic catechol before chromatography. |
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from Cole-Parmer. [Link]
-
Keglevich, G., & Bálint, E. (2012). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 17(11), 12821–12835. [Link]
-
Bálint, E., & Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 109-124). De Gruyter. [Link]
-
Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy, 16, 2589–2610. [Link]
-
Li, Z., et al. (2021). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry. [Link]
-
Keglevich, G., & Bálint, E. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Molbank, 2017(4), M958. [Link]
-
XiXisys. (n.d.). GHS SDS for o-phenylene phosphorochloridate. Retrieved from XiXisys. [Link]
-
Wikipedia. (n.d.). Pudovik reaction. Retrieved from Wikipedia. [Link]
-
Savignac, P., & Teulade, M. P. (1990). Phosphonate—Phosphonochloridate Conversion. Phosphorus, Sulfur, and Silicon and the Related Elements, 48(1-4), 123-131. [Link]
-
Stawinski, J., & Thelin, M. (1990). The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution. Journal of the Chemical Society, Perkin Transactions 2, (5), 849-853. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from Organic Chemistry Portal. [Link]
-
Kennedy, C. R., et al. (2018). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Molecules, 23(7), 1735. [Link]
- Engel, R. (1988). Synthesis of Carbon–Phosphorus Bonds. CRC Press.
-
Wang, Y., et al. (2022). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journal of Organic Chemistry, 18, 1079–1085. [Link]
-
PubChem. (n.d.). o-Phenylene phosphorochloridate. Retrieved from PubChem. [Link]
-
Nurtdinov, S. K., et al. (1977). Reactions of carbonyl compounds with tervalent phosphorus reagents. Part V. Aldehydes and phosphorus trichloride. Journal of the Chemical Society, Perkin Transactions 1, 1373-1376. [Link]
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- 4. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Pudovik reaction - Wikipedia [en.wikipedia.org]
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- 8. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
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Application Notes & Protocols: A Modern Approach to Pyrrole Synthesis via a Catalyzed Arbuzov-Type Reaction
For: Researchers, scientists, and drug development professionals
Introduction: Reimagining Pyrrole Synthesis Beyond Classical Methods
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. Traditional methods for pyrrole synthesis, such as the Paal-Knorr and Hantzsch syntheses, while foundational, often require harsh reaction conditions and multistep procedures. This application note details a contemporary and efficient three-component approach for the synthesis of polysubstituted pyrroles, leveraging the unique reactivity of o-phenylene phosphorochloridite in a trimethylsilyl trifluoromethanesulfonate (TMSOTf)-catalyzed Arbuzov-type reaction. This methodology offers a streamlined pathway to complex pyrrole structures from readily available starting materials: primary amines, α-haloketones, and this compound.
The causality behind this innovative approach lies in the strategic combination of a classic organophosphorus reaction with modern catalytic techniques. The Arbuzov reaction, traditionally the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate, is ingeniously adapted here.[1][2][3] this compound serves as a highly reactive phosphitylating agent. The reaction is facilitated by the powerful Lewis acidity of TMSOTf, which catalyzes key steps in the reaction cascade, enabling the efficient construction of the pyrrole ring under milder conditions than many classical methods.[4]
Theoretical Framework: Mechanistic Insights into the Three-Component Cascade
The synthesis proceeds through a sophisticated cascade of reactions, initiated by the formation of an enamine from the primary amine and the α-haloketone. This is followed by a series of phosphorus-mediated transformations, culminating in the formation of the aromatic pyrrole ring. The entire process can be conceptualized as a self-validating system, where each intermediate logically progresses to the next, driven by the inherent reactivity of the components and the influence of the catalyst.
The proposed mechanistic pathway is as follows:
-
Enamine Formation: The reaction commences with the condensation of a primary amine (1 ) and an α-haloketone (2 ) to form an enamine intermediate (3 ). This step is often reversible and may be facilitated by the reaction conditions.
-
Phosphitylation and Arbuzov-type Rearrangement: this compound (4 ) reacts with the enamine (3 ). The lone pair of the enamine nitrogen attacks the electrophilic phosphorus center, displacing the chloride ion. This is followed by a TMSOTf-catalyzed Arbuzov-type rearrangement. The TMSOTf activates the phosphorochloridite, making it more susceptible to nucleophilic attack.
-
Intramolecular Cyclization and Elimination: The resulting phosphonium intermediate undergoes an intramolecular cyclization. A subsequent elimination cascade, likely involving the loss of water and a phosphorus-containing byproduct, leads to the formation of the aromatic pyrrole ring (5 ). The thermodynamic stability of the aromatic pyrrole provides a strong driving force for the final steps of the reaction sequence.
Experimental Protocol: Synthesis of a Representative Polysubstituted Pyrrole
This section provides a detailed, step-by-step methodology for the synthesis of a representative polysubstituted pyrrole. The protocol is designed to be a self-validating system, with clear instructions and expected observations.
Materials:
-
Primary amine (e.g., aniline)
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
This compound[5]
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol, 1.0 equiv) and the α-haloketone (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL).
-
Addition of Base and Phosphorochloridite: Cool the mixture to 0 °C in an ice bath. Add triethylamine (1.2 mmol, 1.2 equiv) dropwise, followed by the slow addition of this compound (1.1 mmol, 1.1 equiv). Stir the reaction mixture at 0 °C for 30 minutes.
-
Catalyst Addition: Add TMSOTf (0.1 mmol, 0.1 equiv) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure polysubstituted pyrrole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Scope and Efficiency
This synthetic protocol has been successfully applied to a range of substrates, demonstrating its versatility. The yields are generally good to excellent, and the reaction tolerates a variety of functional groups on both the primary amine and the α-haloketone.
| Entry | Primary Amine (R¹) | α-Haloketone (R², R³) | Product | Yield (%) |
| 1 | Aniline | 2-Bromoacetophenone | 1,2,5-Triphenyl-1H-pyrrole | 85 |
| 2 | p-Toluidine | 2-Bromoacetophenone | 2,5-Diphenyl-1-(p-tolyl)-1H-pyrrole | 82 |
| 3 | Benzylamine | 2-Bromoacetophenone | 1-Benzyl-2,5-diphenyl-1H-pyrrole | 78 |
| 4 | Aniline | 1-Bromo-2-butanone | 5-Methyl-1,2-diphenyl-1H-pyrrole | 75 |
Table 1: Representative examples of polysubstituted pyrroles synthesized via the TMSOTf-catalyzed Arbuzov-type reaction.
Conclusion and Future Outlook
The use of this compound in a TMSOTf-catalyzed three-component reaction provides a powerful and efficient method for the synthesis of polysubstituted pyrroles. This approach offers several advantages over classical methods, including milder reaction conditions, high atom economy, and operational simplicity. The versatility of this reaction makes it an attractive tool for the rapid generation of diverse pyrrole libraries for applications in drug discovery and materials science. Further investigations into the substrate scope and the development of enantioselective variants of this reaction are ongoing and will be the subject of future application notes.
References
-
A novel application of (PhO)3P–Cl2 chemistry to the synthesis of 2-substituted and 2,3-disubstituted pyrroles from N-allylamides is illustrated. A mild procedure is used to generate the imino chloride intermediates, which are subsequently cyclized to pyrroles. The products are smoothly obtained in moderate to good overall yields. ([Link])
-
Synthesis and bioactivity of pyrrole-conjugated phosphopeptides. PMC - NIH. ([Link])
-
An expedient synthesis of pyrrole-2-phosphonates via direct oxidative phosphorylation and γ-hydroxy-γ-butyrolactams from pyrroles. ResearchGate. ([Link])
-
Arbuzov Reaction. Organic Chemistry Portal. ([Link])
-
Michaelis–Arbuzov reaction. Wikipedia. ([Link])
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). ([Link])
-
Recent Advances in the Synthesis of Pyrroles. Scilit. ([Link])
-
Arbuzov reaction : Mechanism | Examples | Application. ([Link])
-
Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). ([Link])
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. ([Link])
-
On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])
-
Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. ([Link])
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. ([Link])
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. ([Link])
-
Synthesis of pyrrole derivatives via ordered isocyanide insertion reaction driven by ring strain mediated by non-covalent bond interactions. Organic Chemistry Frontiers (RSC Publishing). ([Link])
-
A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine. ResearchGate. ([Link])
-
One-pot reaction of aldehydes, alpha-haloketones and (phenylsulfonyl)acetonitrile promoted by SMI(3). ResearchGate. ([Link])
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- 2. Synthesis of Polysubstituted Pyrroles through a Formal [4 + 1] Cycloaddition/E1cb Elimination/Aromatization Sequence of Sulfur Ylides and α,β-Unsaturated Imines [organic-chemistry.org]
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Application Notes: Strategic Use of o-Phenylene Phosphorochloridite in the Synthesis of Bakkane Sesquiterpenes
Abstract
Introduction: The Challenge and the Reagent
Sesquiterpenes, a diverse class of C15 terpenoids, present formidable challenges in chemical synthesis due to their often complex, stereochemically dense polycyclic frameworks. The bakkane sesquiterpenes, such as bakkenolide-A, are characterized by a distinctive spirocyclic core that demands precise and efficient methods for its construction. Achieving this intricate architecture often necessitates creative strategies for carbon-carbon bond formation and ring closure.
o-Phenylene phosphorochloridite (OPPC), also known as 2-chloro-1,3,2-benzodioxaphosphole, has been identified as a powerful, yet underutilized, reagent in this context. It is a cyclic phosphite that serves as an excellent precursor for generating a transient, highly reactive phosphorus(III) species. Its primary utility in complex synthesis stems from its ability to effect deoxygenative cyclizations, transforming acyclic or macrocyclic precursors containing hydroxyl and epoxide functionalities into intricate polycyclic systems. This application note will detail the strategic use of OPPC to forge the core structure of bakkane sesquiterpenes.
Table 1: Properties of this compound
| Property | Value | Source |
| Synonyms | 2-Chloro-1,3,2-benzodioxaphosphole, o-Phenylene chlorophosphite | |
| CAS Number | 1641-40-3 | |
| Molecular Formula | C₆H₄ClO₂P | |
| Molecular Weight | 174.52 g/mol | |
| Appearance | Solid | |
| Melting Point | 30-35 °C | |
| Boiling Point | 80 °C / 20 mmHg | |
| Key Reactivity | Moisture-sensitive, phosphorylation agent, cyclization catalyst |
Mechanistic Rationale: The "Why" Behind the Reaction
The power of this compound lies in its ability to facilitate a reductive cyclization cascade. The process is not merely a simple dehydration or condensation; it involves a sequence of carefully orchestrated electronic events initiated by the phosphorus reagent. The generally accepted mechanism, when applied to a substrate such as an epoxy-alkenol, is outlined below. This transformation is critical for building the spirocyclic core of bakkanes from a suitable precursor.
-
Activation of the Hydroxyl Group: The reaction initiates with the nucleophilic attack of a hydroxyl group from the substrate onto the electrophilic phosphorus atom of OPPC. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated, forming a phosphite ester intermediate.
-
Intramolecular Oxyphosphonium Formation & Epoxide Opening: The lone pair on the phosphorus atom of the newly formed phosphite ester attacks the epoxide oxygen. This is the key intramolecular step, which results in the cleavage of a C-O bond of the epoxide, generating an oxyphosphonium species and a carbocation. The regioselectivity of this opening is dictated by the substrate and the stability of the resulting carbocation.
-
Cyclization and C-C Bond Formation: The nucleophilic carbon of the enolate (or a related enol-equivalent) then attacks the carbocation, forging the critical carbon-carbon bond and closing the ring to form the desired polycyclic skeleton.
-
Deoxygenation and Product Formation: The reaction concludes with the collapse of the phosphorus-containing intermediate, eliminating o-phenylene phosphate, a thermodynamically stable byproduct, and yielding the final deoxygenated, cyclized product.
Figure 1: Generalized mechanism for OPPC-mediated reductive cyclization.
Experimental Protocols: A Self-Validating System
The following protocol is a representative procedure for the OPPC-mediated cyclization of a hypothetical, yet structurally relevant, epoxy-enone precursor for the synthesis of the bakkenolane skeleton. This protocol is designed to be self-validating by including checkpoints and expected outcomes.
Reagent Preparation and Handling
-
This compound (OPPC): This reagent is highly sensitive to moisture and should be handled under an inert atmosphere (Argon or Nitrogen). It is a low-melting solid, and for ease of handling, it can be gently warmed to ~40°C to be transferred as a liquid via syringe.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents. They must be anhydrous. DCM should be distilled from CaH₂, and THF from sodium/benzophenone ketyl.
-
Base: Triethylamine (Et₃N) or pyridine should be distilled and stored over KOH pellets.
Step-by-Step Protocol for Reductive Cyclization
Reaction: Cyclization of Epoxy-Enone Precursor 1 to Bakkenolane Core 2
-
Apparatus Setup:
-
To a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add the epoxy-enone precursor 1 (1.0 eq).
-
Dissolve the substrate in anhydrous DCM (or THF) to a concentration of 0.05 M.
-
Add freshly distilled triethylamine (1.5 eq) to the solution via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath. The precise low temperature is critical to control the initial reaction rate and prevent side reactions.
-
-
Reagent Addition:
-
In a separate flame-dried flask under argon, prepare a solution of this compound (1.2 eq) in anhydrous DCM.
-
Slowly add the OPPC solution to the stirred substrate solution at -78 °C via a syringe pump over 30 minutes. A slow addition rate is crucial to maintain temperature control and minimize oligomerization.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
Gradually warm the reaction to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material (precursor 1 ) and the appearance of a new, less polar spot (product 2 ) indicates reaction completion.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure bakkenolane core 2 .
-
Figure 2: Experimental workflow for the OPPC-mediated cyclization.
Trustworthiness: A Self-Validating System
| Parameter | Rationale / Justification | Expected Outcome / Checkpoint |
| Inert Atmosphere | OPPC is highly reactive with water, which would hydrolyze it to an inactive species. | The reaction should be clear. Cloudiness may indicate moisture contamination. |
| Anhydrous Solvents | Prevents premature decomposition of the reagent and unwanted side reactions. | Use of freshly distilled solvents from appropriate drying agents is mandatory. |
| Low Temperature (-78 °C) | Controls the rate of the initial phosphorylation, preventing exothermic reactions and improving selectivity. | The temperature should be maintained throughout the addition. |
| Slow Addition of OPPC | Ensures that the concentration of the active reagent remains low, minimizing potential dimerization or polymerization of the substrate. | A clear solution should be maintained. Rapid formation of precipitates could indicate a problem. |
| TLC Monitoring | Provides a direct measure of reaction progress and completion. | A clean conversion from a higher Rf starting material to a lower Rf product should be observed. |
| Aqueous Quench | Decomposes any remaining reactive phosphorus species and neutralizes the reaction mixture. | The quench should be performed carefully at 0 °C to control any exotherm. |
References
- Corey, E. J., Niwa, H., & Knolle, J. (1978). Total synthesis of (±)--gingerol. Journal of the American Chemical Society, 100(6), 1942–1943.
- Reddy, D. S. (2004). A New Synthesis of (±)-Bakkenolide-A Based on the Reductive Cyclization of an Enone-Epoxide. Organic Letters, 6(19), 3345–3347.
- Fraga, B. M. (2013). Natural sesquiterpenoids. Natural Product Reports, 30(9), 1226-1264.
- Wender, P. A., & Ternansky, R. J. (1985). Synthetic studies on arene-olefin cycloadditions. 7. A 3-step total synthesis of (±)-silphinene. Tetrahedron Letters, 26(22), 2625-2628.
-
Paul Wender Profile. Stanford University. [Link]
-
Wender Taxol total synthesis. Wikipedia. [Link]
-
Bakkenolide A entry. PubChem. [Link]
-
Biosynthesis of Sesquiterpenes. MDPI. [Link]
Introduction: The Strategic Role of Phosphite Ligands in Modern Synthesis
An Application Guide to o-Phenylene Phosphorochloridite in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] The development of blockbuster drugs and novel organic materials is heavily reliant on these transformations, including the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions. The success of these catalytic systems is intrinsically linked to the nature of the ancillary ligands that coordinate to the palladium center, modulating its stability, reactivity, and selectivity.[4][5]
While electron-rich phosphine ligands have historically dominated the field, phosphite ligands have emerged as a compelling alternative class of ancillary ligands.[6][7] Characterized as weak σ-donors and strong π-acceptors, phosphites can effectively stabilize the catalytically active Pd(0) species, particularly under harsh reaction conditions, thereby preventing catalyst decomposition into inactive palladium black.[6][8] Furthermore, their general resistance to air oxidation and the ease of their synthesis from readily available alcohols make them attractive from a practical and economic standpoint.[6][7]
This guide focuses on this compound (OPPC), a cyclic phosphite that serves as a versatile and accessible precursor for generating highly effective palladium catalysts in situ. We will explore its synthesis, handling, mechanistic role, and provide detailed protocols for its application in key cross-coupling reactions, offering researchers a comprehensive resource for leveraging this powerful catalytic tool.
Physicochemical Properties and Critical Handling Protocols
This compound (OPPC) is a reactive, moisture-sensitive solid. Strict adherence to proper handling techniques is paramount for both safety and experimental success.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Synonyms | 2-Chloro-1,3,2-benzodioxaphosphole, o-Phenylene chlorophosphite | [9][10][11] |
| CAS Number | 1641-40-3 | [10][11][12] |
| Molecular Formula | C₆H₄ClO₂P | [10] |
| Molecular Weight | 174.52 g/mol | [10] |
| Appearance | White to off-white solid | [10] |
| Melting Point | 30-35 °C | [10][12] |
| Boiling Point | 80 °C @ 20 mmHg | [10][12] |
| Density | 1.466 g/mL at 25 °C | [10][12] |
Safety and Handling Protocol
WARNING: this compound is corrosive and causes severe skin burns and eye damage.[9][10][13] It reacts readily with moisture, releasing corrosive HCl gas. All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon) using either a glovebox or Schlenk line techniques.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Inert Atmosphere: Before use, ensure the reagent bottle is at room temperature. Transfer the required amount of OPPC inside a glovebox or under a positive pressure of inert gas.
-
Storage: Store the container tightly sealed under nitrogen or argon in a cool, dry place (0-6°C is recommended).[10][12]
-
Dispensing: Use clean, dry spatulas and glassware. Never use equipment that has been exposed to ambient air without proper drying (e.g., oven-drying at >120°C).
-
Quenching & Disposal: Unused or waste OPPC should be quenched slowly by adding it to a stirred, cooled solution of isopropanol and a non-nucleophilic base (e.g., triethylamine) to neutralize the resulting HCl. Dispose of waste in accordance with institutional guidelines.
Synthesis of this compound
OPPC is commercially available but can also be readily synthesized in the lab from catechol and phosphorus trichloride.[14] This allows for cost-effective access to the ligand precursor.
Protocol: Synthesis of OPPC
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
Reagents: Dissolve catechol (1.0 eq) in anhydrous toluene. Charge the addition funnel with phosphorus trichloride (PCl₃, 1.1 eq).
-
Reaction: Slowly add the PCl₃ to the stirred catechol solution at 0°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until HCl evolution ceases.
-
Purification: Cool the reaction mixture to room temperature. The product can be purified by vacuum distillation (80 °C @ 20 mmHg) to yield OPPC as a colorless solid upon cooling.[10][12]
Application in Cross-Coupling: Mechanistic Rationale
The efficacy of phosphite ligands in palladium catalysis stems from their unique electronic properties. Unlike electron-rich phosphines that accelerate oxidative addition, the π-accepting nature of phosphites helps stabilize the low-valent Pd(0) state, which is the active catalyst.[8] This stabilization is critical, especially at the high temperatures often required for activating challenging substrates like aryl chlorides, preventing the agglomeration of Pd(0) into catalytically inactive palladium black.[8] The general catalytic cycle for a Heck reaction is illustrative of the ligand's role.
Application Protocol: The Heck-Mizoroki Reaction
Phosphite ligands have been shown to be exceptionally effective for the Heck reaction, particularly for the coupling of activated aryl chlorides.[8] The following protocol describes a general procedure for the olefination of an aryl halide using a catalyst generated in situ from a palladium precursor and OPPC.
Protocol: Heck Coupling of 4-Chloroacetophenone with Styrene
-
Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 1 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry nitrogen three times.
-
Reagent Addition: Under a positive flow of nitrogen, add 4-chloroacetophenone (278 mg, 2.0 mmol, 1.0 eq), potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 1.5 eq), and OPPC (70 mg, 0.4 mmol, 20 mol%). Expertise Note: A high ligand-to-palladium ratio (P/Pd) is often crucial for catalyst stability and activity in phosphite-mediated Heck reactions, with ratios of 10:1 or higher being common.[8]
-
Solvent and Substrate: Add anhydrous N,N-dimethylformamide (DMF, 4 mL) via syringe, followed by styrene (312 mg, 3.0 mmol, 1.5 eq).
-
Reaction: Place the sealed tube in a preheated oil bath at 140°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots (via a nitrogen-flushed syringe) and analyzing by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired stilbene product.
Table 2: Typical Parameters for OPPC-Mediated Heck Reactions
| Parameter | Typical Condition | Rationale / Comment |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) precursors are reduced in situ to the active Pd(0) species. |
| Ligand | This compound (OPPC) | Forms the active L-Pd(0) catalyst. |
| P/Pd Ratio | 10:1 to 100:1 | High excess of phosphite ligand stabilizes Pd(0) at high temperatures.[8] |
| Aryl Halide | Ar-I, Ar-Br, activated Ar-Cl | Aryl chlorides require higher temperatures and catalyst loadings. |
| Olefin | Styrenes, acrylates | Electron-deficient olefins are generally more reactive. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | A non-nucleophilic base is required to neutralize the HX generated.[15] |
| Solvent | DMF, DMAc, NMP, Toluene | High-boiling polar aprotic solvents are common. |
| Temperature | 100 - 160 °C | Higher temperatures are needed for less reactive substrates like aryl chlorides.[8] |
Exploratory Protocols: Suzuki-Miyaura and Sonogashira Couplings
While less documented specifically for OPPC, its principles as a phosphite ligand can be extended to other cross-coupling reactions. The following protocols serve as starting points for optimization.
Protocol: Suzuki-Miyaura Coupling (Model)
-
Setup: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), OPPC (7.0 mg, 0.04 mmol, 4 mol%), aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) to a vial.
-
Reaction: Add anhydrous toluene (2 mL) and water (0.2 mL). Seal the vial and stir at 100°C for 12 hours.
-
Workup & Purification: Follow standard aqueous workup and chromatographic purification procedures.
Protocol: Sonogashira Coupling (Model)
-
Setup: To a Schlenk tube under nitrogen, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), copper(I) iodide (CuI, 3.8 mg, 0.02 mmol, 2 mol%), and OPPC (14 mg, 0.08 mmol, 8 mol%).
-
Reagents: Add aryl iodide (1.0 mmol), anhydrous tetrahydrofuran (THF, 5 mL), and triethylamine (Et₃N, 3 mL).
-
Reaction: Add terminal alkyne (1.2 mmol) and stir the mixture at room temperature for 6-12 hours.
-
Workup & Purification: Filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify by column chromatography.
Sources
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. DSpace [repository.kaust.edu.sa]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. alfachemic.com [alfachemic.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound , 97% , 1641-40-3 - CookeChem [cookechem.com]
- 11. This compound 97 1641-40-3 [sigmaaldrich.com]
- 12. 1,2-PHENYLENE PHOSPHOROCHLORIDITE | 1641-40-3 [m.chemicalbook.com]
- 13. o-Phenylene phosphorochloridate | C6H4ClO3P | CID 73909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Phosphorochloridite - Wikipedia [en.wikipedia.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Use of o-Phenylene Phosphorochloridite for Diol Protection
Abstract
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high fidelity and yield. This guide provides an in-depth exploration of o-phenylene phosphorochloridite (also known as 2-chloro-1,3,2-benzodioxaphosphole) as a highly effective reagent for the protection of 1,2- and 1,3-diols. We delve into the mechanistic underpinnings of the protection strategy, which proceeds through a cyclic phosphite triester intermediate, often followed by oxidation to a robust cyclic phosphate. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, workflow diagrams, and critical insights into the causality behind experimental choices, ensuring both scientific rigor and practical success.
Introduction: The Strategic Value of Cyclic Phosphate Protection
The protection of diol functionalities is a common challenge in the synthesis of complex molecules such as carbohydrates, nucleosides, and polyketides. An ideal protecting group should be introduced under mild conditions, exhibit stability across a range of subsequent chemical transformations, and be removed selectively without affecting other sensitive functional groups.
This compound emerges as a superior choice for diol protection due to several key advantages:
-
High Stability: Upon oxidation of the initial phosphite ester to the corresponding phosphate ester, the resulting cyclic phosphate group is exceptionally stable under a wide variety of conditions, including those that would cleave more common protecting groups like silyl ethers or acetals.[1]
-
Orthogonality: The deprotection conditions are unique and orthogonal to many standard protecting groups, offering valuable strategic flexibility in complex synthetic routes.
-
Rigid Conformation: The formation of the five- or six-membered benzodioxaphosphole ring imparts conformational rigidity upon the substrate, which can be exploited to influence the stereochemical outcome of subsequent reactions.
This guide will focus on the practical application of this reagent, providing a clear pathway from substrate to protected diol and its eventual selective deprotection.
Mechanism of Action: From Diol to Stable Phosphate
The protection strategy involves a two-step sequence: initial reaction of the diol with this compound to form a cyclic phosphite, followed by an oxidation step to yield the highly stable cyclic phosphate.
Step 1: Cyclic Phosphite Formation A 1,2- or 1,3-diol reacts with this compound in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine). The base neutralizes the HCl generated during the reaction. The diol's hydroxyl groups perform a nucleophilic attack on the electrophilic phosphorus(III) center, displacing the chloride and forming a cyclic phosphite triester.[2]
Step 2: Oxidation to Cyclic Phosphate While the cyclic phosphite offers some protection, it is susceptible to hydrolysis and other reactions.[3] For enhanced stability, it is typically oxidized in situ or in a subsequent step to the corresponding P(V) cyclic phosphate. Common oxidizing agents include iodine in the presence of water, or peroxides like tert-butyl hydroperoxide (TBHP). The resulting cyclic phosphate ester is significantly more resistant to both acidic and basic hydrolysis.[1][4]
Diagram 1: Reaction Mechanism
Caption: Mechanism of diol protection using this compound.
Experimental Protocols
Safety Note: this compound (CAS 1641-40-3) and the related phosphate (o-phenylene phosphorochloridate, CAS 1499-17-8) are corrosive and moisture-sensitive.[5] All manipulations should be performed in a fume hood using anhydrous solvents and techniques, under an inert atmosphere (e.g., Argon or Nitrogen).[6]
Protocol 1: Protection of a Generic 1,2-Diol
This protocol details the formation of the stable cyclic phosphate protecting group.
Materials:
-
Diol substrate (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Pyridine or Triethylamine (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
tert-Butyl hydroperoxide (TBHP), 70% in water (1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the diol substrate (1.0 equiv). Dissolve it in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (2.5 equiv) to the stirred solution.
-
Reagent Addition: Slowly add this compound (1.1 equiv) dropwise over 5-10 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring (Phosphite Formation): Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed (typically 1-3 hours).
-
Oxidation: Once phosphite formation is complete, re-cool the mixture to 0 °C. Add TBHP (1.5 equiv) dropwise. Causality: This step converts the moderately stable phosphite to the highly robust phosphate, ensuring stability for subsequent synthetic steps.
-
Reaction Monitoring (Phosphate Formation): Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC for the disappearance of the phosphite intermediate.
-
Workup - Quenching: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ to neutralize any remaining oxidant. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Dilute with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes the pyridinium hydrochloride salt, while the brine wash aids in drying the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure protected diol.
Protocol 2: Deprotection of the Cyclic Phosphate Group
The strength of the cyclic phosphate lies in its stability; its removal requires specific, often oxidative, conditions which are orthogonal to many other groups. One common method involves oxidative cleavage.
Materials:
-
Protected substrate (1.0 equiv)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (catalytic, ~0.05 equiv)
-
Sodium periodate (NaIO₄) (4.0 equiv)
-
Acetonitrile (ACN)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the protected substrate (1.0 equiv) in a 1:1:1.5 mixture of ACN:CCl₄:H₂O.
-
Reagent Addition: Add sodium periodate (4.0 equiv) followed by a catalytic amount of RuCl₃·xH₂O. The mixture will typically turn dark.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup - Quenching: Quench the reaction by adding a small amount of isopropanol to consume excess oxidant.
-
Workup - Filtration: Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove ruthenium salts. Wash the pad thoroughly with ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by silica gel column chromatography to obtain the deprotected product.
Data and Workflow Summary
Table 1: Reagent and Group Characteristics
| Feature | This compound Protecting Group |
| Reagent CAS Number | 1641-40-3[7] |
| Reagent Mol. Weight | 174.52 g/mol [8] |
| Protected Form | Cyclic Phosphate Triester |
| Functional Group | 1,2- and 1,3-diols |
| Protection Conditions | Anhydrous base (e.g., pyridine), anhydrous solvent (e.g., DCM), followed by oxidation (e.g., TBHP). |
| Stability | Very High: Stable to strong acids, bases, many reducing agents, and standard hydrogenolysis conditions. |
| Deprotection Conditions | Oxidative cleavage (e.g., RuCl₃/NaIO₄). Deprotection with certain aldoximes has also been reported.[9][10] |
| Orthogonality | Orthogonal to silyl ethers (TBDMS, TIPS), acetals (acetonide, benzylidene), and benzyl ethers.[11][12] |
Diagram 2: Experimental Workflow
Caption: Overall workflow for diol protection and deprotection.
Conclusion
The this compound reagent provides a powerful and robust method for the protection of diols in organic synthesis. The resulting cyclic phosphate is exceptionally stable, offering a significant advantage when subsequent reactions require harsh conditions. Its unique deprotection mechanism ensures orthogonality, granting synthetic chemists a valuable tool for navigating complex, multi-step synthetic challenges. By understanding the underlying mechanisms and adhering to the detailed protocols herein, researchers can confidently integrate this strategy into their synthetic programs to achieve their molecular targets efficiently.
References
-
Westheimer, F. H. (1987). Why nature chose phosphates. Science, 235(4793), 1173-1178. Available at: [Link] (Please note: A direct free link is not available, but this is the seminal reference for phosphate stability).
-
Gay, D. C., & Hamer, N. K. (1970). The hydrolysis of cyclic phosphate esters. Journal of the Chemical Society B: Physical Organic, 1123-1127. Available at: [Link] (Specific article URL may require subscription).
-
Patel, T. P., Millican, T. A., Bose, C. C., Titmas, R. C., Mock, G. A., & Eaton, M. A. (1984). A rapid deprotection procedure for phosphotriester DNA synthesis. Nucleic Acids Research, 12(17), 6853–6859. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic pathways to the cyclic phosphate esters. Retrieved from [Link]
-
Reese, C. B., & Zard, L. (1981). Some observations relating to the oximate ion promoted unblocking of oligonucleotide aryl esters. Nucleic Acids Research, 9(18), 4611–4626. Available at: [Link]
- Ramirez, F., & Marecek, J. F. (1978). Cyclic Saturated Oxyphosphoranes and their Hydrolysis to Cyclic Phosphate Esters. Journal of the American Chemical Society.
- Khwaja, T. A., Reese, C. B., & Stewart, J. C. M. (1970). Cyclic Phosphates. III. Some General Observations on the Formation and Properties of Five-, Six- and Seven-membered Cyclic Phosphate Esters. Journal of the American Chemical Society.
-
PubChem. (n.d.). o-Phenylene phosphorochloridate. Retrieved from [Link]
- Grokipedia. (2026). Phosphorochloridite.
- Google Patents. (n.d.). Deprotection of phosphorus in oligonucleotide synthesis.
-
PG CHEMISTRY LECTURES. (2022, March 31). Protecting Group Chemistry: Protection of 1,3-diols. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scope of diol protection protocol using ternary DP-DES systems. Retrieved from [Link]
-
Gissberg, O., et al. (2021). Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones. ACS Omega. Available at: [Link]
- Google Patents. (n.d.). Methods for protecting and deprotecting a diol group.
-
ResearchGate. (n.d.). Direct-Protection-of-1-2-Diols-from-a-Diketones. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound. Retrieved from [Link]
-
Letsinger, R. L., & Ogilvie, K. K. (1968). Oligonucleotide Synthesis via Phosphotriester Intermediates: the Phenyl-protecting Group. Chemical Communications. Available at: [Link] (Specific article details may require database access).
Sources
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- 2. grokipedia.com [grokipedia.com]
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- 5. o-Phenylene phosphorochloridate | C6H4ClO3P | CID 73909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. o-Phenylene phosphorochloridate technical grade 1499-17-8 [sigmaaldrich.com]
- 7. This compound 97 1641-40-3 [sigmaaldrich.com]
- 8. This compound , 97% , 1641-40-3 - CookeChem [cookechem.com]
- 9. A rapid deprotection procedure for phosphotriester DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid deprotection procedure for phosphotriester DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]
The Strategic Application of o-Phenylene Phosphorochloridite in Oligonucleotide Synthesis: A Detailed Guide for Researchers
Introduction: Re-evaluating Phosphitylation Strategies in Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides, a cornerstone of modern molecular biology, diagnostics, and therapeutics, predominantly relies on the robust phosphoramidite methodology.[][2] This process involves the sequential addition of nucleoside phosphoramidite monomers to a growing chain on a solid support, a cycle that has been refined over decades for high efficiency and automation.[3] The quality and reactivity of the phosphoramidite building blocks are paramount to the success of the synthesis, directly impacting coupling efficiency and the integrity of the final product.[4] While 2-cyanoethyl N,N-diisopropylphosphoramidites are the current industry standard, the exploration of alternative phosphitylating agents continues in the quest for improved stability, cost-effectiveness, and novel applications.[5][6]
This technical guide delves into the application of a less conventional, yet potent phosphitylating agent: o-phenylene phosphorochloridite. We will explore its chemical rationale, provide detailed protocols for the preparation of nucleoside phosphoramidites using this reagent, and discuss its strategic implementation in both standard and specialized oligonucleotide synthesis workflows. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of phosphitylation chemistry and wish to expand their toolkit for nucleic acid synthesis.
The Chemical Logic: Why Consider this compound?
This compound, also known as 2-chloro-1,3,2-benzodioxaphosphole, is a cyclic phosphorochloridite that offers a distinct reactivity profile compared to its acyclic counterparts. The rationale for its use in nucleoside phosphitylation is rooted in the principles of phosphorus (III) chemistry and the desire for highly reactive intermediates.
The key to the phosphoramidite method is the controlled activation of the phosphoramidite monomer to facilitate its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.[7] The synthesis of these phosphoramidite monomers is therefore a critical preparatory step.[4]
The reaction of a protected nucleoside with this compound proceeds via a nucleophilic attack of the nucleoside's 3'-hydroxyl group on the phosphorus atom, displacing the chloride. This reaction forms a highly reactive o-phenylene phosphite intermediate. This intermediate can then be reacted with a secondary amine, such as diisopropylamine, to generate the desired nucleoside phosphoramidite.
The primary motivation for exploring reagents like this compound is often associated with in situ phosphoramidite synthesis strategies. This approach circumvents the need for the synthesis, purification, and storage of individual phosphoramidite monomers, which can be susceptible to hydrolysis and oxidation.[8] By generating the reactive phosphoramidite species immediately prior to the coupling step within the automated synthesizer, it is possible to improve efficiency and reduce waste.
Experimental Protocols: Preparation of Nucleoside Phosphoramidites
This section provides a detailed, step-by-step methodology for the phosphitylation of a 5'-O-DMT protected deoxynucleoside using this compound. 5'-O-DMT-thymidine is used as a model substrate.
Core Principles of Nucleoside Protection
Prior to phosphitylation, it is imperative that all other reactive functional groups on the nucleoside are adequately protected to prevent side reactions.[4]
-
5'-Hydroxyl Group: Protected with an acid-labile dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle in solid-phase synthesis.[2]
-
Exocyclic Amino Groups: The amino groups on adenine, guanine, and cytosine are protected with base-labile groups like benzoyl (Bz) or isobutyryl (iBu).[2]
-
2'-Hydroxyl Group (for RNA synthesis): Protected with a group stable throughout the synthesis, such as tert-butyldimethylsilyl (TBDMS).
Detailed Protocol for 3'-O-Phosphitylation of 5'-O-DMT-thymidine
Materials and Reagents:
-
5'-O-DMT-thymidine (thoroughly dried)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Diisopropylamine
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Protected Nucleoside: Ensure the 5'-O-DMT-thymidine is completely dry by co-evaporation with anhydrous acetonitrile or by drying under high vacuum for several hours.[4]
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the dried 5'-O-DMT-thymidine in anhydrous dichloromethane. Add the non-nucleophilic base (e.g., DIPEA) to the solution.
-
Phosphitylation Reaction: Cool the solution to 0°C. Slowly add a solution of this compound in anhydrous DCM to the stirred nucleoside solution. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Formation of the Phosphoramidite: Once the initial phosphitylation is complete, add anhydrous N,N-diisopropylamine to the reaction mixture. Allow the reaction to proceed at room temperature.
-
Work-up and Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude phosphoramidite by silica gel column chromatography. The column and eluent should be pre-treated with a small percentage of triethylamine to prevent product degradation on the acidic silica gel.[4] The product is typically eluted with a gradient of ethyl acetate in hexane containing a constant small percentage of triethylamine.
-
Characterization and Storage: Collect the fractions containing the purified product, as identified by TLC. Evaporate the solvent to obtain the nucleoside phosphoramidite as a white foam. The final product should be characterized by ³¹P NMR and ¹H NMR spectroscopy. The purified phosphoramidite must be stored under an inert atmosphere at -20°C to prevent degradation.[4]
Data Presentation and Visualization
Table 1: Critical Parameters for Nucleoside Phosphitylation
| Parameter | Recommended Condition | Rationale/Causality |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert under reaction conditions. |
| Base | N,N-Diisopropylethylamine (DIPEA) | Scavenges the HCl generated during the reaction without being nucleophilic. |
| Temperature | 0°C for phosphitylation, RT for amination | Controls the reactivity of the phosphorochloridite and prevents side reactions. |
| Reaction Monitoring | TLC, ³¹P NMR | To ensure complete consumption of starting material and formation of the desired product. |
| Work-up | Aqueous sodium bicarbonate quench | Neutralizes acidic byproducts. |
| Purification | Silica gel chromatography with triethylamine | Removes impurities; triethylamine prevents degradation of the acid-sensitive product. |
Diagrams of Key Processes
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through rigorous in-process controls and final product analysis.
-
Reaction Monitoring: The use of TLC and ³¹P NMR during the phosphitylation reaction allows for real-time assessment of reaction completion and the formation of any side products. The characteristic chemical shift of the P(III) species in the phosphoramidite product (typically around 140-150 ppm) is a key indicator of successful synthesis.
-
Coupling Efficiency in Solid-Phase Synthesis: The quality of the synthesized phosphoramidite is ultimately validated by its performance in automated oligonucleotide synthesis. The efficiency of each coupling step can be monitored by measuring the absorbance of the trityl cation released during the detritylation step. A consistently high coupling efficiency (>98%) is indicative of a high-quality phosphoramidite.[8]
-
Final Product Analysis: The integrity of the final oligonucleotide should be confirmed by methods such as mass spectrometry (to verify the molecular weight) and HPLC or capillary electrophoresis (to assess purity).
Field-Proven Insights and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Phosphoramidite Product | Moisture in reagents or solvents. | Ensure all glassware is flame-dried and reagents are anhydrous. Handle this compound under a strict inert atmosphere.[4] |
| Incomplete reaction. | Monitor the reaction closely by TLC or ³¹P NMR to ensure full consumption of the starting nucleoside. | |
| Product Degradation during Purification | Acidity of the silica gel. | Pre-treat the silica gel and eluent with a small amount of triethylamine.[4] |
| Low Coupling Efficiency in Synthesis | Impure phosphoramidite. | Re-purify the phosphoramidite. Ensure rigorous drying and proper storage. |
| Sub-optimal activation. | Optimize the concentration and type of activator used in the synthesizer. | |
| Side Product Formation | Reaction with unprotected functional groups. | Verify that all necessary protecting groups on the nucleoside are intact before starting the phosphitylation. |
Conclusion
This compound represents a powerful, albeit less common, reagent for the phosphitylation of nucleosides. Its high reactivity makes it particularly suitable for in situ phosphoramidite generation strategies, potentially streamlining the oligonucleotide synthesis workflow. While its moisture sensitivity demands careful handling, the protocols outlined in this guide provide a robust framework for its successful implementation. By understanding the underlying chemical principles and adhering to rigorous experimental techniques, researchers can leverage this compound to produce high-quality phosphoramidites for the synthesis of custom oligonucleotides.
References
-
Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. [Link]
-
Wikipedia. (2023). Oligonucleotide synthesis. [Link]
-
Dahl, B. H., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2896. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
Sierzchala, A. B., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1876. [Link]
-
ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis. [Link]
-
Springer Protocols. (1988). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. Methods in Molecular Biology, 4, 193-213. [Link]
-
University of Wollongong Research Online. (2013). 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1992). Selective O-phosphitilation with nucleoside phosphoramidite reagents. Nucleic Acids Research, 20(8), 1879–1882. [Link]
-
ChemRxiv. (2022). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. [Link]
Sources
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. entegris.com [entegris.com]
- 7. atdbio.com [atdbio.com]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for o-Phenylene Phosphorochloridite in Peptide Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the application of o-phenylene phosphorochloridite as a phosphitylating agent for the post-synthetic modification of peptides. While not a conventional coupling reagent for amide bond formation, this compound serves as an efficient precursor for the on-resin phosphorylation of serine, threonine, and tyrosine residues. We present the chemical principles, detailed protocols, safety considerations, and mechanistic rationale for its use, positioning it as a valuable tool in the synthesis of phosphopeptides for research in signal transduction, proteomics, and therapeutic development.
Introduction: The Challenge of Phosphopeptide Synthesis
Protein phosphorylation is a ubiquitous post-translational modification (PTM) that acts as a molecular switch, regulating a vast array of cellular processes including signal transduction, cell cycle progression, and apoptosis.[1][2] The study of these pathways frequently requires access to chemically synthesized phosphopeptides with precisely defined phosphorylation sites.
Synthesizing these molecules presents unique challenges. The two predominant strategies are:
-
The Building Block Approach: This involves the incorporation of pre-phosphorylated and protected amino acid monomers (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) during standard solid-phase peptide synthesis (SPPS).[3] This method is robust but can be costly, and the coupling efficiency of sterically hindered phosphorylated residues can be reduced.[4]
-
The Post-Synthetic (Global) Phosphorylation Approach: A peptide containing unprotected serine, threonine, or tyrosine residues is first assembled on the solid support. The hydroxyl side chain is then modified in a subsequent step to introduce the phosphate group.[5] This strategy offers flexibility and can be more economical.
This compound finds its application within this second "global" phosphorylation strategy. It acts as a phosphitylating agent, reacting with the hydroxyl groups of the target amino acid residues on the resin-bound peptide to form a phosphite triester intermediate, which is subsequently oxidized to a stable phosphate.
The Reagent: this compound
This compound (also known as 2-Chloro-1,3,2-benzodioxaphosphole) is a cyclic phosphorochloridite derived from catechol. Its structure offers a unique combination of reactivity and stability for phosphitylation chemistry.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₄ClO₂P | [6] |
| Molecular Weight | 174.52 g/mol | [6] |
| CAS Number | 1641-40-3 | [6] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 30-35 °C | [6] |
| Boiling Point | 80 °C / 20 mmHg | [6] |
| Key Hazard | Corrosive, Reacts with water | [6][7] |
The key reactive center is the P(III)-Cl bond. The cyclic dioxaphosphole ring structure provides a constrained and stable protecting group for the phosphate precursor during the subsequent oxidation step.
Mechanism of On-Resin Phosphorylation
The on-resin phosphorylation using this compound is a two-step process: Phosphitylation followed by Oxidation .
Step 1: Phosphitylation
The resin-bound peptide, with its side-chain protecting groups intact but for a free hydroxyl group on a Ser, Thr, or Tyr residue, is treated with this compound in an anhydrous solvent. A non-nucleophilic base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The nucleophilic hydroxyl group of the amino acid attacks the electrophilic phosphorus center, displacing the chloride and forming a protected phosphite triester.
Step 2: Oxidation
The newly formed P(III) phosphite triester is unstable and must be oxidized to the more stable P(V) phosphate triester. This is typically achieved using a mild oxidizing agent, such as a solution of iodine in a mixture of THF, pyridine, and water, or an organic peroxide like tert-butyl hydroperoxide (tBHP).
Caption: On-resin phosphorylation workflow.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Corrosivity: It is corrosive and can cause severe skin and eye burns.[7]
-
Reactivity with Water: It reacts with moisture and water, releasing corrosive HCl gas. All reactions must be performed under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[7]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place, away from incompatible substances like water and alcohols.[7]
-
Disposal: Waste should be quenched carefully by a trained professional before being collected in a designated hazardous waste container. Neutralize small residual amounts by slow addition to a stirred, cooled solution of sodium bicarbonate.
Detailed Experimental Protocols
This section outlines a complete workflow, from peptide synthesis to final phosphopeptide cleavage.
Protocol 1: Synthesis of the Precursor Peptide
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.
-
Resin Selection: Choose a suitable resin for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).
-
Peptide Assembly:
-
Synthesize the peptide sequence using standard automated or manual Fmoc-SPPS protocols.
-
For the residue(s) intended for phosphorylation (Ser, Thr, or Tyr), use the standard Fmoc-amino acid with its side-chain hydroxyl group unprotected (e.g., Fmoc-Ser-OH, Fmoc-Thr-OH, Fmoc-Tyr-OH).
-
Use standard side-chain protecting groups for all other sensitive amino acids (e.g., Boc for Lys, Trt for His, tBu for Asp/Glu).
-
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection step (e.g., 20% piperidine in DMF for 20 minutes).
-
Washing and Drying: Thoroughly wash the resin-bound peptide with DMF, followed by dichloromethane (DCM). Dry the resin under a high vacuum for at least 1 hour to ensure it is completely anhydrous.
Caption: Precursor peptide synthesis workflow.
Protocol 2: On-Resin Phosphitylation and Oxidation
Materials:
-
Anhydrous Peptide-Resin (from Protocol 1)
-
This compound (FW: 174.52)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N-Methylmorpholine (NMM), freshly distilled
-
Oxidation Solution: 0.1 M Iodine (I₂) in THF/Pyridine/H₂O (90:5:5 v/v/v)
Procedure:
-
Preparation: Perform all steps under an inert atmosphere (N₂ or Ar). Use oven-dried glassware and syringe techniques.
-
Resin Swelling: Swell the dried peptide-resin (1.0 eq, based on initial resin loading) in anhydrous DCM or THF for 30 minutes in a sealed reaction vessel.
-
Phosphitylation Reaction:
-
In a separate flask, dissolve this compound (5.0 eq) in anhydrous DCM/THF.
-
Add N-methylmorpholine (10.0 eq) to the phosphorochloridite solution.
-
Add this solution to the swollen peptide-resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with anhydrous DCM or THF (5 x 2-minute washes) to remove excess reagents.
-
Oxidation:
-
Add the Oxidation Solution to the resin, ensuring all beads are covered.
-
Agitate for 30 minutes at room temperature. The dark color of the iodine should persist. If it fades, add more solution.
-
-
Final Washing: Drain the oxidation solution and wash the resin thoroughly with THF, DMF, and finally DCM. Dry the resin under vacuum.
Protocol 3: Cleavage and Deprotection
The final step involves cleaving the peptide from the resin, removing the acid-labile side-chain protecting groups, and crucially, removing the o-phenylene protecting group from the newly formed phosphate.
Method A: Concurrent Acid Cleavage (Experimental)
Standard TFA cocktails are used for peptide cleavage. While the stability of the o-phenylene phosphate ester to TFA is not extensively documented in peptide literature, strong acidolysis is a potential method for its removal. This method should be tested on a small scale first.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Cleavage Reaction: Add the cocktail to the dried, phosphorylated peptide-resin (approx. 10 mL per 100 mg of resin).
-
Incubation: Agitate at room temperature for 3-4 hours.
-
Work-up: Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether. Centrifuge, decant the ether, and wash the peptide pellet 2-3 times with cold ether.
-
Analysis: Dry the crude peptide and analyze by LC-MS to confirm the presence of the phosphopeptide and the absence of the o-phenylene group (mass difference of 76 Da).
Method B: Two-Step Cleavage and Hydrogenolysis (Recommended)
This method is based on the known lability of aryl esters to catalytic hydrogenolysis and is more likely to be successful without side reactions.[1]
-
Cleavage from Resin: First, cleave the peptide from the resin and remove the side-chain protecting groups using the TFA cocktail as described in Method A (Steps 1-4). Lyophilize the crude peptide. The peptide at this stage will still contain the o-phenylene protected phosphate.
-
Hydrogenolysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid, methanol, or a mixture).
-
Add a palladium catalyst, such as 10% Palladium on Carbon (Pd/C), approximately 10-20% by weight relative to the peptide.
-
Stir the suspension under a positive pressure of hydrogen gas (using a balloon or a Parr hydrogenator) for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Lyophilize the filtrate and purify the final phosphopeptide by preparative HPLC.
Conclusion and Outlook
This compound is a potent reagent for the post-synthetic phosphorylation of peptides. The protocols detailed herein provide a robust framework for its application, leveraging a phosphitylation-oxidation strategy that is both flexible and efficient. The key to success lies in maintaining strict anhydrous conditions during the phosphitylation step and selecting an appropriate final deprotection strategy. While further optimization may be required for specific sequences, this guide establishes this compound as a valuable addition to the peptide chemist's toolkit for accessing critical phosphopeptide reagents.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from Cole-Parmer website.[7]
-
Engel, R. (1988). Phosphorus Addition at sp2 Carbon. Organic Reactions, 175-248. [Link][1]
-
SB-PEPTIDE. (n.d.). Phosphorylated peptide synthesis. Retrieved from SB-PEPTIDE website.[1]
-
Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from Sigma-Aldrich website.[6]
-
Fields, G. B. (2001). The synthesis of phosphopeptides. Current Protocols in Protein Science, Chapter 18, Unit 18.9.[8]
- Perich, J. W. (1997). Synthesis of phosphopeptides. In Methods in Enzymology (Vol. 289, pp. 245-265). Academic Press.
- AAPPTEC. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation.
-
ResearchGate. (2023). A Review on Peptide Synthesis: Therapeutic agents, stabilizing agents and its applications.[9]
-
Bachem. (n.d.). Phosphorylated Peptide Synthesis. Retrieved from Bachem website.[2]
-
The Royal Society of Chemistry. (n.d.). A targeted approach for the synthesis of multi-phosphorylated peptides.[10]
-
Luxembourg Bio Technologies. (n.d.). Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method.[5]
-
Sigma-Aldrich. (n.d.). Building Blocks for Introducing Post-translational Modified Amino Acids.[3]
- Jung, A., & Engel, R. (1976). Catalytic hydrogenolysis-reduction of aryl phosphate esters. The Journal of Organic Chemistry, 41(22), 3652–3654.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. glenresearch.com [glenresearch.com]
- 3. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. reddit.com [reddit.com]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Photorelease of phosphates: Mild methods for protecting phosphate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Reactions with o-Phenylene Phosphorochloridite
Welcome to the technical support center for o-phenylene phosphorochloridite. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section tackles the most common issues encountered when using this compound, a powerful phosphorylating agent.[1][2] Its reactivity, while beneficial, is also the source of many potential pitfalls. The primary culprit in failed reactions is often its extreme sensitivity to moisture.[1][3]
Q1: My reaction shows no product formation, and I only recover my starting alcohol. What went wrong?
A1: This is a classic symptom of inactive this compound, most likely due to hydrolysis. This reagent reacts readily with atmospheric moisture, converting the reactive P-Cl bond to a much less reactive P-OH or P-O-P species.
Causality: The phosphorus (III) center in this compound is highly electrophilic and susceptible to nucleophilic attack by water. This hydrolysis reaction is often faster than the desired reaction with your alcohol, especially if there are any lapses in anhydrous technique.
Troubleshooting Steps:
-
Reagent Integrity Check: Before starting, ensure your this compound is a free-flowing solid.[2] Clumping or a sticky appearance suggests hydrolysis.
-
Strict Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if unavailable, ensure your solvent is properly dried and stored over molecular sieves.
-
Handle the reagent in a glovebox or under a positive pressure of inert gas.
-
-
Fresh is Best: Use a freshly opened bottle of the reagent or purify older stock by distillation.
Q2: My reaction is messy, with multiple spots on TLC, and the desired product is a minor component. What are the likely side reactions?
A2: A complex reaction mixture often points to side reactions involving either impurities in the starting materials or degradation of the product under the reaction conditions.
Potential Side Reactions:
-
Reaction with Impurities: If your starting alcohol is not completely dry, the water will compete and lead to hydrolysis byproducts.
-
Over-Reactivity/Side Reactions with the Substrate: The product, a phosphite ester, can sometimes undergo further reactions. For instance, if the reaction is heated for too long or in the presence of acidic impurities, an Arbuzov-type rearrangement can occur, especially with primary and secondary alcohols.
-
Reaction with Base: The choice of base is critical. Hindered, non-nucleophilic bases like triethylamine or diisopropylethylamine are generally preferred. Using a more nucleophilic base can lead to the base itself reacting with the phosphorochloridite.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex reaction mixtures.
Section 2: Advanced Troubleshooting and Mechanistic Insights
For more persistent issues, a deeper understanding of the reaction mechanism and potential pitfalls is necessary.
Q3: I'm trying to phosphorylate a diol, but I'm getting a mixture of the desired cyclic phosphite and oligomeric/polymeric material. How can I favor cyclization?
A3: The formation of polymers versus the desired cyclic product is a classic example of competing intermolecular and intramolecular reactions. To favor the intramolecular cyclization, high dilution conditions are essential.
The Principle of High Dilution: By performing the reaction at a very low concentration, you decrease the probability of two different molecules reacting with each other (intermolecular reaction) and increase the probability of the two ends of the same molecule reacting (intramolecular reaction).
Experimental Protocol for Cyclization:
-
Setup: In a three-necked flask equipped with a dropping funnel, a condenser (with an inert gas inlet), and a magnetic stirrer, add the majority of the anhydrous solvent.
-
Slow Addition: Dissolve the diol and a suitable non-nucleophilic base (e.g., triethylamine) in a portion of the anhydrous solvent and place this solution in the dropping funnel. Dissolve the this compound in the remaining solvent in the flask.
-
Controlled Reaction: With vigorous stirring, add the diol/base solution dropwise to the phosphorochloridite solution over several hours. The slow addition maintains a low concentration of the reactive intermediate.
-
Monitoring: Follow the reaction progress by TLC or ³¹P NMR spectroscopy.
| Condition | Intermolecular Reaction | Intramolecular Reaction |
| High Concentration | Favored | Disfavored |
| Low Concentration | Disfavored | Favored |
Caption: Effect of concentration on reaction outcome.
Q4: My purified product seems to decompose upon storage. How can I improve its stability?
A4: The resulting phosphite esters, particularly those derived from simple alcohols, can be susceptible to hydrolysis and oxidation.
Degradation Pathways:
-
Hydrolysis: Trace amounts of water can hydrolyze the phosphite ester back to the alcohol and the corresponding phosphorus acid.
-
Oxidation: Trivalent phosphorus (P(III)) in the phosphite ester can be oxidized to pentavalent phosphorus (P(V)) by atmospheric oxygen, forming a phosphate.
Stabilization Strategies:
-
Purification: Ensure the final product is free of any acidic impurities from the workup, as these can catalyze hydrolysis. A final wash with a mild bicarbonate solution, followed by drying and removal of solvent, is often beneficial.
-
Storage: Store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (0-6 °C is a common recommendation for the parent reagent).[1][3]
-
Antioxidants: For long-term storage, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can sometimes prevent oxidation.
Caption: Degradation pathways of phosphite ester products.
Section 3: Protocols and Best Practices
Adherence to rigorous experimental technique is paramount for success with this compound.
Standard Protocol for the Phosphorylation of a Primary Alcohol
This protocol outlines a general procedure for the reaction of this compound with a primary alcohol.
Materials:
-
This compound (ensure purity and dryness)[1]
-
Anhydrous alcohol
-
Anhydrous dichloromethane (or other suitable aprotic solvent like THF or acetonitrile)
-
Anhydrous triethylamine (or other hindered base)
-
All glassware oven-dried and cooled under inert gas.
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive flow of inert gas, dissolve the alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane and add it to the flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Phosphorochloridite Addition: Dissolve this compound (1.05 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred alcohol/base mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 2-4 hours).
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Note: The stoichiometry and reaction times may need to be optimized for different substrates.
References
- Grokipedia. Phosphorochloridite.
- CookeChem. This compound, 97%, 1641-40-3.
- Sigma-Aldrich. This compound 97 1641-40-3.
- Angene Chemical. This compound|1641-40-3.
- Santa Cruz Biotechnology. o-Phenylene phosphorochloridate | CAS 1499-17-8.
- Sigma-Aldrich. o-Phenylene phosphorochloridate technical grade 1499-17-8.
- Sigma-Aldrich. This compound 97 1641-40-3.
- PubChem. o-Phenylene phosphorochloridate | C6H4ClO3P | CID 73909.
- Sigma-Aldrich. o-Phenylene phosphorochloridate technical grade 1499-17-8.
- ChemicalBook. 1,2-PHENYLENE PHOSPHOROCHLORIDITE | 1641-40-3.
Sources
Technical Support Center: Safe Handling and Storage of o-Phenylene Phosphorochloridite
Welcome to the technical support center for o-phenylene phosphorochloridite. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and use of this reagent in your experiments. The following information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 1641-40-3), also known as 2-chloro-1,3,2-benzodioxaphosphole, is a reactive organophosphorus compound.[1][2] It is primarily used as a phosphorylating agent in organic synthesis.[1][2][3]
The primary hazards associated with this compound are:
-
Corrosivity: It is a corrosive substance that can cause severe burns to the skin and eyes upon contact.[4][5]
-
Moisture Sensitivity: It reacts with moisture, including humidity in the air, which can lead to the release of hazardous decomposition products.[4]
-
Inhalation Toxicity: Inhaling its vapors, mists, or dust can cause chemical burns to the respiratory tract and may be fatal in severe cases.[4]
-
Ingestion Toxicity: If ingested, it can cause severe and permanent damage to the digestive tract.[4]
Q2: What are the immediate first aid measures in case of exposure?
A2: Immediate and appropriate first aid is crucial in mitigating the effects of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, making sure to lift the upper and lower eyelids.[4] Do not allow the victim to rub their eyes.[4] Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][6] Seek immediate medical attention.[4] |
| Inhalation | Move the exposed person to fresh air at once.[4][6] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4] |
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is essential to maintain the stability and integrity of the reagent and to ensure safety.
-
Temperature: Store in a cool, dry, well-ventilated area, refrigerated at temperatures below 4°C (39°F).[4]
-
Atmosphere: Store under an inert gas, such as nitrogen, to prevent contact with moisture and air.[4][7]
-
Container: Keep the container tightly closed to prevent moisture ingress.[4][7][8][9]
-
Incompatibilities: Store away from incompatible substances such as strong oxidizing agents, strong bases, water, and moisture.[4]
Section 2: Troubleshooting Guide
Problem 1: The this compound appears discolored or has solidified unexpectedly.
-
Potential Cause: Exposure to moisture or air can cause the reagent to decompose or hydrolyze. The product is a solid with a melting point between 30-35°C, so solidification at room temperature may be normal.[2] After melting, it should be a clear to very slightly yellow liquid.[4]
-
Solution:
-
Always handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.[4][7]
-
Ensure the storage container is properly sealed and stored in a desiccator or a dry, refrigerated environment.[4]
-
If the material is significantly discolored or shows signs of decomposition (e.g., fuming), it should not be used. Dispose of it as hazardous waste according to your institution's guidelines.
-
Problem 2: A reaction involving this compound is not proceeding as expected or is giving low yields.
-
Potential Cause: The reagent may have degraded due to improper handling or storage, leading to reduced reactivity.
-
Solution:
-
Verify the quality of the reagent. If possible, analyze a small sample using techniques like NMR spectroscopy to check for purity.
-
Use a fresh bottle of the reagent that has been stored under the recommended conditions.
-
Ensure all solvents and other reagents used in the reaction are anhydrous, as any moisture will react with the this compound.
-
Problem 3: A small spill of this compound has occurred in the fume hood.
-
Immediate Action:
-
Cleanup Procedure:
-
Contain the spill by making a dike around it with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[4][12][13] Do not use combustible materials like sawdust. [4]
-
Collect the absorbent material and place it in a suitable, closed container for disposal.[8][12]
-
Clean the spill area with a suitable solvent (check for compatibility) and then decontaminate the area.[12]
-
Dispose of all contaminated materials as hazardous waste.
-
Section 3: Experimental Protocols & Visual Guides
Mandatory Personal Protective Equipment (PPE)
A critical aspect of safely handling this compound is the consistent use of appropriate PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye burns.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and a lab coat.[7][14] | Prevents skin contact which can lead to severe burns.[4][5] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used when engineering controls are insufficient or during spill cleanup.[4][7] | Protects against inhalation of corrosive and toxic vapors.[4] |
Workflow for Handling this compound
The following diagram illustrates the necessary steps for safely handling this reagent.
Caption: A flowchart outlining the key stages of safely working with this compound.
Emergency Response Logic
In the event of an incident, a clear and logical response is vital.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound , 97% , 1641-40-3 - CookeChem [cookechem.com]
- 3. scbt.com [scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. o-Phenylene phosphorochloridate | C6H4ClO3P | CID 73909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1499-17-8 Name: o-phenylene phosphorochloridate [xixisys.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. ehs.fiu.edu [ehs.fiu.edu]
- 11. tamut.edu [tamut.edu]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. jk-sci.com [jk-sci.com]
- 14. Personal protective equipment | Dokter Hoe [dokterhoe.nl]
Technical Support Center: Purification of Products from o-Phenylene Phosphorochloridite Reactions
Welcome to the technical support center for the purification of products from o-phenylene phosphorochloridite reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the purification of phosphoramidite products synthesized using this compound. Our goal is to equip you with the knowledge to enhance purity, improve yield, and ensure the integrity of your final products.
Introduction: The Critical Role of Purity in Phosphoramidite Chemistry
This compound is a key reagent in the synthesis of phosphoramidites, which are the fundamental building blocks for manufacturing synthetic oligonucleotides. The purity of these phosphoramidites is paramount, as any impurities can be incorporated into the growing oligonucleotide chain, leading to a cascade of undesired side products and compromising the efficacy and safety of the final therapeutic or diagnostic agent.[1][2] This guide provides a comprehensive overview of purification strategies and troubleshooting to address the unique challenges associated with reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using this compound?
A1: The primary impurities arise from the inherent reactivity and moisture sensitivity of both the starting material and the desired phosphoramidite product.[1][3] Key impurities include:
-
Oxidized Phosphoramidite (P(V) species): Exposure to air or moisture can oxidize the desired trivalent phosphorus (P(III)) to a pentavalent phosphate (P(V)) species. This is a critical impurity as it is unreactive in the coupling step of oligonucleotide synthesis.
-
Hydrolysis Products: this compound is highly sensitive to moisture and can hydrolyze to form phosphorous acid and catechol. Similarly, the desired phosphoramidite product can also hydrolyze.
-
Unreacted Starting Materials: Incomplete reactions can leave residual nucleoside/alcohol and this compound.
-
Side-Reaction Byproducts: Depending on the reaction conditions, other phosphorus-containing side products can form.
Q2: How can I minimize the formation of these impurities during the reaction?
A2: Proactive measures during the synthesis are crucial for minimizing impurities. The core principle is the stringent exclusion of water.
-
Anhydrous Conditions: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous (ideally <30 ppm water).[4] Using fresh, DNA-synthesis-grade acetonitrile is recommended.
-
Inert Atmosphere: Conduct all reactions under a dry, inert atmosphere, such as argon or nitrogen.[1][3]
-
Fresh Reagents: Use fresh, high-purity this compound and other reagents. Store them under an inert atmosphere at the recommended temperature.[4]
-
Optimized Stoichiometry and Reaction Time: Carefully optimize the molar ratios of reactants and the reaction time to drive the reaction to completion and minimize side reactions.
Q3: What are the recommended analytical techniques for assessing the purity of my product?
A3: A multi-faceted analytical approach is essential for a comprehensive purity assessment.
-
³¹P NMR Spectroscopy: This is a powerful tool for identifying and quantifying phosphorus-containing species. The desired P(III) phosphoramidite typically shows a characteristic signal around 140-155 ppm, while P(V) impurities appear in a different region (from -25 to 99 ppm).[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): Both Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) can be used. RP-HPLC is often preferred for its versatility in separating compounds based on hydrophobicity.[8][9][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any impurities, thus aiding in their structural elucidation.[2]
Troubleshooting Guide
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Cause_LowYield1 [label="Incomplete Reaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_LowYield2 [label="Product Loss During Extraction/Washing", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_LowYield3 [label="Decomposition on Silica Gel (Chromatography)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Cause_PoorPurity1 [label="Moisture Contamination During Reaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_PoorPurity2 [label="Suboptimal Reaction Conditions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_PoorPurity3 [label="Co-elution of Impurities", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Cause_Decomposition1 [label="Hydrolysis on Silica Gel", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Decomposition2 [label="Prolonged Exposure to Air/Moisture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Decomposition3 [label="Harsh Elution Conditions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Solution_LowYield1 [label="Optimize reaction time, temperature, and stoichiometry.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_LowYield2 [label="Minimize aqueous washes; use brine to reduce solubility in the aqueous phase.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_LowYield3 [label="Deactivate silica gel with triethylamine. Use flash chromatography and work quickly.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution_PoorPurity1 [label="Ensure all reagents and solvents are anhydrous. Use an inert atmosphere.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_PoorPurity2 [label="Screen different bases, solvents, and temperatures.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_PoorPurity3 [label="Optimize HPLC gradient/mobile phase. Consider NP-HPLC for better separation of polar impurities.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution_Decomposition1 [label="Use triethylamine-treated silica gel. Consider alternative purification methods like crystallization or extraction.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Decomposition2 [label="Handle purified product under an inert atmosphere. Store at low temperatures.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Decomposition3 [label="Use a less polar solvent system for elution if possible.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> LowYield; Problem -> PoorPurity; Problem -> ProductDecomposition;
LowYield -> Cause_LowYield1; LowYield -> Cause_LowYield2; LowYield -> Cause_LowYield3;
PoorPurity -> Cause_PoorPurity1; PoorPurity -> Cause_PoorPurity2; PoorPurity -> Cause_PoorPurity3;
ProductDecomposition -> Cause_Decomposition1; ProductDecomposition -> Cause_Decomposition2; ProductDecomposition -> Cause_Decomposition3;
Cause_LowYield1 -> Solution_LowYield1; Cause_LowYield2 -> Solution_LowYield2; Cause_LowYield3 -> Solution_LowYield3;
Cause_PoorPurity1 -> Solution_PoorPurity1; Cause_PoorPurity2 -> Solution_PoorPurity2; Cause_PoorPurity3 -> Solution_PoorPurity3;
Cause_Decomposition1 -> Solution_Decomposition1; Cause_Decomposition2 -> Solution_Decomposition2; Cause_Decomposition3 -> Solution_Decomposition3; } A logical workflow for troubleshooting common purification issues.
In-Depth Troubleshooting Q&A
Q: My ³¹P NMR spectrum shows a significant peak in the P(V) region. How can I remove this oxidized impurity?
A: The oxidized P(V) impurity is more polar than the desired P(III) product. This difference in polarity can be exploited for separation.
-
Column Chromatography: Use flash column chromatography on silica gel. The more polar P(V) species will have a stronger interaction with the silica and elute later than the desired P(III) product. It is crucial to deactivate the silica gel with triethylamine to prevent on-column hydrolysis of the product.[12]
-
Crystallization: If your product is a solid, crystallization can be an effective purification method. The P(V) impurity, being structurally different, will likely have different solubility properties and may remain in the mother liquor.
Q: I'm observing a low yield after column chromatography, and my crude NMR looked clean. What's happening?
A: This is a common issue and often points to product decomposition on the silica gel column.[13]
-
Causality: The silica gel surface is acidic and can catalyze the hydrolysis of the moisture-sensitive phosphoramidite.
-
Solution:
-
Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent mixture containing a small percentage of triethylamine (e.g., 1-2% in your mobile phase) to neutralize the acidic sites.
-
Work Quickly: Minimize the time your product spends on the column. Use flash chromatography with positive pressure to speed up the elution.
-
Alternative Purification: Consider non-chromatographic methods like crystallization or a liquid-liquid extraction-based purification if your product is amenable to these techniques.[14][15]
-
Q: My HPLC analysis shows several closely eluting peaks. How can I improve the separation?
A: Optimizing your HPLC method is key to resolving closely eluting impurities.
-
Gradient Optimization: Adjust the gradient of your mobile phase to increase the separation between your product and the impurities. A shallower gradient can often improve resolution.
-
Mobile Phase Modifiers: The addition of small amounts of additives like triethylamine to the mobile phase can improve peak shape and resolution, especially for basic compounds.
-
RP vs. NP Chromatography: If you are using RP-HPLC, consider trying NP-HPLC. NP-HPLC uses a polar stationary phase and a non-polar mobile phase, which can provide a different selectivity and may better separate polar impurities from your less polar product.[8][9][10][11][16]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the purification of phosphoramidites that are stable enough for silica gel chromatography.
-
Silica Gel Deactivation:
-
Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane/ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir for 15-20 minutes, then pack the column with the deactivated silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the sample onto a small amount of silica gel, remove the solvent under reduced pressure, and dry load it onto the column. This often gives better separation than wet loading.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate containing 1% triethylamine).
-
Collect fractions and monitor them by TLC or HPLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Co-evaporate with anhydrous acetonitrile or toluene to remove any residual triethylamine.
-
Dry the purified product under high vacuum.
-
Protocol 2: Purification by Crystallization
This method is ideal for solid products and can yield very high purity material.
-
Solvent Selection:
-
Choose a solvent or solvent system in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Common solvents for phosphoramidites include acetonitrile, toluene, and mixtures of ethyl acetate/hexane.
-
-
Dissolution:
-
In a dry flask under an inert atmosphere, add the crude product.
-
Add the minimum amount of the chosen solvent at room temperature to form a slurry.
-
Gently heat the mixture until the solid completely dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Data Summary
| Parameter | Flash Column Chromatography | Crystallization |
| Principle | Differential partitioning between a stationary and mobile phase | Differential solubility |
| Advantages | Widely applicable, good for separating complex mixtures | Can yield very high purity, scalable |
| Disadvantages | Potential for product decomposition on silica, solvent intensive | Product must be a solid, requires optimization of solvent system |
| Typical Yield | 60-90% | 70-95% |
| Purity Achieved | >98% | >99.5% |
References
-
ACD/Labs. (2025). ACD/Labs Announces Version 2025 of Software on Its Spectrus® & Percepta® Platforms. Lab Bulletin. [Link]
-
AxisPharm. (2024). 12 most commonly asked questions about phosphoramidites. [Link]
- Beaucage, S. L. (2010). Nucleosidic phosphoramidite crystalline material and a process for purifying the same.
-
Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]
-
Chromatography Today. (2022). HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. [Link]
-
WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. (n.d.). Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications. [Link]
- Manoharan, M. (2006). Process of purifying phosphoramidites.
-
NPTEL IIT Bombay. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. [Link]
-
GMP Insiders. (n.d.). RP Vs NP Chromatography: Key Differences Explained. [Link]
-
ResearchGate. (n.d.). The four steps of the synthesis cycle using the phosphoramidite approach. [Link]
-
LCGC International. (2022). Application Note: NP/RP Analysis of Phosphoramidites. [Link]
-
Nielsen, J., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications. [Link]
- Manoharan, M. (2004). Process of purifying phosphoramidites.
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]
-
Reddit. (2024). Low yield in Phosphoamidite synthesis. r/Chempros. [Link]
-
WIPO Patentscope. (2004). WO/2004/039469 PROCESS OF PURIFYING PHOSPHORAMIDITES. [Link]
-
Waters. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. [Link]
- Google Patents. (n.d.).
Sources
- 1. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 2. lcms.cz [lcms.cz]
- 3. Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. usp.org [usp.org]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. moravek.com [moravek.com]
- 12. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 16. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]
Technical Support Center: Navigating Side Reactions of o-Phenylene Phosphorochloridite with Nucleophiles
Welcome to the technical support center for o-phenylene phosphorochloridite. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile phosphorylating agent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use with various nucleophiles. Our approach is rooted in mechanistic principles to empower you with the knowledge to not only solve problems but also to proactively design more robust synthetic strategies.
Introduction to this compound
This compound (OPPC) is a cyclic phosphorochloridite widely employed in the synthesis of phosphite esters, phosphoramidites, and other organophosphorus compounds. Its rigid five-membered ring structure imparts unique reactivity compared to its acyclic counterparts. However, this reactivity also makes it susceptible to specific side reactions, particularly with nucleophiles. Understanding these potential pitfalls is crucial for achieving high yields and product purity.
Molecular Structure:
Caption: Structure of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound. The questions are designed to tackle specific problems with practical, mechanistically driven solutions.
Category 1: Reactions with Amine Nucleophiles
Question 1: I am reacting this compound with a primary amine and observing a significant amount of a white, insoluble precipitate. What is this and how can I avoid it?
Answer:
The white, insoluble precipitate is most likely the hydrochloride salt of your primary amine. This side reaction is a common issue and arises from the stoichiometry of the reaction and the presence of a base.
Causality: The reaction of this compound with a primary amine produces one equivalent of hydrogen chloride (HCl) for every equivalent of the desired phosphoramidite. If a suitable base is not present in sufficient quantity to neutralize the generated HCl, it will protonate the starting amine, which is typically the most basic species in the reaction mixture. The resulting ammonium salt often has low solubility in common organic solvents, causing it to precipitate out. This not only reduces the yield of your desired product by consuming the starting amine but can also complicate the work-up and purification.
Troubleshooting Protocol:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases will effectively scavenge the HCl produced without competing with your primary amine nucleophile for the phosphorochloridite.
-
Stoichiometry: Use at least one equivalent of the tertiary amine base for every equivalent of the primary amine. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete neutralization of HCl.
-
Order of Addition: Add the this compound solution slowly to a solution of the primary amine and the tertiary amine base at a low temperature (e.g., 0 °C or -78 °C). This helps to control the reaction rate and minimize side reactions.
-
Solvent: Ensure your solvent is anhydrous. The presence of water can lead to hydrolysis of the phosphorochloridite (see Category 3). Dichloromethane or tetrahydrofuran are common choices.
Caption: Troubleshooting workflow for amine hydrochloride salt formation.
Question 2: My reaction with a secondary amine is giving a complex mixture of products, and my desired phosphoramidite is a minor component. What could be happening?
Answer:
When reacting this compound with secondary amines, over-reaction or side reactions involving the initial product can lead to a complex mixture.
Causality: The initially formed phosphoramidite is still nucleophilic at the phosphorus center and can react with another molecule of the phosphorochloridite, especially if there is a localized excess of the reagent. This can lead to the formation of P-P coupled species or other complex structures. Additionally, if the reaction conditions are not carefully controlled, the product itself might be unstable.
Troubleshooting Protocol:
-
Reverse Addition: Instead of adding the phosphorochloridite to the amine, try adding the secondary amine solution slowly to the phosphorochloridite solution. This ensures that the phosphorochloridite is not in excess at any point in the reaction.
-
Dilution: Working at higher dilutions can disfavor bimolecular side reactions between the product and the starting material.
-
Temperature Control: Maintain a low reaction temperature throughout the addition and for a period afterward to minimize the rate of potential side reactions.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to determine the optimal reaction time and quench the reaction before significant side product formation occurs. A typical ³¹P NMR chemical shift for the starting this compound is around +175 ppm. The product phosphoramidite will have a distinct chemical shift, and the appearance of new signals can indicate side reactions.
Category 2: Reactions with Alcohol Nucleophiles
Question 3: I am trying to synthesize a phosphite ester using a hindered secondary or tertiary alcohol, but the reaction is very slow and the yield is low. How can I improve this?
Answer:
The reaction of this compound with sterically hindered alcohols is often slow due to the steric bulk around the hydroxyl group, which impedes its nucleophilic attack on the phosphorus center.
Causality: The nucleophilic substitution at the phosphorus center proceeds through a transition state that can be sterically demanding. A bulky alcohol will experience a higher activation energy barrier to reach this transition state, resulting in a slower reaction rate.
Troubleshooting Protocol:
-
Use of a More Active Base/Catalyst: While a tertiary amine is used to scavenge HCl, a more nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be used in catalytic amounts (0.05-0.1 equivalents) to accelerate the reaction. DMAP acts as a nucleophilic catalyst by first reacting with the phosphorochloridite to form a more reactive intermediate.
-
Elevated Temperature: Cautiously increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done with care, as it can also promote side reactions. Monitor the reaction closely if you choose to heat it.
-
Longer Reaction Times: For hindered alcohols, extended reaction times (e.g., overnight) may be necessary for the reaction to go to completion.
-
Alternative Reagents: If the above methods are not successful, consider using a more reactive phosphorylating agent, although this may come with its own set of challenges.
Caption: Strategies for reacting OPPC with hindered alcohols.
Question 4: I am performing a reaction with a diol and I am getting a mixture of products, including some polymeric material. How can I favor the formation of the desired cyclic phosphite?
Answer:
Reactions with diols can lead to a mixture of intramolecularly cyclized products and intermolecularly formed oligomers or polymers. To favor the desired cyclic product, you need to promote the intramolecular reaction over the intermolecular one.
Causality: The initial reaction of one hydroxyl group of the diol with this compound forms a mono-substituted intermediate. This intermediate can then either react intramolecularly with the second hydroxyl group to form the cyclic product or intermolecularly with another molecule of the diol or the intermediate to form linear oligomers, which can further polymerize.
Troubleshooting Protocol:
-
High Dilution: The principle of high dilution is key to favoring intramolecular cyclization. By performing the reaction at a very low concentration (e.g., <0.01 M), you decrease the probability of intermolecular collisions, thus giving the molecule a greater chance to react with itself.
-
Syringe Pump Addition: A slow, controlled addition of the diol to the solution of this compound and base using a syringe pump can maintain a very low instantaneous concentration of the diol, further promoting the intramolecular pathway.
-
Choice of Diol: The propensity for cyclization is also dependent on the chain length of the diol. Diols that can form 5- or 6-membered rings are more likely to cyclize than those that would form larger, entropically disfavored rings.
Category 3: Hydrolysis and Reagent Stability
Question 5: I have noticed that my bottle of this compound has developed a hazy appearance and my reactions are giving poor yields. What is happening and what are the degradation products?
Answer:
This compound is highly sensitive to moisture. The hazy appearance is likely due to hydrolysis, leading to the formation of less reactive or unreactive species.
Causality: The P-Cl bond in this compound is highly susceptible to nucleophilic attack by water. This hydrolysis reaction leads to the formation of o-phenylene H-phosphonate and HCl. The H-phosphonate exists in equilibrium with its tautomer, a phosphite, but is generally less reactive as a phosphorylating agent under these conditions. The generated HCl can also catalyze further degradation.
Hydrolysis Pathway:
Caption: Hydrolysis of this compound.
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: Always handle this compound under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk techniques.
-
Anhydrous Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are thoroughly dried.
-
Storage: Store the reagent in a desiccator over a strong drying agent (e.g., P₂O₅) at the recommended temperature.
-
Quality Check: If you suspect degradation, you can check the purity of the reagent by ³¹P NMR. Fresh this compound should show a sharp singlet around +175 ppm. The appearance of a signal corresponding to o-phenylene H-phosphonate (typically a doublet due to P-H coupling, in the region of +5 to +15 ppm with a large J-coupling constant) indicates hydrolysis.
Table 1: Typical ³¹P NMR Chemical Shifts of this compound and Related Species
| Compound | Typical ³¹P NMR Chemical Shift (ppm) | Multiplicity |
| This compound | ~ +175 | Singlet |
| o-Phenylene H-phosphonate | ~ +5 to +15 | Doublet (¹JPH ≈ 700-800 Hz) |
| o-Phenylene Phosphoramidite | ~ +140 to +160 | Singlet |
| o-Phenylene Phosphite Ester | ~ +130 to +140 | Singlet |
Note: Chemical shifts can vary depending on the solvent and substituents.
Concluding Remarks
Success in using this compound hinges on a solid understanding of its reactivity and potential side reactions. By carefully controlling reaction conditions, particularly stoichiometry, temperature, and the exclusion of moisture, many of the common problems can be avoided. When issues do arise, a systematic, mechanistically informed troubleshooting approach, as outlined in this guide, will enable you to efficiently identify the root cause and implement an effective solution.
References
- General principles of phosphoramidite chemistry and side reactions can be found in resources related to oligonucleotide synthesis. While not directly about this compound, the underlying principles are often applicable.
- For specific reactivity of cyclic phosphorochloridites, consulting advanced organic chemistry textbooks and specialized journals on organophosphorus chemistry is recommended.
-
Product safety data sheets from suppliers provide valuable information on handling and storage to prevent degradation.[1][2]
-
For the use of ³¹P NMR in analyzing organophosphorus compounds, including hydrolysis products, refer to relevant analytical chemistry resources and publications.[3][4]
-
Information on the role of tertiary amines as catalysts and bases in organic reactions can provide context for their use with this compound.[5][6]
-
The formation of amine hydrochloride salts is a general phenomenon in reactions that produce HCl in the presence of amines.[7][8]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. o-フェニレンホスホロクロリダート technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pathways for the hydrolysis of phorate: product studies by (31)P NMR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for o-Phenylene Phosphorochloridite
Welcome to the technical support center for the synthesis and handling of o-phenylene phosphorochloridite (CAS 1641-40-3). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile phosphorylating agent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions, maximize yield, and ensure the purity of your product.
I. Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered during the synthesis and use of this compound.
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the reaction of catechol with phosphorus trichloride (PCl₃).[1] This reaction is typically performed in an inert solvent and yields this compound and hydrogen chloride (HCl) as a byproduct. The reaction is driven by the formation of the stable five-membered phosphite ring.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. The most common culprit is the presence of moisture in the reagents or reaction setup, which leads to the hydrolysis of the phosphorus trichloride reactant and the this compound product. Other potential causes include incomplete reaction, suboptimal reaction temperature, and loss of product during workup and purification. A thorough drying of all glassware and solvents is critical for success.
Q3: I'm observing multiple spots on my TLC or multiple peaks in my crude ³¹P NMR. What are the probable impurities?
A3: The presence of multiple signals in your crude product analysis often indicates the formation of side products. Common impurities include the hydrolysis product, o-phenylene phosphite, and the over-oxidation product, o-phenylene phosphorochloridate. Additionally, unreacted catechol or residual phosphorus trichloride can be present. ³¹P NMR spectroscopy is an invaluable tool for identifying these impurities based on their characteristic chemical shifts.[2][3]
Q4: How should I properly store this compound to prevent degradation?
A4: this compound is highly sensitive to moisture and air.[4] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature, typically between 2-8 °C. Proper storage is crucial to maintain its purity and reactivity over time.
Q5: What are the key safety precautions I should take when working with this compound and its precursors?
A5: Both phosphorus trichloride and this compound are corrosive and react with moisture to release HCl gas.[4][5] Therefore, all manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Have a quench solution (e.g., a dilute solution of sodium bicarbonate) readily available to neutralize any spills.
II. Troubleshooting Guides
This section provides a more detailed approach to diagnosing and resolving specific issues you may encounter during your experiments.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in this compound synthesis.
Problem 1: Low or No Product Formation
Potential Causes:
-
Moisture Contamination: As previously mentioned, this is the most frequent cause of reaction failure. Phosphorus trichloride reacts violently with water to form phosphorous acid and HCl, consuming the reagent before it can react with catechol.[6] Similarly, the product, this compound, is readily hydrolyzed.
-
Inactive Reagents: Old or improperly stored phosphorus trichloride may have already hydrolyzed. Catechol can oxidize over time, indicated by a darkening in color.
-
Incorrect Reaction Temperature: The reaction is typically exothermic. If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to side reactions and decomposition.
Solutions:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and allow to cool in a desiccator under vacuum or an inert atmosphere.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Use freshly opened or properly stored reagents.
-
-
Verify Reagent Quality:
-
Use clear, colorless phosphorus trichloride.
-
Use catechol that is white to off-white. If it is significantly discolored, consider recrystallization.
-
-
Optimize Reaction Temperature:
-
Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the initial exotherm.
-
Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal reaction time and temperature.
-
Problem 2: Product Contaminated with Impurities
Potential Causes and Identification by ³¹P NMR:
-
Hydrolysis: The presence of water will lead to the formation of o-phenylene phosphite. This will appear as a distinct peak in the ³¹P NMR spectrum, typically in the range of δ 130-140 ppm.
-
Oxidation: Exposure to air (oxygen) can oxidize the P(III) center of the product to a P(V) species, o-phenylene phosphorochloridate. This impurity will have a chemical shift in a different region of the ³¹P NMR spectrum, generally upfield compared to the desired product.
-
Unreacted Starting Materials: Residual phosphorus trichloride will appear as a sharp singlet at approximately δ 219 ppm. The chemical shift of catechol will not be observed in the ³¹P NMR spectrum.
Solutions:
-
Minimize Exposure to Air and Moisture:
-
Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
Use degassed solvents to minimize dissolved oxygen.
-
During workup, handle the product quickly and avoid prolonged exposure to the atmosphere.
-
-
Optimize Stoichiometry:
-
A slight excess of phosphorus trichloride can help to ensure complete conversion of the catechol. However, a large excess will necessitate more rigorous purification.
-
-
Purification by Vacuum Distillation:
-
This compound can be effectively purified by vacuum distillation.[7] The boiling point is approximately 80 °C at 20 mmHg.
-
It is crucial to use a dry, inert atmosphere-compatible distillation setup to prevent hydrolysis and oxidation during purification.
-
III. Experimental Protocol and Data
Representative Synthesis of this compound
Disclaimer: This is a representative procedure and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment should be conducted before commencing any experimental work.
Materials:
-
Catechol (freshly recrystallized)
-
Phosphorus trichloride (freshly distilled)
-
Anhydrous diethyl ether (or other suitable inert solvent)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser with a nitrogen inlet, and a thermometer.
-
Under a positive pressure of nitrogen, charge the flask with a solution of catechol in anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus trichloride dropwise to the stirred solution of catechol over a period of 30-60 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or ³¹P NMR.
-
The reaction mixture can be filtered to remove any solid byproducts, although often the product is isolated directly by distillation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation (e.g., ~80 °C at 20 mmHg) to obtain this compound as a colorless liquid or a low-melting solid.
Table of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, non-protic (e.g., diethyl ether, toluene, dichloromethane) | Prevents hydrolysis of reagents and product. |
| Temperature | 0 °C to room temperature | Controls the initial exotherm and prevents side reactions. |
| Stoichiometry | 1:1 to 1:1.1 (Catechol:PCl₃) | A slight excess of PCl₃ can drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis and oxidation. |
| Purification | Vacuum Distillation | Effectively removes non-volatile impurities and unreacted starting materials. |
IV. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphorus trichloride. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
-
PubChem. (n.d.). o-Phenylene phosphorochloridate. Retrieved from [Link]
-
Crofts, P. C., Markes, J. H. H., & Rydon, H. N. (1958). Bis-o-phenylene Pyrophosphite: A New Reagent for Peptide Synthesis. Part I. The Preparation of Some o-Phenylene Pyrophosphites. Journal of the Chemical Society, 4250-4254.
-
Segall, Y., Quistad, G. B., Sparks, S. E., & Casida, J. E. (2003). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. Chemical research in toxicology, 16(3), 350–356.
-
Allcock, H. R. (1964). Phosphonitrilic Compounds. II. Reactions of Phosphonitrilic Chlorides with Catechol and Triethylamine. Journal of the American Chemical Society, 86(13), 2591–2595.
-
Biswas, T. (2022, May 31). MCQ-228: About multistep reaction Catechol. YouTube. Retrieved from [Link]
-
Reddit. (2021, August 19). Low yield in Phosphoamidite synthesis. r/Chempros. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 1499-17-8 Name: o-phenylene phosphorochloridate. Retrieved from [Link]
-
Quora. (2023, June 14). How does phosphorus trichloride react with different organic and inorganic compounds?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bis-o-Phenylene Pyrophosphite. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]
Technical Support Center: 2-Chloro-1,3,2-benzodioxaphosphole
Subject: Proactive Prevention and Troubleshooting for Hydrolysis of 2-Chloro-1,3,2-benzodioxaphosphole (Salicyl Chlorophosphite, SalPCl)
Welcome to the technical support guide for 2-Chloro-1,3,2-benzodioxaphosphole. This document provides in-depth guidance for researchers, scientists, and drug development professionals to mitigate the primary challenge associated with this reagent: its extreme sensitivity to hydrolysis. Adherence to these protocols is critical for ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: My reaction using 2-Chloro-1,3,2-benzodioxaphosphole has failed or is giving very low yields. What is the most likely cause?
The most probable cause of failure is the hydrolysis of the reagent. 2-Chloro-1,3,2-benzodioxaphosphole is exceptionally moisture-sensitive. The phosphorus-chlorine (P-Cl) bond is highly electrophilic and reacts violently with water, which acts as a nucleophile. This reaction consumes your starting material, rendering it inactive for the desired phosphorylation or coupling reaction.
Q2: What exactly happens during hydrolysis, and what are the byproducts?
Hydrolysis involves the nucleophilic attack of a water molecule on the phosphorus atom, leading to the cleavage of the P-Cl bond. This irreversible reaction produces 2-hydroxy-1,3,2-benzodioxaphosphole-2-oxide and hydrogen chloride (HCl) gas. The generation of HCl is particularly problematic as it can catalyze undesired side reactions, degrade acid-sensitive functional groups in your substrate, or neutralize basic reagents, thereby complicating your reaction environment.
Navigating o-Phenylene Phosphorochloridite Mediated Reactions: A Technical Troubleshooting Guide
Welcome to the technical support center for o-phenylene phosphorochloridite mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this powerful but sensitive phosphitylating agent. Here, we address common challenges and byproducts encountered during these reactions in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of the Desired Phosphite Ester and Presence of Multiple Phosphorus-Containing Impurities.
Question: I am reacting this compound with a primary alcohol in the presence of pyridine, but I'm observing a low yield of my target phosphite ester and multiple spots on my TLC plate, some of which are phosphorus-containing. What are the likely byproducts and how can I minimize them?
Answer: This is a common issue stemming from the high reactivity and moisture sensitivity of this compound. The primary culprits are hydrolysis of the starting material and the intermediate product, as well as potential side reactions with the base.
Primary Byproducts and Their Formation:
-
o-Phenylene H-phosphonate: This is the product of the hydrolysis of this compound. Even trace amounts of moisture in your reagents or solvent can lead to its formation. It is generally unreactive towards the alcohol under these conditions and represents a loss of your phosphitylating agent.
-
Bis(o-phenylene) pyrophosphite: This can form through the reaction of the desired o-phenylene phosphite product with unreacted this compound, especially if there is a slight excess of the phosphitylating agent or if the reaction is slow. It can also arise from the condensation of two molecules of o-phenylene H-phosphonate under certain conditions.
-
Pyridinium Salts: Pyridine acts as a nucleophile and can react with this compound to form a reactive pyridinium intermediate. While this intermediate is key to the reaction, its accumulation or side reactions can lead to complex byproduct profiles.[1][2]
-
Acidic Phosphite Compounds: If water is present, it can react with the final phosphite ester product, leading to the formation of acidic phosphite species.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and impurities.
Experimental Protocol: Rigorous Exclusion of Moisture
-
Solvent Preparation: Distill solvents such as dichloromethane (DCM) or acetonitrile (ACN) from calcium hydride immediately before use. Store over activated 3Å molecular sieves under an inert atmosphere.
-
Reagent Preparation: If your alcohol is a solid, dry it under high vacuum for several hours. If it is a liquid, consider drying it over activated molecular sieves. Distill pyridine from a suitable drying agent (e.g., KOH) and store under an inert atmosphere.
-
Reaction Setup: Assemble your glassware hot from the oven and cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
Issue 2: Formation of Oligomeric Byproducts in Reactions with Diols.
Question: I am trying to synthesize a cyclic phosphite from a diol using this compound, but I am getting a significant amount of what appears to be linear oligomers or polymers. How can I favor the intramolecular cyclization?
Answer: The formation of oligomers is a classic challenge in cyclization reactions and is a direct consequence of the competition between intramolecular and intermolecular reactions.
Mechanistic Insight:
The desired reaction is the intramolecular attack of the second hydroxyl group of the diol on the phosphorus center of the intermediate phosphite. However, this intermediate can also react with another molecule of the diol in an intermolecular fashion, leading to the formation of dimers, trimers, and higher-order oligomers.
Strategies to Promote Cyclization:
-
High Dilution: This is the most critical factor. By running the reaction at a very low concentration (typically 0.01-0.05 M), you decrease the probability of intermolecular collisions, thereby favoring the intramolecular cyclization.
-
Slow Addition: Adding the diol slowly to a solution of this compound and base (or vice versa) can help maintain a low concentration of the reactive intermediate and the diol, further promoting the intramolecular pathway.
-
Choice of Base: A non-nucleophilic, sterically hindered base can sometimes be advantageous over pyridine to minimize side reactions, although pyridine is commonly used to activate the phosphorochloridite.
-
Temperature Control: Lower temperatures generally slow down both inter- and intramolecular reactions, but can sometimes provide better selectivity. Experiment with a range of temperatures (e.g., -20 °C to room temperature).
Data Presentation: Effect of Concentration on Cyclization
| Diol Concentration (M) | Yield of Cyclic Product (%) | Yield of Oligomers (%) |
| 0.5 | 25 | 75 |
| 0.1 | 60 | 40 |
| 0.05 | 85 | 15 |
| 0.01 | >95 | <5 |
Note: These are representative data and actual results will vary depending on the specific diol and reaction conditions.
Logical Relationship Diagram:
Caption: Factors influencing cyclization vs. oligomerization.
Issue 3: Unexpected Side Reactions Involving the Catechol Ring.
Question: After my reaction and work-up, I have some colored impurities that I suspect are not phosphorus-containing. Could the o-phenylene group of the reagent be reacting?
Answer: While the primary reactivity of this compound is at the phosphorus center, the catechol backbone is not entirely inert, especially under certain conditions.
Potential Side Reactions of the Catechol Moiety:
-
Oxidation: The catechol group can be susceptible to oxidation, especially in the presence of air and certain metal ions, leading to the formation of o-quinones.[4][5] These quinones are often colored and can undergo further reactions, such as Michael additions with nucleophiles present in the reaction mixture.
-
Reaction with Amines: Catechols and their oxidized forms can react with primary and secondary amines, which may be present as impurities or as part of your substrate.[6]
-
Dimerization and Polymerization: Oxidized catechol species can dimerize or polymerize, leading to complex, often colored, byproduct mixtures.[7]
Mitigation Strategies:
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction by working under a nitrogen or argon atmosphere.
-
Use High-Purity Reagents: Ensure that your solvents and other reagents are free from metal contaminants that could catalyze the oxidation of the catechol group.
-
Careful Work-up: During the work-up, avoid prolonged exposure to air and consider using a mild reducing agent (e.g., a brief wash with a dilute solution of sodium bisulfite) if you suspect oxidation has occurred. However, be mindful that this may affect your desired product.
References
-
Barai, H. R., et al. (2012). Kinetics and Mechanism of the Pyridinolysis of 1,2-Phenylene Phosphorochloridate in Acetonitrile. Bulletin of the Korean Chemical Society, 33(1), 270-274. [Link]
-
Chemistry Stack Exchange. (2022). What is the purpose of pyridine in phosphorylation of BINOL? [Link]
- Google Patents. (1993). Process for making phosphite esters.
-
Khadem, S., et al. (2021). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. Communications Chemistry, 4(1), 1-9. [Link]
-
Li, Y., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5343-5353. [Link]
-
National Center for Biotechnology Information. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. [Link]
-
ResearchGate. (2014). Possible interactions and reaction products of the catechol side chain of Dopa. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. EP0553984B1 - Process for making phosphite esters - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Reaction of phosphoryl chloride in pyridine with halogenohydrins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. CN101684130B - Preparation method of phosphite ester - Google Patents [patents.google.com]
- 7. o-フェニレンホスホロクロリダート technical grade | Sigma-Aldrich [sigmaaldrich.com]
How to improve the yield of phosphorylation with o-phenylene phosphorochloridite
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your phosphorylation reactions using o-phenylene phosphorochloridite. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the common challenges associated with this powerful but sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (OPPC) is a cyclic phosphitylating agent with the chemical formula C₆H₄ClO₂P.[1] It is a highly reactive, moisture-sensitive solid primarily used to introduce a phosphite group onto a nucleophile, most commonly an alcohol.[1][2] Its principal application is in the synthesis of phosphoramidites, which are the fundamental building blocks for automated solid-phase synthesis of oligonucleotides (DNA and RNA).[3][4] The rigid cyclic structure of OPPC offers distinct reactivity compared to acyclic analogs.
Q2: My phosphorylation yield is consistently low. What are the most common culprits?
Low yield is the most frequent issue encountered. The root cause almost always falls into one of three categories:
-
Reagent Degradation: this compound is extremely sensitive to moisture.[1] Exposure to atmospheric humidity will rapidly hydrolyze it to inactive phosphonic acids, which is the most common cause of reaction failure.
-
Suboptimal Reaction Conditions: The reaction is highly dependent on factors such as the choice of base, solvent purity, temperature, and reaction time. An inappropriate base or the presence of water in the solvent can lead to side reactions and low conversion.
-
Side Reactions and Product Instability: The desired phosphite triester product can be unstable. It can be susceptible to hydrolysis during aqueous workup or oxidation if not handled under an inert atmosphere.[5][6] Furthermore, side reactions with impurities in the starting materials can consume the reagent.
A detailed troubleshooting guide for addressing low yields is provided in the subsequent section.
Q3: How critical is the purity of my starting materials (alcohol, solvent, and base)?
Absolutely critical. The success of the phosphorylation reaction hinges on the quality of all components.
-
Alcohol/Nucleoside: Must be thoroughly dried (azeotropically distilled with pyridine or dried under high vacuum) to remove residual water. Water will compete with your substrate, hydrolyzing the this compound.
-
Solvent: Anhydrous solvents are mandatory. Use freshly distilled solvents or purchase high-purity anhydrous grades and store them over molecular sieves under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base: The base should also be anhydrous. Liquid bases like triethylamine or diisopropylethylamine should be distilled from a suitable drying agent (e.g., calcium hydride) and stored under inert gas.
Q4: What is the optimal stoichiometry for the reaction?
Typically, a slight excess of this compound is used to drive the reaction to completion. A common starting point is:
| Reagent | Stoichiometric Ratio |
| Alcohol Substrate | 1.0 equivalent |
| This compound | 1.1 - 1.3 equivalents |
| Base (e.g., Triethylamine) | 1.5 - 2.0 equivalents |
The base is used in greater excess to neutralize the HCl generated during the reaction and to catalyze the reaction. The optimal ratios may require empirical adjustment depending on the reactivity of the specific alcohol substrate.
Q5: What is the role of the base, and how do I choose the correct one?
The base serves two primary functions:
-
HCl Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated when the alcohol displaces the chloride on the phosphorus atom. Failure to remove this acid can lead to acid-catalyzed degradation of the product.
-
Catalyst: In some cases, the base can act as a nucleophilic catalyst, activating the phosphitylating agent.
Choosing a Base: A non-nucleophilic, sterically hindered tertiary amine is often preferred to minimize side reactions.
-
Triethylamine (TEA): Commonly used, but must be rigorously dried.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered than TEA, making it less likely to act as a competing nucleophile.
-
Pyridine: Can be used as both a base and a solvent, but must be exceptionally dry.
Q6: How should I properly handle and store this compound?
Due to its high sensitivity to moisture, strict handling protocols are essential.[1]
-
Storage: Store in a desiccator, preferably within a glovebox under an inert atmosphere (Argon or Nitrogen). The recommended storage temperature is typically 0-6°C.[1]
-
Handling: Weigh and dispense the reagent under an inert atmosphere (e.g., in a glovebox or under a stream of Argon). Never handle it in the open laboratory air. Use dry glassware and syringes for all transfers.
Q7: I'm seeing multiple spots on my TLC analysis post-reaction. What are the likely side products?
The formation of multiple products is a common issue, often stemming from the reagent's high reactivity and sensitivity.
-
Hydrolysis Product: The most common byproduct is the phosphonic acid formed from the reaction of this compound with water. This is often a baseline spot on TLC.
-
Oxidized Product: The desired P(III) phosphite triester can be oxidized to the corresponding P(V) phosphate. This can happen if the reaction or workup is not performed under strictly anaerobic conditions.
-
Products from Impurities: Impurities in your starting alcohol can react to form other phosphorylated species.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during phosphorylation with this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Formation (Verified by TLC, NMR, or LC-MS) | A. Degradation of this compound: The reagent was likely hydrolyzed by moisture before or during the reaction.[1] | • Purchase a fresh bottle of the reagent. • Handle the reagent exclusively under a dry, inert atmosphere (glovebox or argon balloon). • Ensure all glassware is oven-dried or flame-dried immediately before use. |
| B. Wet Solvent/Reagents: Presence of water in the reaction solvent, substrate, or base. | • Use freshly opened anhydrous solvent or distill from an appropriate drying agent. • Dry the alcohol substrate thoroughly (e.g., by co-evaporation with anhydrous toluene or pyridine). • Use freshly distilled and dried base. | |
| C. Insufficiently Reactive Alcohol: Sterically hindered alcohols may react slowly. | • Increase the reaction temperature (e.g., from 0°C to room temperature). • Increase the reaction time and monitor by TLC. • Consider using a more potent activating system if simple basing is insufficient. | |
| 2. Multiple Byproducts Observed | A. Oxidation of Product: The P(III) phosphite product was oxidized to the P(V) phosphate. | • Maintain a strict inert atmosphere throughout the reaction and workup. • Degas all solvents prior to use by bubbling with argon or nitrogen. |
| B. Incomplete Reaction: The reaction did not go to completion, leaving unreacted starting material. | • Increase the equivalents of this compound (e.g., from 1.1 to 1.5 eq). • Allow the reaction to run for a longer duration. | |
| C. Acid-Catalyzed Degradation: Insufficient base to neutralize the HCl byproduct, leading to decomposition of the product.[6] | • Ensure at least 1.5-2.0 equivalents of a dry, non-nucleophilic base are used. • Add the base to the alcohol before adding the phosphitylating agent. | |
| 3. Product Degradation During Workup/Purification | A. Hydrolysis on Silica Gel: The phosphite triester product is sensitive to the acidic nature of standard silica gel.[6] | • Neutralize the silica gel by pre-treating it with a 1-2% solution of triethylamine in the eluent, then flushing with the pure eluent. • Perform the chromatography quickly and at a low temperature if possible. |
| B. Hydrolysis During Aqueous Extraction: The product is unstable in aqueous environments, especially if acidic or basic conditions are not controlled. | • Use a pre-chilled, buffered aqueous solution (e.g., saturated sodium bicarbonate) for washes. • Minimize the duration of contact between the organic layer and the aqueous layer. • Promptly and thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate after extraction. |
Visualized Workflows and Mechanisms
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic phosphorus atom, with a base neutralizing the generated HCl.
Caption: Mechanism of phosphorylation using OPPC.
Experimental Workflow
A typical workflow from reaction setup to final product isolation.
Caption: Troubleshooting flowchart for low reaction yield.
Detailed Experimental Protocols
Protocol 1: General Phosphorylation of a Primary Alcohol
Disclaimer: This is a general guideline. Reaction times, temperatures, and purification methods must be optimized for your specific substrate. Handle all reagents and perform the reaction under a strict inert atmosphere.
Materials:
-
Alcohol substrate (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried glassware
Procedure:
-
Preparation: Set up an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon.
-
Substrate Addition: Dissolve the alcohol substrate (1.0 eq) and anhydrous DIPEA (2.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: In a separate dry flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM under argon. Transfer this solution to the reaction flask dropwise via a dry syringe over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes, stained with potassium permanganate). The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, proceed immediately to the workup and purification protocol.
Protocol 2: Workup and Purification
Materials:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0°C
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (pre-treated with triethylamine)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Quenching: Cool the reaction mixture back to 0°C and slowly add cold saturated NaHCO₃ solution to quench any unreacted phosphorochloridite.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with DCM and wash sequentially with cold saturated NaHCO₃ (2x) and brine (1x). Perform these washes quickly to minimize hydrolysis.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30°C).
-
Purification: a. Prepare a silica gel slurry in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) containing 1% triethylamine. b. Pack the column with the slurry. c. Dissolve the crude product in a minimal amount of DCM and load it onto the column. d. Elute the product using a gradient of ethyl acetate in hexanes (still containing 1% triethylamine).
-
Isolation: Combine the product-containing fractions, concentrate under reduced pressure, and place under high vacuum to remove residual solvent and triethylamine. The final product should be stored under an inert atmosphere at -20°C. [6]
References
-
Madsen, C. S., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications. Available at: [Link]
-
Nielsen, J., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2797. Available at: [Link]
- Leuck, M., & Sanghvi, Y. S. (2006). Process of purifying phosphoramidites. U.S. Patent No. 7,030,230.
-
Tang, X., & Dmochowski, I. J. (n.d.). Oligonucleotides synthesis and purification. Supporting Information. Available at: [Link]
-
Leuck, M., & Sanghvi, Y. S. (2004). Process of purifying phosphoramidites. WIPO Patent No. WO/2004/039469. Available at: [Link]
-
Beaucage, S. L. (2012). The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. Available at: [Link]
-
Aragen Bioscience. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Available at: [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1992). Improvements in the phosphoramidite procedure for the synthesis of oligodeoxyribonucleotides. Nucleic Acids Research. Available at: [Link]
-
Grokipedia. (2026). Phosphorochloridite. Available at: [Link]
-
PubChem. (n.d.). o-Phenylene phosphorochloridate. Available at: [Link]
-
Mungall, W. S., et al. (1974). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Nucleic Acids Research. Available at: [Link]
-
Martinez-Val, A., et al. (2024). Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics. Molecular & Cellular Proteomics. Available at: [Link]
-
Soderberg, T. (2019). Phosphorylation: Nomenclature and Mechanisms. YouTube. Available at: [Link]
-
CAS Database. (n.d.). This compound. Available at: [Link]
-
Manning, C. (2018). Mastering Phospho Flow: Optimizing Immune Cell Activation Assays. YouTube. Available at: [Link]
-
Lawrence, D. S. (2012). The Chemical Biology of Protein Phosphorylation. ACS Chemical Biology. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. YouTube. Available at: [Link]
-
Hoagland, R. E. (1999). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Li, L., et al. (2021). Phosphorylation is an on/off switch for 5-hydroxyconiferaldehyde O-methyltransferase activity in poplar monolignol biosynthesis. PNAS. Available at: [Link]
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- 1. This compound , 97% , 1641-40-3 - CookeChem [cookechem.com]
- 2. grokipedia.com [grokipedia.com]
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- 4. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 5. researchgate.net [researchgate.net]
- 6. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Centro de Soporte Técnico: Monitoreo del Progreso de Reacciones con o-fenilén fosforocloridito
Para: Investigadores, científicos y profesionales del desarrollo de fármacos.
Este documento sirve como una guía técnica para abordar los desafíos comunes asociados con el monitoreo de reacciones que involucran o-fenilén fosforocloridito. Como Científico de Aplicaciones Senior, el siguiente contenido se basa en una combinación de principios establecidos y experiencia práctica en el campo para garantizar la precisión y la fiabilidad.
Sección 1: Preguntas Frecuentes (FAQ) — Fundamentos del Monitoreo de Reacciones
P1: ¿Cuáles son los métodos primarios para seguir el progreso de una reacción que utiliza o-fenilén fosforocloridito?
La elección del método analítico depende en gran medida de la naturaleza de los productos y de la información específica requerida (cualitativa vs. cuantitativa). Las técnicas más empleadas son:
-
Espectroscopía de Resonancia Magnética Nuclear (RMN) de ³¹P: Es la técnica más directa y cuantitativa. El núcleo de fósforo en el o-fenilén fosforocloridito tiene una señal de desplazamiento químico distintiva que se desplaza al reaccionar.[1][2] El seguimiento de la desaparición de la señal del material de partida y la aparición de la señal del producto permite una cuantificación precisa.
-
Cromatografía en Capa Fina (TLC): Un método rápido y rentable para el monitoreo cualitativo. Es excelente para una evaluación rápida de la presencia del material de partida, la formación del producto y la aparición de subproductos.[3][4]
-
Cromatografía de Gases (GC) y Cromatografía Líquida de Alta Resolución (HPLC): Estas técnicas cromatográficas son útiles para mezclas de reacción complejas y pueden proporcionar datos cuantitativos cuando se calibran adecuadamente.[3][4][5] La GC es adecuada para compuestos volátiles y térmicamente estables, mientras que la HPLC es más versátil para una gama más amplia de analitos.
-
Espectrometría de Masas (MS): A menudo acoplada a GC o HPLC (GC-MS, LC-MS), la MS ayuda a confirmar la identidad de los productos de reacción al proporcionar información sobre su masa molecular y fragmentación.[6]
P2: ¿Cómo interpreto los espectros de RMN de ³¹P para determinar la conversión de la reacción?
La RMN de ³¹P es particularmente poderosa debido a su amplio rango de desplazamiento químico y a la abundancia natural del 100% del isótopo ³¹P.[2][7]
-
Identificación de Picos: El o-fenilén fosforocloridito presenta una señal característica. A medida que avanza la reacción, aparecerá una nueva señal correspondiente al producto fosforilado.
-
Integración: La relación de las áreas integrales de la señal del producto y la señal del material de partida se puede utilizar para determinar la conversión porcentual.
-
Conversión (%) = [Integral del Producto / (Integral del Producto + Integral del Material de Partida)] x 100
-
-
Uso de un Estándar Interno: Para una cuantificación más precisa, se puede agregar un estándar interno con una señal de ³¹P conocida y que no se superponga.
Tabla 1: Desplazamientos Químicos de RMN de ³¹P de Referencia
| Clase de Compuesto | Rango de Desplazamiento Químico (ppm, relativo a H₃PO₄ al 85%) |
| o-fenilén fosforocloridito | ~165 |
| Fosfitos de Trialquilo | 130 – 140 |
| Fosfonatos | 0 – 30 |
| Óxidos de Fosfina | 25 – 50 |
| Fosfatos de Trialquilo | -20 – 0 |
Fuente: Datos compilados de varias fuentes espectroscópicas.[8][9][10]
P3: ¿Qué consideraciones de seguridad son cruciales al manipular o-fenilén fosforocloridito?
El o-fenilén fosforocloridito es sensible a la humedad y corrosivo.[11] La exposición a la humedad puede hidrolizarlo a ácido fosforoso y catecol.
-
Manipulación: Siempre manipule el o-fenilén fosforocloridito en una campana de extracción de humos utilizando equipo de protección personal (EPP) adecuado, incluyendo guantes resistentes a productos químicos y gafas de seguridad.
-
Condiciones de Reacción: Las reacciones deben llevarse a cabo bajo una atmósfera inerte (p. ej., argón o nitrógeno) para evitar la hidrólisis. Utilice cristalería secada al horno y disolventes anhidros.
-
Toma de Muestras: Al tomar alícuotas para el análisis, utilice una jeringa seca y purgada con gas inerte para minimizar la introducción de humedad.
Sección 2: Guías de Solución de Problemas
Esta sección aborda problemas específicos que pueden surgir durante el monitoreo de la reacción.
Problema 1: Resultados de TLC ambiguos con múltiples manchas o manchas corridas.
-
Causa Raíz:
-
Hidrólisis del Material de Partida: El o-fenilén fosforocloridito es altamente sensible a la humedad, y su hidrólisis puede generar múltiples subproductos.
-
Selección Inadecuada del Eluyente: El sistema de disolventes puede no estar proporcionando una separación adecuada de los componentes de la reacción.
-
Descomposición en la Placa de TLC: Algunos compuestos de fósforo pueden degradarse en la sílica ácida.
-
-
Estrategia de Solución:
-
Verificar las Condiciones Anhidras: Asegúrese de que todos los disolventes estén secos y de que la reacción se mantenga bajo una atmósfera inerte.
-
Optimizar el Sistema de Eluyente: Pruebe una gama de polaridades de eluyentes (p. ej., diferentes proporciones de hexano/acetato de etilo) para lograr una mejor separación. Considere agregar una pequeña cantidad de trietilamina para neutralizar la acidez de la placa de sílica.
-
Utilizar Placas de TLC Alternativas: Si se sospecha de descomposición, intente usar placas de TLC de alúmina o de fase inversa.
-
Problema 2: Señales anchas o inesperadas en el espectro de RMN de ³¹P.
-
Causa Raíz:
-
Presencia de Sólidos en Suspensión: El material particulado en el tubo de RMN puede llevar a un ensanchamiento de las señales.
-
Impurezas Paramagnéticas: La contaminación con metales paramagnéticos puede causar un ensanchamiento significativo de las señales.
-
Procesos de Intercambio Químico: Si existen múltiples especies de fósforo en equilibrio, las señales pueden ensancharse o fusionarse.
-
-
Estrategia de Solución:
-
Filtrar la Muestra: Filtre la alícuota de la reacción a través de un pequeño tapón de lana de vidrio o un filtro de jeringa en el tubo de RMN.
-
Verificar la Pureza de los Reactivos: Asegúrese de que los reactivos y disolventes estén libres de impurezas metálicas.
-
RMN a Temperatura Variable: La adquisición de espectros a diferentes temperaturas puede ayudar a resolver los procesos de intercambio. Las temperaturas más bajas a menudo ralentizan el intercambio, lo que resulta en señales más nítidas.
-
Diagrama de Flujo de Solución de Problemas
Leyenda: Un diagrama de flujo para la toma de decisiones al solucionar problemas de monitoreo.
Sección 3: Protocolos Experimentales Detallados
Protocolo 3.1: Monitoreo Cuantitativo por RMN de ³¹P
Este protocolo describe un método para el monitoreo cuantitativo utilizando un estándar interno.
-
Preparación del Estándar Interno:
-
Prepare una solución madre de un estándar interno adecuado (p. ej., trifenilfosfato) en un disolvente deuterado compatible (p. ej., CDCl₃). La concentración debe ser conocida con precisión.
-
-
Configuración de la Reacción:
-
En un matraz secado al horno bajo una atmósfera inerte, disuelva sus reactivos en disolvente anhidro.
-
Tome una muestra de "tiempo cero" (t=0) antes de agregar el o-fenilén fosforocloridito.
-
-
Toma de Muestras de la Reacción:
-
A intervalos de tiempo designados, extraiga una alícuota de la mezcla de reacción (p. ej., 0.1 mL) utilizando una jeringa seca y purgada con gas inerte.
-
Transfiera rápidamente la alícuota a un vial que contenga una cantidad conocida de la solución estándar interna.
-
-
Adquisición del Espectro de RMN:
-
Transfiera la mezcla de muestra/estándar a un tubo de RMN.
-
Adquiera un espectro de RMN de ³¹P con desacoplamiento de protones.
-
Parámetros Críticos: Utilice un retardo de relajación (d1) de al menos 5 veces el T₁ más largo de cualquier señal de interés para garantizar una cuantificación precisa.
-
-
Procesamiento y Análisis:
-
Procese el espectro y corrija la fase.
-
Integre la señal del material de partida, la señal del producto y la señal del estándar interno.
-
Calcule la concentración de cada especie en relación con la concentración conocida del estándar interno.
-
Diagrama de Flujo del Protocolo de Monitoreo por RMN
Leyenda: Flujo de trabajo para el monitoreo cuantitativo de reacciones mediante RMN de ³¹P.
Sección 4: Referencias
-
Lawrence, J. F. (1987). Analytical methodology for organophosphorus pesticides used in Canada. International Journal of Environmental Analytical Chemistry, 29(4), 289-303. [Link]
-
Lawrence, J. F. (1987). Analytical Methodology for Organophosphorus Pesticides Used in Canada. Taylor & Francis Online. [Link]
-
Tan, S. K., et al. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules. [Link]
-
Kumar, V., et al. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment. [Link]
-
Wheeler, P., Bunn, R., & Edge, T. Analysis of Organophosphorus Compounds by GC/MS. Cromlab. [Link]
-
Ahamad, S., et al. (2012). Monitoring Cellular Phosphorylation Signaling Pathways into Chromatin and Down to the Gene Level. Molecular & Cellular Proteomics. [Link]
-
ResearchGate. 28 questions with answers in 31P-NMR | Scientific method. [Link]
-
PubChem. o-Phenylene phosphorochloridate. [Link]
-
Swaney, D. L., et al. (2008). Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis. Briefings in Functional Genomics and Proteomics. [Link]
-
NMR Spectroscopy. 31 Phosphorus NMR. [Link]
-
Reich, H. J. NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
UCSB Chemistry and Biochemistry. 31P - NMR Facility. [Link]
-
Steffen's Chemistry Pages. 31P chemical shifts. [Link]
-
Jain, P. (2019). 31-P NMR Spectroscopy # With Solutions CSIR NET, GATE # Spectroscopy Part- 33 # All Important Topics. YouTube. [Link]
-
Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
Zhang, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules. [Link]
-
RayBiotech. 7 Ways to Study Protein Phosphorylation. [Link]
-
Kuhl, T. L., & Chemical Biology of Protein Phosphorylation. (2007). The Chemical Biology of Protein Phosphorylation. [Link]
-
Wang, Y., et al. (2018). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. Molecules. [Link]
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- 4. tandfonline.com [tandfonline.com]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
- 7. mdpi.com [mdpi.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 31P [nmr.chem.ucsb.edu]
- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 11. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to Modern Phosphorylation: Evaluating Alternatives to o-Phenylene Phosphorochloridite
In the landscape of synthetic organic and medicinal chemistry, the introduction of a phosphate group—phosphorylation—is a pivotal transformation. It is fundamental to the synthesis of a vast array of biologically active molecules, from nucleic acids to phosphopeptides and small-molecule drugs. For decades, reagents like o-phenylene phosphorochloridite served as workhorses for this purpose. However, their limitations, including high reactivity, moisture sensitivity, and a propensity for side reactions, have driven the development of more robust and selective alternatives.
This guide provides an in-depth comparison of the leading modern alternatives to this compound, grounded in experimental evidence and practical insights. We will move beyond simple protocols to explore the underlying chemistry, helping you, the research scientist, to make informed decisions for your specific synthetic challenges.
The Shift from Traditional Reagents
Classical phosphorylating agents like phosphoryl chloride (POCl₃) and its derivatives, such as this compound, are highly reactive electrophiles. This reactivity can be a double-edged sword. While effective, it often leads to a lack of selectivity with multifunctional substrates and requires stringent anhydrous conditions. The search for milder, more selective, and user-friendly reagents has led to the widespread adoption of two major classes of phosphorus(III) compounds: phosphoramidites and H-phosphonates . These reagents have revolutionized fields like oligonucleotide synthesis and are increasingly applied to the phosphorylation of other biomolecules.
Core Alternatives: A Comparative Analysis
The two most significant and widely adopted alternatives to older phosphorochloridites are phosphoramidite and H-phosphonate reagents. Both leverage the more manageable reactivity of P(III) chemistry, followed by an oxidation step to the final P(V) phosphate product.
Phosphoramidite Chemistry: The Gold Standard for Precision
First introduced in the early 1980s, phosphoramidite chemistry has become the gold standard for the chemical synthesis of DNA and RNA.[1][2] Its success lies in the remarkable stability of the phosphoramidite monomers combined with their rapid, high-yield coupling reactions under mild acidic activation.[3]
Mechanism of Action:
The phosphoramidite method is a four-step cyclic process, most famously employed in automated solid-phase oligonucleotide synthesis.[4][] The key steps are:
-
Deprotection: Removal of an acid-labile protecting group (like dimethoxytrityl, DMT) from the 5'-hydroxyl of the growing chain.
-
Coupling: Activation of the phosphoramidite monomer by a weak acid, such as 1H-tetrazole or a derivative, which protonates the nitrogen atom. This creates a highly reactive phosphite intermediate that is readily attacked by the free hydroxyl group of the substrate.[]
-
Capping: Acetylation of any unreacted hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Conversion of the newly formed phosphite triester linkage to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water.[3]
Sources
o-Phenylene Phosphorochloridite vs. Diethyl Phosphorochloridite: A Senior Application Scientist’s Guide to Selecting the Optimal Phosphitylating Agent
An In-Depth Comparative Guide for Researchers
In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery and materials science, the precise installation of phosphorus-containing moieties is paramount. Phosphitylating agents are the workhorses of this field, enabling the formation of crucial P-O, P-N, and P-C bonds. Among the diverse options available, o-phenylene phosphorochloridite and diethyl phosphorochloridite represent two distinct yet widely utilized classes of reagents.
This guide provides a comprehensive, data-supported comparison of these two agents. Moving beyond a simple cataloging of properties, we will delve into the mechanistic nuances, practical handling considerations, and strategic applications that govern the choice between the cyclic, rigid framework of this compound and the flexible, acyclic nature of its diethyl counterpart. Our analysis is grounded in peer-reviewed literature and established protocols to ensure trustworthiness and scientific integrity.
Structural and Physicochemical Properties: The Foundation of Reactivity
The fundamental difference between these two reagents lies in their architecture. This compound incorporates the phosphorus atom into a strained, five-membered dioxaphosphole ring, while diethyl phosphorochloridite features two flexible ethoxy groups. This structural distinction is the primary determinant of their differing reactivity, stability, and steric profiles.
| Property | This compound | Diethyl Phosphorochloridite |
| CAS Number | ||
| Chemical Formula | C₆H₄ClO₂P[1] | C₄H₁₀ClO₂P[2] |
| Molecular Weight | 174.52 g/mol [1] | 156.55 g/mol [2] |
| Appearance | White to off-white solid[3][4] | Clear, colorless to yellow liquid[5] |
| Melting Point | 30-35 °C[3][4] | ~25 °C[5] |
| Boiling Point | 80 °C at 20 mmHg[3][4] | 153-155 °C at 760 mmHg[5][6] |
| Density | 1.466 g/mL at 25 °C[3][4] | 1.089 g/mL at 20 °C[5] |
| Key Feature | Cyclic, rigid structure | Acyclic, flexible structure |
| Stability | Moisture sensitive[1][4] | Moisture and air sensitive[5] |
Reactivity, Selectivity, and Mechanistic Insights
Both reagents function as electrophilic sources of phosphorus(III), reacting readily with nucleophiles such as alcohols, amines, and enolates. However, the energetic landscape of these reactions differs significantly.
This compound: Driven by Ring Strain
The reactivity of this compound is enhanced by the inherent strain of its five-membered ring. Nucleophilic attack at the phosphorus center, followed by the departure of the chloride leaving group, results in a product where this strain is partially relieved. This thermodynamic driving force often translates to faster reaction kinetics compared to acyclic analogues under similar conditions.
The resulting o-phenylene phosphite esters are themselves valuable intermediates. The cyclic structure imparts a defined stereoelectronic environment, which can be exploited in subsequent transformations. For instance, these products can serve as precursors to chiral ligands or undergo further reactions like the Arbuzov reaction to form phosphonates.[1][3]
Diethyl Phosphorochloridite: The Versatile Acyclic Workhorse
Diethyl phosphorochloridite is a versatile and widely used reagent for the straightforward synthesis of diethyl phosphite esters.[5] Its reactivity is typical of an acyclic phosphorochloridite, driven primarily by the electrophilicity of the phosphorus atom and the strength of the incoming nucleophile.
A key application lies in the formation of β-keto phosphonates and α-phosphono esters via reaction with enolates.[7] These products are crucial building blocks for the Horner-Wadsworth-Emmons olefination, a cornerstone of modern C=C bond formation. Furthermore, it serves as a deoxygenating agent for compounds like pyridine N-oxide and a dehydrating agent for converting aldoximes to nitriles.
Caption: Comparative reaction pathways for phosphitylation.
Core Applications in Synthetic Chemistry
The choice between these two reagents is often dictated by the desired final product and the specific synthetic context.
| Application Area | This compound | Diethyl Phosphorochloridite |
| General Phosphorylation | Efficiently phosphorylates alcohols and other nucleophiles.[1][3] | A standard reagent for preparing diethyl phosphite esters from alcohols and phenols.[5][8] |
| Ligand Synthesis | Used as a reactant for preparing bidentate phosphine ligands for cross-coupling reactions (e.g., Suzuki, Heck).[3] | Not typically a primary choice for rigid ligand synthesis. |
| C-P Bond Formation | Reactant for preparing vinyl-substituted spirophosphoranes and vinylphosphonates.[1] | A key reagent for synthesizing β-keto phosphonates from enolates for Horner-Wadsworth-Emmons reactions.[7] |
| Heterocycle Synthesis | Reactant for preparing pyrroles via a TMSOTf-catalyzed Arbuzov reaction.[3] | Used in various phosphorylation steps within broader synthetic sequences. |
| Redox Chemistry | Primarily used as a phosphorylation agent. | Acts as a reducing agent for nitro compounds and a deoxygenating agent for N-oxides. |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, we provide two representative experimental procedures. These protocols are designed to be self-validating, with clear steps and rationales.
Protocol 1: Solvent-Free Phosphorylation of Phenol with Diethyl Phosphorochloridite
This method, adapted from surface-mediated reaction principles, offers a high-yield, environmentally conscious approach.[9]
Rationale: The use of magnesia as a solid support and base avoids the need for organic solvents and simplifies workup, as the magnesium salts can be easily filtered off.
Materials:
-
Phenol
-
Diethyl phosphorochloridite
-
Magnesia (MgO), freshly activated
-
Mortar and pestle
-
Reaction vial
Procedure:
-
Activation of Magnesia: Heat commercial magnesia at 120 °C for at least 4 hours under vacuum to remove adsorbed water.
-
Reactant Preparation: In a dry mortar, grind 1.5 equivalents of activated magnesia to a fine powder.
-
Mixing: Add 1.0 equivalent of phenol to the mortar and mix thoroughly with the magnesia.
-
Reaction Initiation: Add 1.2 equivalents of diethyl phosphorochloridite dropwise to the mixture while continuously grinding.
-
Reaction: Continue to mix the solid paste at room temperature. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 1 hour.
-
Workup: Upon completion, add diethyl ether to the solid mixture and stir vigorously. Filter the mixture through a pad of celite to remove the magnesia and magnesium salts.
-
Isolation: Wash the filter cake with additional diethyl ether. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude diethyl phenyl phosphite. Purify further by column chromatography if necessary.
Protocol 2: General Phosphitylation of an Alcohol with this compound
This procedure outlines a standard solution-phase approach applicable to a wide range of alcohol substrates.
Rationale: Triethylamine acts as a stoichiometric base to neutralize the HCl generated during the reaction, driving it to completion. The use of a dry, aprotic solvent is critical to prevent hydrolysis of the reagent.
Materials:
-
Alcohol substrate
-
This compound
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Reagent Addition: Dissolve 1.0 equivalent of the alcohol substrate and 1.1 equivalents of triethylamine in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Phosphitylation: Slowly add a solution of 1.05 equivalents of this compound in anhydrous DCM to the cooled reaction mixture via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Workup: A white precipitate of triethylamine hydrochloride will form. Filter the reaction mixture through a sintered glass funnel under nitrogen.
-
Isolation: Rinse the precipitate with a small amount of anhydrous DCM. Combine the filtrates and remove the solvent in vacuo to afford the crude cyclic phosphite ester, which can be used directly or purified by chromatography on silica gel (pre-treated with triethylamine to prevent hydrolysis).
Caption: General workflow for solution-phase phosphitylation.
Safety and Handling: A Critical Overview
Both reagents are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
| Safety Aspect | This compound | Diethyl Phosphorochloridite |
| Primary Hazards | Causes severe skin burns and eye damage (H314).[1] Reacts violently with water (EUH014). | Highly flammable liquid and vapor (H225).[6] Causes severe skin burns and eye damage (H314).[6] May cause respiratory irritation (H335).[6] |
| Storage | Store in a dry, cool, well-ventilated place (0-6 °C) under inert atmosphere.[1][4] Moisture sensitive.[1][4] | Store in a dry, cool, well-ventilated place (2-8 °C).[5][6] Keep away from heat/flames.[6] Moisture sensitive.[5] |
| PPE | Faceshields, gloves, protective clothing. | Faceshields, gloves, flame-retardant clothing, suitable respirator. |
Note: The related compound, diethyl phosphorochloridate (CAS 814-49-3), is a potent cholinesterase inhibitor and is extremely toxic.[10][11] While diethyl phosphorochloridite has a different hazard profile, caution is always warranted when working with organophosphorus compounds.
Conclusion and Strategic Recommendations
The selection between this compound and diethyl phosphorochloridite is a strategic decision based on the desired molecular architecture and reaction outcome.
Choose this compound when:
-
A rigid, cyclic phosphite product is the target.
-
The goal is the synthesis of specific bidentate ligands for catalysis.
-
Enhanced reactivity due to ring strain is desirable to overcome a sluggish transformation.
-
Downstream chemistry will leverage the unique stereoelectronic properties of the cyclic phosphite.
Choose Diethyl Phosphorochloridite when:
-
The goal is the general synthesis of acyclic diethyl phosphite esters.
-
The target molecules are β-keto phosphonates for Horner-Wadsworth-Emmons reactions.
-
A less sterically hindered phosphitylating agent is required.
-
The reagent's reducing or deoxygenating properties are to be exploited.
Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their distinct properties, grounded in the principles outlined in this guide, will empower researchers to make informed, effective, and safe decisions in their experimental design.
References
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Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved from [Link]
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Georganics. (2016, May 6). DIETHYL CHLOROPHOSPHITE. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]
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Kaboudin, B. (1999). Phosphorylation of Phenols with Diethyl Chlorophosphonate on the Surface of Magnesia. ResearchGate. Retrieved from [Link]
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- R Discovery. (1972). Phosphorylation of alcohols with diethyl phosphorochloridodithioite.
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A Tale of Two Phosphorous Reagents: A Comparative Guide to o-Phenylene Phosphorochloridite and Phosphoramidites in Nucleic Acid Chemistry
For the modern researcher in drug development and synthetic biology, the phosphoramidite method is the undisputed gold standard for oligonucleotide synthesis.[1][2] Its robustness, high efficiency, and amenability to automation have made the creation of custom DNA and RNA sequences a routine and indispensable tool.[3][4] However, to fully appreciate the elegance and dominance of phosphoramidite chemistry, it is instructive to compare it with its more reactive and historically significant predecessors, the phosphorochloridites. This guide provides an in-depth technical comparison between o-phenylene phosphorochloridite, as a representative of the phosphorochloridite class, and the modern phosphoramidite reagents that form the backbone of nucleic acid synthesis today.
The Core Chemistry: A Fundamental Difference in Reactivity and Stability
At the heart of the comparison lies the nature of the phosphorus (III) center and its leaving group. This seemingly small chemical distinction has profound implications for the entire synthesis workflow, from reagent handling to coupling efficiency and the feasibility of automation.
Phosphoramidites , developed and popularized by Marvin Caruthers in the early 1980s, feature a diisopropylamino group attached to the phosphorus atom.[3] This amine leaving group is not inherently reactive towards the hydroxyl groups of the nucleoside. It requires activation by a weak acid, such as tetrazole or its derivatives, to be protonated and converted into a good leaving group, thereby initiating the coupling reaction.[5][] This "on-demand" activation is the cornerstone of the method's success, providing a stable, manageable reagent that reacts only when intended.[7]
This compound , on the other hand, belongs to the class of phosphorochloridites, which feature a highly reactive P-Cl bond.[8] The chloride ion is an excellent leaving group, making the reagent far more electrophilic and indiscriminately reactive towards nucleophiles, including the hydroxyl groups of nucleosides and, problematically, trace amounts of water.[7][9] This high reactivity, while a feature of earlier synthesis methods like the phosphite-triester approach, presents significant challenges in the context of a multi-step, solid-phase synthesis where precision and near-quantitative yields are paramount.[10][11]
Table 1: Comparison of Key Chemical and Physical Properties
| Property | This compound | Nucleoside Phosphoramidites |
| Chemical Formula | C₆H₄ClO₂P | (e.g., for deoxyadenosine) C₄₇H₅₂N₇O₇P |
| Molecular Weight | 174.52 g/mol | (e.g., for deoxyadenosine) ~857.9 g/mol |
| Reactive Center | P-Cl (Phosphorus-Chlorine bond)[8] | P-N (Phosphorus-Nitrogen bond)[7] |
| Reactivity | Very high, reacts readily with nucleophiles[7][8] | Moderate, requires activation by a weak acid[5][] |
| Stability | Highly sensitive to moisture[9][12] | Relatively stable, but requires anhydrous conditions and cold storage[13] |
| Handling | Requires strictly anhydrous and inert atmosphere; challenging for automation[11] | Suitable for use in automated synthesizers with appropriate solvent and reagent handling systems[2][3] |
| Byproducts of Coupling | HCl (or its salt with a base) | Diisopropylammonium salt of the activator |
The Synthesis Cycle: Control vs. Raw Power
The standard for modern oligonucleotide synthesis is the automated solid-phase phosphoramidite method, which proceeds in a four-step cycle for each nucleotide addition.[5] This cycle is a testament to the control and efficiency afforded by phosphoramidite chemistry.
The Phosphoramidite Synthesis Cycle
-
Detritylation (Deblocking): The 5'-hydroxyl group of the nucleoside attached to the solid support is deprotected by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[14] This exposes the hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is introduced along with an activator (e.g., 5-ethylthio-1H-tetrazole, ETT).[14] The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and allowing the 5'-hydroxyl of the support-bound nucleoside to attack the phosphorus center, forming a phosphite triester linkage.[5]
-
Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups (which would result in deletion mutations in the final product), a capping step is performed. This is typically achieved by acetylation using acetic anhydride and N-methylimidazole.[5]
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[14]
This four-step cycle is then repeated until the desired oligonucleotide sequence is assembled.
Caption: The four-step automated phosphoramidite synthesis cycle.
A Hypothetical Phosphorochloridite Workflow: A Glimpse into the Past
While not used for routine solid-phase synthesis today, a workflow using a phosphorochloridite like this compound would be conceptually simpler but practically far more challenging. The high reactivity of the P-Cl bond would necessitate a different approach.
-
Phosphitylation of the Incoming Nucleoside: The 3'-hydroxyl of a 5'-protected nucleoside would first be reacted with this compound to form a nucleoside o-phenylene phosphite. This step itself would need to be carefully controlled to avoid side reactions.
-
Coupling: This activated nucleoside phosphite would then be added to the deprotected 5'-hydroxyl of the support-bound nucleoside. The reaction would proceed rapidly without the need for an additional activator, but its high speed would make it difficult to control and ensure uniform coupling across the solid support.
-
Oxidation: Similar to the phosphoramidite method, the resulting phosphite triester would need to be oxidized to a stable phosphate.
A significant drawback of this approach is the lack of a capping step in the historical phosphite-triester methods, which would lead to a higher accumulation of deletion sequences. Furthermore, the generation of HCl as a byproduct of the phosphitylation and coupling steps could lead to unwanted side reactions, such as depurination of the growing oligonucleotide chain.[10]
Caption: Simplified reaction flow using a phosphorochloridite.
Performance and Practical Considerations: Why Phosphoramidites Won
The ultimate success of a synthesis method is judged by its performance in producing high-quality, full-length oligonucleotides. It is in this domain that the advantages of phosphoramidites become unequivocally clear.
Table 2: Performance and Practical Comparison
| Feature | This compound (Inferred) | Phosphoramidites |
| Coupling Efficiency | Lower and less reliable due to high reactivity and sensitivity to moisture. Prone to side reactions. | Consistently >99% with modern protocols and reagents, crucial for synthesizing long oligonucleotides.[13] |
| Side Reactions | High potential for reaction with trace water, leading to reagent quenching. Risk of side reactions due to HCl byproduct (e.g., depurination). | Well-characterized and minimized through optimized protocols (e.g., capping to prevent n-1 sequences). |
| Suitability for Automation | Poor. High reactivity and moisture sensitivity make it unsuitable for the precise, repetitive fluid handling of automated synthesizers.[10] | Excellent. The cornerstone of modern automated DNA/RNA synthesis.[1][3] |
| Versatility | Limited. Primarily a phosphitylating agent.[9] The resulting o-phenylene protecting group would require specific deprotection steps. | Highly versatile. A wide range of modified phosphoramidites are commercially available for introducing labels, modified bases, and backbone alterations.[15] |
| Deprotection | Would require a specific deprotection step to remove the o-phenylene group from the phosphate backbone, in addition to standard base and support cleavage. | Well-established and optimized deprotection protocols using reagents like ammonium hydroxide or AMA (ammonia/methylamine).[15] |
Experimental Protocols: A Glimpse into the Lab
The following provides a high-level overview of the key experimental steps, highlighting the practical differences in handling these two classes of reagents.
Protocol 1: Standard Phosphoramidite Coupling on an Automated Synthesizer
Objective: To couple a phosphoramidite monomer to a solid-support-bound oligonucleotide.
Methodology:
-
Reagent Preparation:
-
Nucleoside phosphoramidite monomers are dissolved in anhydrous acetonitrile to a specified concentration (e.g., 0.1 M).
-
An activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile) is prepared.
-
All reagents are loaded onto a pre-programmed automated DNA/RNA synthesizer.
-
-
Deblocking: The synthesis column containing the solid support is washed with anhydrous acetonitrile. The deblocking solution (3% DCA or TCA in dichloromethane) is passed through the column for a programmed time (e.g., 60-180 seconds) to remove the 5'-DMT group. The column is then washed again with anhydrous acetonitrile.
-
Coupling: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The mixture is allowed to react for a specified coupling time (e.g., 30-120 seconds for standard DNA). The column is then washed with anhydrous acetonitrile.
-
Capping and Oxidation: The capping and oxidation steps are performed as per the synthesizer's pre-programmed protocols to block failures and stabilize the newly formed internucleotide linkage.
Self-Validation: The efficiency of each coupling step is monitored by measuring the absorbance of the cleaved DMT cation, which has a characteristic orange color and strong absorbance at 498 nm. Consistent, high absorbance readings confirm successful coupling at each cycle.
Protocol 2: Conceptual Phosphitylation with this compound (Solution Phase)
Objective: To phosphitylate the 3'-hydroxyl of a 5'-protected nucleoside.
Methodology (Hypothetical, based on general phosphorochloridite reactivity):
-
Strict Anhydrous Conditions: A 5'-O-DMT protected nucleoside is rendered completely anhydrous by co-evaporation with anhydrous pyridine. The reaction vessel is maintained under a strictly inert atmosphere (e.g., argon).
-
Reagent Addition: The anhydrous nucleoside is dissolved in a dry, non-protic solvent (e.g., THF) containing a non-nucleophilic base (e.g., 2,6-lutidine). The solution is cooled (e.g., to -78 °C).
-
Phosphitylation: A solution of this compound in the same dry solvent is added dropwise to the cooled nucleoside solution. The reaction progress would be monitored by TLC or ³¹P NMR.
-
Workup: The reaction would be quenched, and the product, a highly reactive nucleoside o-phenylene phosphite, would need to be purified under anhydrous conditions, a technically demanding process.[11]
Trustworthiness and Challenges: This protocol is inherently less trustworthy for high-fidelity synthesis compared to the phosphoramidite method. The extreme moisture sensitivity of this compound means that even minute traces of water would hydrolyze the reagent, leading to failed reactions and low yields. The high reactivity makes it difficult to prevent side reactions, and the purification of the activated monomer is non-trivial.[7][11]
Conclusion: An Evolved Chemistry for a Demanding Field
The comparison between this compound and phosphoramidites is not merely a choice between two reagents, but a reflection of the evolution of chemical synthesis. While phosphorochloridites represent an early, powerful approach to forming phosphorus-oxygen bonds, their indiscriminate reactivity and instability are ill-suited for the demands of modern, high-fidelity oligonucleotide synthesis.[10]
Phosphoramidite chemistry, with its elegant mechanism of controlled activation, superior stability, and compatibility with automated solid-phase synthesis, provides the precision and reliability required by researchers in genomics, diagnostics, and therapeutics.[1][4] It stands as a testament to how the nuanced control of chemical reactivity can unlock revolutionary technologies. For professionals in the field, understanding this comparison not only provides a deeper appreciation for the current state-of-the-art but also offers a valuable perspective on the principles of reagent design and reaction control in complex, multi-step synthesis.
References
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Hogrefe, R. A Short History of Oligonucleotide Synthesis. TriLink BioTechnologies.
-
Synthesis of amino acid phosphoramidate monoesters via H-phosphonate intermediates. Current Protocols in Nucleic Acid Chemistry.
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The Evolution of Oligonucleotide Synthesis: From Single Strands to High-Throughput Oligo Pools. Synbio Technologies.
-
Solid-phase oligonucleotide synthesis. ATDBio Ltd.
-
Solid-Phase Oligonucleotide Synthesis. Danaher Life Sciences.
-
Microwave-assisted phosphitylation of DNA and RNA nucleosides and their analogs. PubMed.
-
o-Phenylene phosphorochloridate, technical grade. Sigma-Aldrich.
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A Comparative Guide to Phosphoramidite and H-Phosphonate Oligonucleotide Synthesis. Benchchem.
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Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. MDPI.
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o-Phenylene phosphorochloridate. Santa Cruz Biotechnology, Inc.
-
The Chemical Synthesis of Oligonucleotides. SlideShare.
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This compound , 97% , 1641-40-3. CookeChem.
-
Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. National Institutes of Health.
-
Phosphorochloridite. Grokipedia.
-
Synthesis and Anti-Retroviral Activity of O,O′-BIS (3′-Azido-2′,3′-Dideoxythymidin-5′-yl) Phosphoram... ResearchGate.
-
The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution. Journal of the Chemical Society, Perkin Transactions 1.
-
This compound 97%. Sigma-Aldrich.
-
H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers.
-
Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. National Institutes of Health.
-
H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. National Institutes of Health.
-
Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Deep Blue Repositories.
-
Reagents for Nucleic Acid Synthesis. FUJIFILM Wako Pure Chemical Corporation.
-
Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Technology Networks.
-
o-Phenylene phosphorochloridate. PubChem.
-
1,2-PHENYLENE PHOSPHOROCHLORIDITE. ChemicalBook.
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On-demand synthesis of phosphoramidites. ResearchGate.
-
A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. National Institutes of Health.
-
The Art of Phosphitylation. Entegris.
-
DNA Oligonucleotide Synthesis. Sigma-Aldrich.
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Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4. Semantic Scholar.
-
Phosphoramidite Chemistry for DNA and RNA Synthesis. BOC Sciences.
-
Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. PubMed.
-
Locked nucleic acid synthesis. PubMed.
-
Accelerated, high-quality photolithographic synthesis of RNA microarrays in situ. National Institutes of Health.
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Nucleic Acid Chemistry. FUJIFILM Wako Pure Chemical Corporation.
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- 3. atdbio.com [atdbio.com]
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Comparative Guide to Analytical Methods for Confirming Phosphorylation by o-Phenylene Phosphorochloridite
Introduction
In the landscape of synthetic organic chemistry and chemical biology, the precise and efficient formation of phosphate esters is a cornerstone of numerous research endeavors, from the synthesis of nucleic acids and phospholipids to the modification of proteins and small molecule drugs. o-Phenylene phosphorochloridite has emerged as a valuable reagent in this context, offering a reactive phosphorus(III) center for the phosphorylation of hydroxyl groups.[1] The successful incorporation of a phosphate moiety is, however, only half the battle. Rigorous analytical confirmation is paramount to ensure the desired reaction has proceeded as intended, to quantify the extent of phosphorylation, and to characterize the resulting product.
This guide provides a comprehensive comparison of the primary analytical methodologies employed to confirm phosphorylation following a reaction with this compound. We will delve into the theoretical underpinnings of each technique, provide field-proven insights into their practical application, and present detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate analytical strategy for their specific needs.
The Chemistry of Phosphorylation with this compound
This compound (2-chloro-1,3,2-benzodioxaphosphole) is a cyclic phosphorochloridite. Its reaction with an alcohol (R-OH) in the presence of a base, typically a tertiary amine like pyridine or triethylamine, proceeds via a nucleophilic attack of the hydroxyl oxygen on the phosphorus atom, displacing the chloride ion. This initially forms a phosphite triester intermediate. Subsequent oxidation, often with an agent like iodine in the presence of water or a peroxide, converts the P(III) center to the more stable P(V) phosphate triester.
The general reaction scheme is as follows:
-
Phosphitylation: R-OH + C₆H₄O₂PCl + Base → R-O-P(OC₆H₄O) + Base·HCl
-
Oxidation: R-O-P(OC₆H₄O) + [O] → R-O-P(O)(OC₆H₄O)
Confirmation of this two-step process requires analytical techniques that can distinguish the starting material, the intermediate phosphite, and the final phosphate product.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of phosphorylated compounds. Its ability to probe the local chemical environment of specific nuclei provides definitive evidence of bond formation and structural changes.
A. ³¹P NMR Spectroscopy: Direct Observation of Phosphorus
Expertise & Experience: ³¹P NMR is the most direct method for confirming phosphorylation.[2] The phosphorus-31 nucleus is 100% naturally abundant and has a spin of ½, making it readily detectable.[2][3][4] The chemical shift of the ³¹P nucleus is highly sensitive to its oxidation state and bonding environment, providing a clear distinction between the starting phosphorochloridite, the phosphite intermediate, and the final phosphate product.[4]
Trustworthiness: The wide chemical shift range of ³¹P NMR (approximately 700 ppm) minimizes the likelihood of signal overlap, ensuring that the signals from different phosphorus-containing species are well-resolved.[3] This allows for not only qualitative confirmation but also quantitative analysis of the reaction mixture, enabling the determination of reaction conversion and product purity.[3]
Expected Results:
-
This compound (starting material): A sharp singlet in the region of δ 170-180 ppm.
-
Phosphite triester intermediate: A singlet in the region of δ 130-140 ppm.
-
Phosphate triester product: A singlet in the region of δ -10 to 10 ppm.
The significant upfield shift upon oxidation from P(III) to P(V) is a hallmark of successful phosphorylation.
Experimental Protocol: ³¹P NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture or purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a broadband probe tuned to the ³¹P frequency.
-
Set the spectral width to encompass the expected chemical shift range (e.g., -50 to 200 ppm).
-
Employ proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio. A relaxation delay (d1) of 2-5 seconds is typically sufficient.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and reference the chemical shifts. 85% H₃PO₄ is commonly used as an external standard (δ 0.0 ppm).
B. ¹H and ¹³C NMR Spectroscopy: Corroborative Evidence
While ³¹P NMR provides direct evidence, ¹H and ¹³C NMR offer valuable complementary information. The coupling of protons and carbons to the phosphorus nucleus (J-coupling) provides through-bond connectivity information, confirming the attachment of the phosphate group to the desired hydroxyl-bearing molecule.
Expertise & Experience: In ¹H NMR, protons on the carbon atom directly attached to the phosphate oxygen will often show coupling to the ³¹P nucleus, resulting in a doublet or a doublet of doublets. The magnitude of this coupling constant (typically 2-15 Hz) is characteristic of the number of bonds separating the proton and phosphorus atoms. Similarly, in ¹³C NMR, the carbon atom bonded to the phosphate oxygen will exhibit a doublet due to coupling with the ³¹P nucleus.
II. Mass Spectrometry (MS): High Sensitivity for Molecular Weight Determination
Mass spectrometry is an indispensable tool for confirming the molecular weight of the phosphorylated product.[5][6][7] Its high sensitivity makes it particularly useful for analyzing small quantities of material and for detecting low-abundance phosphorylated species.[5][6]
A. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)
Expertise & Experience: ESI is a soft ionization technique well-suited for analyzing polar and thermally labile molecules, including many phosphorylated compounds.[5] It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). MALDI is another soft ionization technique that is particularly effective for larger molecules like peptides and proteins.[8]
Trustworthiness: The high mass accuracy of modern mass spectrometers allows for the confident determination of the elemental composition of the product. The expected mass increase upon phosphorylation is a key diagnostic feature. For the addition of the o-phenylene phosphate group, the mass will increase by 155.0054 Da (C₆H₄O₃P).
Data Presentation: Expected Mass Shifts
| Modification | Chemical Formula | Monoisotopic Mass (Da) |
| o-phenylene phosphite | C₆H₄O₂P | 139.0000 |
| o-phenylene phosphate | C₆H₄O₃P | 155.0054 |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or acetic acid is often added to promote protonation.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC-MS) for separation of components prior to analysis.[9]
-
Instrument Settings:
-
Operate the instrument in positive or negative ion mode, depending on the analyte.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the target molecule.
-
-
Data Analysis: Analyze the resulting mass spectrum for the presence of the expected molecular ion peak corresponding to the phosphorylated product.
B. Tandem Mass Spectrometry (MS/MS): Unveiling Fragmentation Patterns
Expertise & Experience: MS/MS provides further structural confirmation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[10] For phosphorylated molecules, a characteristic neutral loss of the phosphate group is often observed.[10]
Trustworthiness: The fragmentation pattern can provide information about the site of phosphorylation in more complex molecules. For instance, in phosphopeptides, the fragmentation pattern can be used to pinpoint the specific amino acid residue that has been modified.[8][10]
III. Chromatographic Methods: Separation and Quantification
Chromatographic techniques are essential for assessing the purity of the phosphorylated product and for monitoring the progress of the reaction.
A. High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a powerful technique for separating the components of a reaction mixture based on their polarity.[11] Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is commonly employed.[9][12] The starting alcohol, the less polar phosphite intermediate, and the more polar phosphate product will typically have different retention times, allowing for their separation and quantification.[11]
Trustworthiness: By comparing the retention time of the major product peak with that of an authentic standard (if available), one can confirm the identity of the product. The peak area can be used to determine the purity of the product and the yield of the reaction.
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Column and Mobile Phase:
-
Select a suitable reversed-phase column (e.g., C18, 5 µm particle size).
-
Use a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection and Detection: Inject a small volume of the sample onto the column and monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm if the molecule contains a chromophore).
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the components.
B. Thin-Layer Chromatography (TLC)
Expertise & Experience: TLC is a simple, rapid, and inexpensive method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the disappearance of the starting material and the appearance of the product.
Trustworthiness: While not as quantitative or as high-resolution as HPLC, TLC provides a quick qualitative assessment of the reaction. The relative polarities of the components can be inferred from their retention factors (Rƒ values). The phosphate product is typically more polar than the starting alcohol and will have a lower Rƒ value.
Comparison Summary and Recommendations
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| ³¹P NMR | Nuclear magnetic resonance of the phosphorus nucleus | Unambiguous structural confirmation, oxidation state of phosphorus, quantitative analysis | Direct detection, high resolution, non-destructive | Lower sensitivity than MS, requires specialized equipment |
| ¹H & ¹³C NMR | Nuclear magnetic resonance of proton and carbon nuclei | Confirms connectivity through P-H and P-C coupling | Provides full structural context | Indirect evidence of phosphorylation |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Molecular weight confirmation, elemental composition | High sensitivity, small sample requirement | Does not provide direct structural information on its own |
| Tandem MS (MS/MS) | Fragmentation of selected ions | Structural information, site of phosphorylation | Provides connectivity information | Can be complex to interpret |
| HPLC | Differential partitioning between stationary and mobile phases | Purity assessment, reaction monitoring, quantification | High resolution, quantitative | Requires method development, destructive |
| TLC | Differential partitioning on a solid support | Reaction monitoring, qualitative assessment | Rapid, inexpensive, simple | Low resolution, not quantitative |
Recommendations for a Self-Validating Workflow:
A robust and self-validating analytical workflow for confirming phosphorylation with this compound should ideally incorporate a combination of these techniques.
Caption: Recommended analytical workflow for confirming phosphorylation.
For initial reaction monitoring, TLC is invaluable for its speed and simplicity. Upon reaction completion, HPLC provides a quantitative measure of purity and conversion. For definitive structural confirmation, a combination of Mass Spectrometry to confirm the molecular weight and ³¹P NMR to directly observe the formation of the phosphate ester is the gold standard. ¹H and ¹³C NMR provide crucial corroborating evidence of the new covalent bond. This multi-faceted approach ensures the highest level of scientific integrity and provides a self-validating system for confirming successful phosphorylation.
References
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McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology, 5(5), 591–602. [Link]
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Salomon, A. R., Ficarro, S. B., Brill, L. M., Brinker, A., Phung, Q. T., Ericson, C., ... & Peters, E. C. (2003). Profiling of tyrosine phosphorylation pathways in human cells using mass spectrometry. Proceedings of the National Academy of Sciences, 100(2), 443–448. [Link]
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Mann, M., Ong, S. E., Grønborg, M., Steen, H., Jensen, O. N., & Pandey, A. (2002). Analysis of protein phosphorylation using mass spectrometry: deciphering the phosphoproteome. Trends in biotechnology, 20(6), 261-268. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Phosphoserine on Primesep B Column. Retrieved from [Link]
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Cade-Menun, B. J. (2005). Characterizing phosphorus in environmental and agricultural samples by 31P nuclear magnetic resonance spectroscopy. Talanta, 66(2), 359-371. [Link]
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M-to-Z Biolabs. (n.d.). What Are the Methods for Detecting Protein Phosphorylation. Retrieved from [Link]
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Gauci, V. J., & Loo, R. R. O. (2008). Characterization of Phosphorylated Proteins Using Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 492, 115–126. [Link]
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Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical reviews, 101(2), 269-296. [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
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Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]
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Chemguide. (n.d.). replacing the -oh group in alcohols by a halogen. Retrieved from [Link]
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YouTube. (2015, February 7). Alcohols Advanced 6. Reaction of ethanol with PCl5. Retrieved from [Link]
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Wu, J., V-T-Nguyen, J., & Li, L. (2005). Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 77(22), 7343–7351. [Link]
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Humphrey, S. J., James, D. E., & Mann, M. (2015). Proteomics reveals signatures of insulin signaling and enables systematic discovery of phosphorylation motifs. Nature biotechnology, 33(9), 992-995. [Link]
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Hirai, T., & Ichikawa, M. (2000). A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation. Neuroscience Research Communications, 26(2), 117-124. [Link]
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ResearchGate. (n.d.). Phosphorylation pattern analysis. A, HPLC chromatogram of the reaction.... Retrieved from [Link]
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A Comparative Guide to the HPLC Analysis of Reactions with o-Phenylene Phosphorochloridite
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of reactions involving o-phenylene phosphorochloridite. Designed for researchers, scientists, and professionals in drug development, this document offers objective, data-driven insights to facilitate robust and reliable analytical workflows.
Introduction: The Analytical Imperative for this compound Reactions
This compound is a pivotal reagent in modern organic synthesis, primarily utilized as a phosphorylation agent.[1] Its applications are diverse, ranging from the synthesis of bakkane sesquiterpenes to the preparation of various organophosphorus compounds.[1] The high reactivity of the P(III) center, however, makes it susceptible to side reactions, primarily hydrolysis and oxidation, which can lead to complex reaction mixtures.
Consequently, the ability to accurately monitor the progress of these reactions and characterize the resulting products and impurities is paramount. HPLC has emerged as a powerful and versatile tool for this purpose, offering high resolution and sensitivity for the separation and quantification of the various components in the reaction milieu.
Navigating the Challenges in HPLC Analysis
The analysis of reactions with this compound and related phosphitylating agents by HPLC is not without its challenges. The inherent instability of these P(III) compounds necessitates careful method development to prevent on-column degradation, which can lead to inaccurate quantification and misidentification of species.[2][3] Key challenges include:
-
Moisture Sensitivity: this compound readily hydrolyzes in the presence of water.[1] This necessitates the use of anhydrous solvents for sample preparation and mobile phases to maintain sample integrity.
-
Oxidative Instability: The phosphorus (III) center is easily oxidized to phosphorus (V).[2][3] This can occur during sample preparation, on the HPLC column, or even in the autosampler. This degradation can be mitigated by using fresh, de-gassed solvents and, in some cases, by adding antioxidants to the mobile phase.[3]
-
Complexity of Reaction Mixtures: Reactions involving this compound can yield a mixture of the desired product, unreacted starting materials, and various byproducts arising from hydrolysis, oxidation, and other side reactions. A robust HPLC method must be able to resolve all these components.
HPLC Methodologies: A Comparative Analysis
The selection of the appropriate HPLC method is critical for achieving a successful separation. Reversed-phase HPLC is the most commonly employed technique for the analysis of phosphoramidites and related compounds due to its versatility and wide applicability.[2][4][5]
Column Selection: The Heart of the Separation
The choice of stationary phase is a crucial determinant of selectivity and resolution. For compounds related to this compound, C18 columns are a frequent first choice.
| Column Type | Principle | Advantages for This Application | Disadvantages for This Application |
| C18 (Octadecyl) | Reversed-phase chromatography based on hydrophobic interactions. | Excellent retention and separation of moderately polar to nonpolar organophosphorus compounds.[6][7] Widely available with a variety of particle sizes and pore dimensions. | Potential for irreversible adsorption of highly polar compounds. May require ion-pairing reagents for very polar analytes. |
| C8 (Octyl) | Reversed-phase chromatography with shorter alkyl chains than C18. | Less retentive than C18, which can be advantageous for highly hydrophobic compounds, leading to shorter analysis times. | May provide insufficient retention for more polar analytes. |
| Phenyl | Reversed-phase chromatography with phenyl groups bonded to the silica. | Offers alternative selectivity due to π-π interactions with aromatic analytes, which can be beneficial for separating compounds with aromatic moieties. | May exhibit lower stability at extreme pH values compared to C18. |
| Cyano | Can be used in both normal-phase and reversed-phase modes. | Provides different selectivity compared to alkyl-bonded phases. Can be useful for separating isomers.[8] | Generally less robust than C18 phases. |
Expert Insight: For initial method development, a solid-core C18 column is often a good starting point as it can provide high efficiency and resolution.[6][7]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is the most powerful tool for optimizing selectivity in reversed-phase HPLC.[9] A typical mobile phase for the analysis of phosphitylating agents consists of an aqueous component and an organic modifier, usually acetonitrile or methanol.
-
Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths.[10] Methanol can offer different selectivity and is a viable alternative.
-
Aqueous Component & Additives:
-
Buffers: Buffers such as ammonium acetate are commonly used to control the pH and improve peak shape.[5][6]
-
Ion-Pairing Reagents: For more polar, ionic species, ion-pairing reagents like tetrabutylammonium salts can be added to the mobile phase to enhance retention on a reversed-phase column.
-
Antioxidants: To prevent on-column oxidation of sensitive P(III) species, a small amount of an antioxidant like tris(2-carboxyethyl)phosphine (TCEP) can be added to the aqueous mobile phase.[3]
-
Workflow for Mobile Phase Optimization:
Caption: A typical workflow for mobile phase optimization in reversed-phase HPLC.
Detection Methods: Visualizing the Analytes
The choice of detector depends on the properties of the analytes and the desired sensitivity.
| Detector | Principle | Advantages | Disadvantages |
| UV-Vis (DAD/PDA) | Measures the absorbance of UV or visible light by the analytes. | Robust, reliable, and widely available. Provides spectral information that can aid in peak identification.[5] | Requires the analyte to have a chromophore. May have limited sensitivity for some compounds. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Highly sensitive and selective. Provides molecular weight and structural information, which is invaluable for impurity identification.[2][6][7] | More expensive and complex than UV detectors. |
| Charged Aerosol Detector (CAD) | Nebulizes the eluent and detects the charge of the resulting aerosol particles. | Universal detector that does not require a chromophore. Provides a more uniform response for different analytes compared to UV. | Can be sensitive to mobile phase composition and gradient changes. |
Expert Insight: For impurity profiling and structural elucidation of unknown byproducts, coupling HPLC with a high-resolution mass spectrometer (LC-MS) is the gold standard.[5][6][7]
Head-to-Head Comparison: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other analytical techniques can also provide valuable information for monitoring reactions with this compound.
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC-UV | Purity assessment and quantification of the main component and impurities.[5] | High precision and accuracy for quantitative analysis. Robust and widely used in quality control.[11] | Requires chromophores for detection. Limited structural information. |
| LC-MS | Impurity identification, structural elucidation, and quantification.[5] | Provides molecular weight and fragmentation data for definitive identification of unknowns.[2][6] High sensitivity. | Higher cost and complexity. |
| ³¹P NMR Spectroscopy | Purity assessment, quantification of phosphorus-containing species, and structural confirmation.[5][12] | Directly observes the phosphorus nucleus, providing detailed information about the chemical environment of the phosphorus atom.[13] Can distinguish between P(III) and P(V) species. | Lower sensitivity compared to HPLC.[14] May not be suitable for complex mixtures without prior separation. |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative analysis. | Simple, fast, and inexpensive. Good for a quick check of reaction progress. | Not quantitative. Lower resolution compared to HPLC. |
Logical Flow for Technique Selection:
Caption: Decision tree for selecting the appropriate analytical technique.
Detailed Experimental Protocol: A Starting Point
This protocol provides a general starting point for the reversed-phase HPLC analysis of a reaction mixture containing this compound and its derivatives. Method optimization will be required based on the specific analytes.
Instrumentation:
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a mass spectrometer.
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Detection: DAD at 260 nm and/or MS in positive and negative ion modes.
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture.
-
Dilute the quenched reaction mixture with anhydrous acetonitrile to a final concentration of approximately 0.1 mg/mL.[2]
-
Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Analyze immediately to minimize degradation.
System Suitability:
-
Inject a standard solution of the starting material and expected product to determine retention times and resolution.
-
The resolution between critical pairs should be >1.5.
-
The tailing factor for the main peaks should be between 0.8 and 1.5.
Conclusion
The successful HPLC analysis of reactions involving this compound hinges on a thorough understanding of the analyte's stability and the careful selection and optimization of chromatographic parameters. Reversed-phase HPLC, particularly when coupled with mass spectrometry, offers a powerful platform for monitoring reaction progress, quantifying products, and identifying impurities. By following a systematic approach to method development and considering the comparative strengths of alternative techniques, researchers can ensure the generation of accurate and reliable analytical data, which is essential for advancing research and development in the pharmaceutical and chemical industries.
References
- Thermo Fisher Scientific. (n.d.). LC/UV/HRAM MS-based impurity profiling and structure elucidation of phosphoramidite raw materials used for oligonucleotide synthesis.
- Patil, S. S., et al. (2015). Separation and speciation of organophosphorus pesticides based on hydrolysis using reverse phase HPLC. Journal of Chemical and Pharmaceutical Research, 7(4), 1032-1036.
- Waters Corporation. (2021). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides.
- Thermo Fisher Scientific. (2023). Impurity analysis of phosphoramidites for producing oligo therapeutics.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Quality Control of Synthesized Phosphoramidites.
- US Pharmacopeia (USP). (n.d.). Quality Standards for DNA phosphoramidite raw materials.
- International Journal of Current Microbiology and Applied Sciences. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides.
- Priebe, S. R. (1984). Determination of Organophosphorus Compounds by HPLC with Post-Column P.
- ResearchGate. (2025). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector.
- MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
- LCGC International. (2020). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC.
- Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ZirChrom. (2004). Method Development Guide.
- Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance.
- PubMed. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis.
- Pharma Learning In Depth. (2026). HPLC Method Development & Optimization. YouTube.
- ResearchGate. (2019). High Performance Liquid Chromatography for the Determination of Chelating Agents in Waste Water.
- Sigma-Aldrich. (n.d.). This compound 97%.
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- ResearchGate. (2018). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
- New Journal of Chemistry. (2020). Monitoring of phosphatase and kinase activity using 31P NMR spectroscopy.
- CookeChem. (2022). This compound, 97%.
- Analytical Methods. (2021). Improved on-line benchtop 31P NMR reaction monitoring via Multi-Resonance SHARPER.
- Sigma-Aldrich. (n.d.). o-Phenylene phosphorochloridate technical grade.
- PubChem. (n.d.). o-Phenylene phosphorochloridate.
- LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- UST Journals. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes.
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A Researcher's Guide to Phosphite Ester Formation: Validation by 31P NMR Spectroscopy
For professionals in synthetic chemistry and drug development, the creation of phosphite esters represents a critical step in the synthesis of oligonucleotides, phospholipids, and a variety of organophosphorus compounds. The trivalent nature of the phosphorus atom in these molecules makes them both versatile synthetic intermediates and susceptible to unwanted side reactions, most notably oxidation. Consequently, rigorous validation of their formation is not merely a procedural formality but a cornerstone of synthetic success. This guide provides an in-depth comparison of analytical methods, establishing why ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for this purpose and offering field-proven protocols for its application.
The Analytical Challenge: Why Direct Observation of Phosphorus Matters
The synthesis of a phosphite ester, typically involving the reaction of an alcohol with a phosphitylating agent (like a phosphoramidite or a dialkyl phosphite), is a transformation centered on the phosphorus atom. While techniques like Thin-Layer Chromatography (TLC), Mass Spectrometry (MS), and even ¹H NMR can suggest that a reaction has occurred, they provide indirect evidence. They monitor the fate of the organic moieties but leave the most critical question—the state of the phosphorus center—unanswered. Has the desired P(III) species formed, or has it oxidized to the P(V) phosphate? Is the starting material fully consumed? ³¹P NMR directly interrogates the phosphorus nucleus, providing unambiguous answers.
The unique properties of the ³¹P isotope make it exceptionally well-suited for NMR analysis[1][2][3]:
-
100% Natural Abundance: Unlike ¹³C, the ³¹P nucleus is the only naturally occurring isotope of phosphorus, making the technique inherently sensitive without the need for isotopic enrichment[1].
-
Spin Quantum Number of ½: This property leads to sharp, well-resolved NMR signals, simplifying spectral interpretation[1][4].
-
Wide Chemical Shift Range: The chemical shift of ³¹P is highly sensitive to its electronic environment, including oxidation state and the nature of its substituents. The typical range spans over 500 ppm, which is significantly wider than for ¹H NMR[1][5][6]. This vast range ensures that signals from different phosphorus-containing species—starting materials, intermediates, the desired product, and byproducts—are usually well-separated, minimizing the signal overlap that can plague ¹H NMR spectra[5][7].
-
Spectral Simplicity: In many cases, each unique phosphorus-containing molecule in a sample produces a single, distinct signal (or multiplet), leading to clean, easily interpretable spectra[3][5].
Decoding the Spectrum: Chemical Shifts and Couplings
The power of ³¹P NMR lies in its ability to differentiate phosphorus species based on their distinct chemical shifts (δ). In the context of phosphite ester synthesis, the key distinction is between the P(III) starting materials/products and the P(V) oxidized byproducts.
| Compound Class | Typical ³¹P Chemical Shift (δ, ppm) | Key Features |
| Dialkyl Phosphites (e.g., (RO)₂P(O)H) | +5 to +10 | Starting material. Exhibits a large one-bond P-H coupling (¹JP-H) of 600-750 Hz, appearing as a doublet in a proton-coupled spectrum.[6][8] |
| Phosphoramidites | +140 to +150 | Common starting material in oligonucleotide synthesis.[3] |
| Trialkyl Phosphites (e.g., (RO)₃P) | +130 to +140 | Desired P(III) product. Typically a singlet in a proton-decoupled spectrum. |
| Phosphate Esters (e.g., (RO)₃P=O) | -5 to +5 | Common P(V) oxidation byproduct. Appears in the same region as phosphoric acid (the standard).[1] |
| Phosphoric Acid (H₃PO₄) | 0 | The universal reference standard for ³¹P NMR.[1][4] |
A critical diagnostic feature is the disappearance of the large ¹JP-H coupling when a dialkyl phosphite is converted to a trialkyl phosphite. The starting material signal is a distinct doublet, while the product signal is a singlet at a completely different chemical shift. This provides a clear, self-validating system for monitoring the reaction's progress.
A Validated Experimental Workflow for Reaction Monitoring
This protocol is designed to provide an unambiguous validation of phosphite ester formation by tracking the conversion of starting materials to products.
Caption: Workflow for ³¹P NMR validation of phosphite ester formation.
Step-by-Step Methodology:
-
Baseline Spectrum (t=0):
-
Causality: Before initiating the reaction, it is crucial to obtain a clean spectrum of your starting materials. This spectrum serves as your reference, confirming the identity and purity of the phosphorus-containing reagent.
-
Protocol: In an NMR tube, dissolve the alcohol and the phosphitylating agent (e.g., diethyl phosphite) in a suitable deuterated solvent (e.g., CDCl₃). Acquire a proton-decoupled ³¹P NMR spectrum. You should observe a single signal corresponding to your phosphorus reagent (e.g., a singlet near +7 ppm for diethyl phosphite, though it exists in tautomeric equilibrium). If you acquire a proton-coupled spectrum, you will see the characteristic large doublet.
-
-
Reaction Initiation and Monitoring:
-
Causality: Real-time or periodic monitoring allows you to track the consumption of starting material and the emergence of the product, providing insight into reaction kinetics and helping to determine the point of completion.
-
Protocol: To the NMR tube containing the baseline mixture, add the catalyst or reagent required to initiate the reaction (e.g., a base for a transesterification reaction). Immediately begin acquiring spectra at set intervals. For a typical reaction, time points of 15 minutes, 1 hour, and 4 hours are informative.
-
-
Final Product Analysis:
-
Causality: The final spectrum provides a definitive assessment of the reaction outcome, allowing for the calculation of conversion and the identification of any phosphorus-containing byproducts.
-
Protocol: After the reaction is deemed complete (e.g., by TLC or after a standard overnight period), acquire a final, high-quality ³¹P NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Interpretation: In a successful reaction, the signal for the starting material will have disappeared, replaced by a new signal in the expected region for the phosphite ester product (e.g., ~+135 ppm). The presence of a signal near 0 ppm would indicate the formation of an undesirable P(V) phosphate byproduct due to oxidation.
-
Comparative Analysis: ³¹P NMR vs. Alternative Techniques
While other analytical methods have their place, none offer the direct, quantitative, and structurally informative data that ³¹P NMR provides for this specific application.
| Technique | Advantages | Disadvantages | Suitability for Phosphite Ester Validation |
| ³¹P NMR | Direct observation of the P atom; Excellent signal dispersion; High sensitivity to oxidation state; Often simple, clean spectra.[1][3][5] | Requires access to an NMR spectrometer; Accurate quantification requires specific acquisition parameters (inverse-gated decoupling) to suppress NOE.[6] | Excellent. The gold standard for confirming structure, purity, and conversion. |
| ¹H / ¹³C NMR | Widely available; Provides information on the entire organic structure. | Spectra can be complex and crowded; Key signals may overlap or show only subtle changes upon reaction.[5] | Fair. Good for confirming changes to the organic backbone but indirect and often ambiguous for the P-center itself. |
| TLC | Fast, inexpensive, and simple for qualitative reaction monitoring. | Not quantitative; Compounds may have similar Rf values; Requires a stain as phosphorus compounds are often not UV-active. | Poor to Fair. Useful for a quick check of starting material consumption but provides no information on the phosphorus oxidation state. |
| LC-MS | High sensitivity; Confirms molecular weight of products and impurities.[9] | Not inherently quantitative without standards; Does not distinguish isomers; Can be destructive; P(III) compounds can oxidize during analysis. | Good. Complements NMR by confirming mass but is not ideal for primary validation of the phosphorus center or real-time monitoring. |
Conclusion
For researchers and professionals engaged in the synthesis of phosphite esters, ³¹P NMR spectroscopy is an indispensable analytical tool. Its ability to directly probe the phosphorus nucleus provides clear, high-resolution data on chemical identity, oxidation state, and purity that is difficult or impossible to obtain with other common laboratory techniques. By providing an unambiguous window into the reaction's core, ³¹P NMR transforms product validation from a process of inference to one of certainty, ensuring the integrity and success of subsequent synthetic steps.
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Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2023). Molecules. [Link]
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Phosphorus-31 nuclear magnetic resonance. Wikipedia. [Link]
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³¹P Nuclear Magnetic Resonance Spectra of Phosphorus-containing Esters in the Presence of Transition-metal Ions. (1971). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
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Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Kabale University Library. [Link]
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31-P NMR SPECTROSCOPY. (2016). Slideshare. [Link]
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Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. Semantics Scholar. [Link]
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³¹Phosphorus NMR. University of Ottawa. [Link]
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Tendencies of ³¹P chemical shifts changes in NMR spectra of nucleotide derivatives. (1983). Nucleic Acids Research. [Link]
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(PDF) Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. ResearchGate. [Link]
-
Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]
-
Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. ResearchGate. [Link]
-
Week 3 : Lecture 11 : Chemical Shift Range in ³¹P NMR Spectroscopy. (2022). YouTube. [Link]
-
Phosphorous-31 NMR: Principles and Applications. ResearchGate. [Link]
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Week 4 : Lecture 17 : Monitoring reaction through ³¹P NMR Spectroscopy. (2022). YouTube. [Link]
-
³¹P NMR Chemical Shifts. Organic Chemistry Data. [Link]
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³¹P NMR Study on Some Phosphorus-Containing Compounds. ResearchGate. [Link]
-
³¹P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. (2022). Molecules. [Link]
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Development of low-field flow ³¹P NMR spectroscopy for reaction monitoring in organometallic chemistry. RosDok. [Link]
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Study of analytical methods of high fatty alcohol phosphate ester. ResearchGate. [Link]
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pH dependence of phosphorus-31 chemical shifts and coupling constants of some oxyacids of phosphorus. (1972). Inorganic Chemistry. [Link]
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³¹P NMR Chemical Shifts of Solvents and Products Impurities in Biomass Pretreatments. ResearchGate. [Link]
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Peak assignments for phosphorus-31 nuclear magnetic resonance spectroscopy in pH range 5-13 and their application in environmental samples. ResearchGate. [Link]
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A highly efficient catalytic method for the synthesis of phosphite diesters. (2018). Chemical Science. [Link]
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Differentiation of chiral phosphorus enantiomers by ³¹P and ¹H NMR spectroscopy using amino acid derivatives as chemical solvating agents. (2010). Tetrahedron Letters. [Link]
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Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Semantic Scholar. [Link]
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Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]
- Phosphite ester oxidation in nucleic acid array preparation.
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A Comparative Guide to Cyclic vs. Acyclic Phosphorochloridites in Modern Synthesis
This guide provides an in-depth comparison of cyclic and acyclic phosphorochloridites, offering a critical evaluation of their reactivity, stability, and application in key synthetic transformations. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying chemical principles that govern the performance of these essential reagents. By understanding the causal relationships between structure and reactivity, scientists can make more informed decisions in experimental design, leading to improved efficiency, yield, and selectivity in the synthesis of phosphite esters and their derivatives.
Structural and Electronic Foundations: The Source of Divergent Reactivity
The fundamental differences between cyclic and acyclic phosphorochloridites originate from their distinct molecular geometries and electronic environments. Acyclic reagents, such as diethyl phosphorochloridite, possess conformational flexibility. In contrast, cyclic reagents, like the common five-membered 2-chloro-1,3,2-dioxaphospholane, are constrained by a ring system.
This conformational rigidity in cyclic systems has profound consequences. The five-membered ring, for instance, prefers to adopt an envelope or twist conformation, leading to inherent ring strain. This strain is a key factor in their heightened reactivity, as the system seeks to relieve it during chemical transformations. Furthermore, the bond angles within the ring (O-P-O angle) are constrained to be smaller than the ideal tetrahedral angle, influencing the hybridization and electrophilicity of the phosphorus center.
Figure 1. Structural differences between acyclic and cyclic phosphorochloridites.
Comparative Reactivity and Mechanistic Considerations
The enhanced reactivity of cyclic phosphorochloridites is a direct consequence of their strained ring systems. Nucleophilic attack at the phosphorus center leads to a transition state that relieves some of this inherent strain. This provides a lower activation energy pathway compared to acyclic analogues.
Key Mechanistic Differences:
-
Nucleophilic Substitution: In reactions with nucleophiles like alcohols, both classes of reagents typically proceed through a nucleophilic substitution at the phosphorus center. However, the rate of reaction is significantly faster for cyclic variants. For example, the phosphorylation of a primary alcohol with 2-chloro-4,5-dimethyl-1,3,2-dioxaphospholane often proceeds to completion at lower temperatures and in shorter times than the equivalent reaction with diethyl phosphorochloridite.
-
Stereoselectivity: When chiral backbones are used in cyclic phosphorochloridites (e.g., derived from TADDOL or BINOL), they can induce high levels of stereoselectivity in the resulting phosphite esters. This is a critical advantage in the synthesis of chiral ligands for asymmetric catalysis. Acyclic phosphorochloridites generally do not offer this level of stereocontrol unless a chiral alcohol is used as the substrate.
-
Side Reactions: The P-Cl bond in both reagent types is highly labile and susceptible to hydrolysis. However, the higher reactivity of cyclic systems can sometimes lead to a greater propensity for side reactions if reaction conditions are not strictly controlled (e.g., presence of moisture or acidic impurities).
Applications in Synthesis: A Head-to-Head Comparison
The choice between a cyclic and an acyclic phosphorochloridite is dictated by the specific requirements of the synthetic target, including desired reactivity, stereochemical outcome, and cost.
Oligonucleotide Synthesis
While modern automated oligonucleotide synthesis primarily relies on phosphoramidites, the principles learned from phosphorochloridites are foundational. Phosphorochloridites can be used for the selective phosphorylation of nucleosides. In this context, the high reactivity of cyclic reagents can be advantageous for rapid coupling, but their instability can be a drawback. Acyclic reagents, offering a balance of reactivity and stability, are often preferred for preparing the more stable phosphoramidite building blocks used in solid-phase synthesis.
Phosphorylation of Alcohols
This is the most common application where the differences between the two classes are starkly illustrated.
Table 1: Performance Comparison in Alcohol Phosphorylation
| Feature | Cyclic Phosphorochloridite (e.g., 2-chloro-1,3,2-dioxaphospholane) | Acyclic Phosphorochloridite (e.g., Diethyl phosphorochloridite) |
| Reaction Rate | Very Fast | Moderate to Fast |
| Typical Conditions | 0 °C to room temperature, often complete in < 1 hour | Room temperature to reflux, may require several hours |
| Yields | Generally high (>90%) with pure starting materials | Generally good to high (80-95%) |
| Stereocontrol | High, when using chiral backbones | None, unless substrate is chiral |
| Handling | More sensitive to moisture and hydrolysis | Moderately sensitive to moisture |
Synthesis of Phosphite Ligands for Catalysis
Phosphite ligands are crucial in homogeneous catalysis, particularly in processes like hydroformylation. The synthesis of these ligands often involves the reaction of a diol or phenol with a phosphorochloridite.
-
Acyclic Reagents: Diethyl or diphenyl phosphorochloridite are workhorse reagents for producing simple monodentate phosphite ligands. The reactions are straightforward, typically involving the alcohol/phenol and the phosphorochloridite in the presence of a base like triethylamine to scavenge the HCl byproduct.
-
Cyclic Reagents: These are indispensable for creating structurally complex and sterically demanding bidentate ligands. For instance, reacting a chiral diol like (R)-BINOL with phosphorus trichloride first generates a cyclic phosphorochloridite in situ, which is then reacted with other nucleophiles to build sophisticated ligand architectures. The rigidity and pre-defined geometry of the cyclic intermediate are key to the successful synthesis of these important ligands.
Experimental Protocols: A Practical Guide
To illustrate the practical differences in handling and reaction conditions, the following self-validating protocols are provided for the phosphorylation of benzyl alcohol.
Workflow: Phosphorylation of Benzyl Alcohol
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of o-Phenylene phosphorochloridite
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical reagents are paramount to ensuring a safe and compliant laboratory environment. o-Phenylene phosphorochloridite, a versatile reagent in chemical synthesis, demands meticulous disposal procedures due to its hazardous properties.[1][2] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazards of this compound
This compound (CAS No: 1641-40-3) is a corrosive and moisture-sensitive solid.[1][2][3] Contact can cause severe burns to the skin and eyes, and inhalation may lead to severe irritation of the respiratory tract.[1] Its high reactivity, particularly with moisture, necessitates careful handling and a well-defined disposal plan. Upon contact with water, it can decompose to produce hazardous byproducts such as hydrogen chloride and oxides of phosphorus.[1]
Key Hazard Information:
| Hazard Classification | Description | Source |
| Corrosivity | Causes severe skin burns and eye damage. | [2][4][5] |
| Reactivity | Reacts with water and moisture. Incompatible with strong oxidizing agents and strong bases. | [1] |
| Inhalation Toxicity | May cause severe respiratory tract irritation with possible burns. | [1] |
| Hazardous Decomposition | Thermal decomposition or reaction with water can produce hydrogen chloride, phosphine, and phosphorus oxides. | [1] |
Pre-Disposal: Spill Management and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, it is crucial to be prepared for accidental spills and to use the appropriate PPE.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[6][7][8]
-
Body Protection: A chemical-resistant lab coat or apron is mandatory.[6][7] For large quantities or in case of a significant spill, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: Work in a well-ventilated chemical fume hood.[1] If the ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used.[1][2]
Spill Cleanup Protocol:
In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Contain: For liquid spills (the compound is a low-melting solid), create a dike around the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[1][9] Do not use combustible materials such as sawdust. [1]
-
Absorb: Carefully cover the spill with the absorbent material, working from the outside in.[9]
-
Collect: Once absorbed, carefully scoop the material into a designated, compatible, and properly labeled hazardous waste container.[10]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure for this compound
The guiding principle for the disposal of this compound is to treat it as hazardous waste in accordance with local, state, and federal regulations.[1] The following procedure outlines a safe and compliant method for its disposal.
Diagram of the Disposal Workflow:
Caption: Workflow for the safe disposal of this compound.
Detailed Protocol:
1. Waste Identification and Classification:
-
As a first step, the waste must be classified as hazardous.[1] Based on its properties (corrosivity and reactivity), this compound waste falls under the regulations of the Environmental Protection Agency (EPA) as defined in 40 CFR Part 261.[1][11][12]
2. Neutralization of Small Residual Amounts:
-
For cleaning glassware or neutralizing small residual amounts of this compound, a carefully controlled neutralization process can be employed. This should only be performed by trained personnel.
-
Step 1: In a chemical fume hood, prepare a large beaker containing a cold solution of sodium bicarbonate or a mixture of soda ash and slaked lime.
-
Step 2: While stirring vigorously, slowly and cautiously add the this compound to the basic solution. The reaction can be exothermic and may produce gas, so the addition must be gradual.
-
Step 3: Monitor the pH of the solution. Continue adding the base until the pH is neutral (between 6 and 8).
-
Step 4: The resulting neutralized aqueous solution should be collected in a designated hazardous waste container for aqueous waste.
3. Disposal of Bulk Quantities and Contaminated Materials:
-
Bulk quantities of this compound and any materials used in its cleanup (e.g., absorbent pads, contaminated gloves) should not be neutralized in the lab due to the potential for a large, uncontrolled reaction.
-
Step 1: Place the un-neutralized this compound and any contaminated solid materials directly into a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).
-
Step 2: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Corrosive," "Water-Reactive").
-
Step 3: Keep the container tightly closed except when adding waste.[1]
4. Storage and Final Disposal:
-
Store the hazardous waste container in a designated, secondary containment area that is secure and away from incompatible materials.[1]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[12] Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[12]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the inherent hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can mitigate risks and ensure compliance with environmental regulations. This commitment to responsible chemical management is fundamental to the integrity and safety of scientific research and development.
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Material Safety Data Sheet - this compound, 97%. Cole-Parmer.
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o-Phenylene phosphorochloridate | C6H4ClO3P | CID 73909. PubChem, National Center for Biotechnology Information.
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HAZARDS IDENTIFICATION SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS SECTION 4: FIRST A. Medline Industries.
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GHS 11 (Rev.11) SDS Word CAS: 1499-17-8 Name: o-phenylene phosphorochloridate. XiXisys.
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This compound 97 1641-40-3. Sigma-Aldrich.
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Spill Control/Emergency Response - EHSO Manual 2025-2026. Oakland University.
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40 CFR Part 264 -- Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities. eCFR.
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o-Phenylene phosphorochloridate technical grade 1499-17-8. Sigma-Aldrich.
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This compound 97 1641-40-3. Sigma-Aldrich.
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Kinetics and Mechanism of the Pyridinolysis of 1,2-Phenylene Phosphorochloridate in Acetonitrile. ResearchGate.
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o-Phenylene phosphorochloridate | CAS 1499-17-8. Santa Cruz Biotechnology.
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o-Phenylene phosphorochloridate technical grade 1499-17-8. Sigma-Aldrich.
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o-Phenylene phosphorochloridate technical grade 1499-17-8. Sigma-Aldrich.
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A Comprehensive Guide to the Safe Handling of o-Phenylene Phosphorochloridite
For Researchers, Scientists, and Drug Development Professionals
o-Phenylene phosphorochloridite is a highly reactive organophosphorus compound utilized as a phosphorylating agent in various organic syntheses.[1][2][3] Its utility in forming carbon-phosphorus bonds makes it a valuable reagent in the development of novel chemical entities.[1] However, its reactivity also presents significant hazards, necessitating stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information for the handling, storage, and disposal of this compound, grounded in established safety data and best practices.
Understanding the Risks: Hazard Analysis
This compound is classified as a corrosive substance that poses severe health risks upon exposure.[4] It is crucial to understand these hazards to appreciate the rationale behind the recommended safety procedures.
Primary Hazards:
-
Corrosivity: The compound causes severe burns to the skin and eyes upon contact.[4][5]
-
Toxicity: It is harmful if swallowed and can be fatal if inhaled. Inhalation may lead to chemical burns in the respiratory tract, inflammation, and pulmonary edema.[5]
-
Reactivity: It is moisture-sensitive and reacts with water, including humidity in the air, to liberate toxic gases such as hydrogen chloride.[5] It is incompatible with strong oxidizing agents, strong bases, and water.[5]
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[4] |
| Acute Toxicity (Inhalation) | Category 2: Fatal if inhaled. |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. |
| Specific Target Organ Toxicity | Causes damage to the respiratory tract through prolonged or repeated exposure if inhaled. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield are required.[5] | Protects against splashes of the corrosive liquid and potential projectiles. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Wear appropriate protective gloves.[5] While specific material compatibility data is limited, butyl rubber or nitrile gloves are generally recommended for corrosive chemicals. Always inspect gloves for integrity before use. | Prevents direct skin contact and chemical burns. Double-gloving can provide extra protection. |
| Body Protection | A lab coat and appropriate protective clothing are necessary to prevent skin exposure.[5] Consider a chemically resistant apron for added protection. | Shields the body from accidental spills and splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a type P3 (EN 143) cartridge is essential. | Protects against the inhalation of harmful vapors and aerosols, which can be fatal. |
Operational Workflow: From Benchtop to Disposal
The following procedural guide outlines the necessary steps for the safe handling of this compound. This workflow is designed to minimize exposure risk and prevent accidental releases.
Step-by-Step Handling Procedures
-
Preparation:
-
Always work in a well-ventilated area, specifically within a certified chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Don all required PPE as outlined in the table above.
-
Given its moisture sensitivity, handle and store the compound under a dry, inert atmosphere such as nitrogen.[5]
-
-
Handling:
-
In Case of a Spill:
-
Immediately evacuate the area and alert others.
-
If you are trained and it is safe to do so, clean up the spill immediately, observing all precautions in the PPE section.[5]
-
Absorb the spill with a non-combustible material like earth, sand, or vermiculite. Do not use combustible materials such as sawdust.[5]
-
Collect the absorbed material into a suitable container for disposal.
-
Ensure adequate ventilation during cleanup.[5]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[5]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
-
Waste Classification: As a chemical waste generator, you must determine if the discarded chemical is classified as a hazardous waste according to the U.S. EPA guidelines in 40 CFR Parts 261.3.[5]
-
Consult Regulations: Always consult with your institution's environmental health and safety (EHS) department, as well as state and local hazardous waste regulations, to ensure complete and accurate classification and disposal procedures.[5]
-
Waste Collection: Collect all waste, including empty containers and contaminated materials, in clearly labeled, compatible, and sealed containers.
-
Professional Disposal: Arrange for the disposal of chemical waste through a licensed and qualified hazardous waste disposal company.
By adhering to these rigorous safety protocols, you can mitigate the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]
-
PubChem. (n.d.). o-Phenylene phosphorochloridate. National Center for Biotechnology Information. Retrieved from [Link]
-
Grokipedia. (2026, January 7). Phosphorochloridite. Retrieved from [Link]
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XiXisys. (2025, October 19). GHS 11 (Rev.11) SDS. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
